2,2-Difluoro-2-(4-nitrophenyl)acetic acid
Description
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Properties
IUPAC Name |
2,2-difluoro-2-(4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-8(10,7(12)13)5-1-3-6(4-2-5)11(14)15/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZESONLWCQFNHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674825 | |
| Record name | Difluoro(4-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206360-56-7 | |
| Record name | Difluoro(4-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,2-Difluoro-2-(4-nitrophenyl)acetic acid CAS number and properties
An In-depth Technical Guide to 2,2-Difluoro-2-(4-nitrophenyl)acetic Acid
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The unique electronic effects of fluorine can profoundly influence a compound's acidity, lipophilicity, metabolic stability, and binding affinity. It is within this context that this compound emerges as a significant building block. This guide offers a senior application scientist's perspective on this versatile reagent, moving beyond a simple datasheet to provide a holistic understanding of its properties, synthesis, applications, and handling. The narrative is structured to elucidate not just the "what" but the "why," empowering researchers to leverage this compound's full potential.
Part 1: Core Chemical and Physical Identity
This compound is a specialized organic compound characterized by a phenyl ring substituted with a nitro group at the para position and an acetic acid moiety where the alpha-carbon is geminally difluorinated.
Identifier and Property Summary
| Property | Value | Source(s) |
| CAS Number | 206360-56-7 | [1][2][3] |
| Molecular Formula | C₈H₅F₂NO₄ | [1][2][3] |
| Molecular Weight | 217.13 g/mol | [1][2] |
| Appearance | Yellow solid | [1] |
| Storage | 2-8℃ | [1] |
A table summarizing the core properties of the compound.
Part 2: Synthesis and Chemical Reactivity
While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its structure suggests that its preparation would draw upon established methods for the synthesis of α-fluorocarboxylic acids.[4] A plausible synthetic approach could involve the fluorination of a suitable precursor. One such general method involves the reaction of ketene acetals with an electrophilic fluorine source like acetyl hypofluorite (AcOF).[5] This approach is advantageous as it can circumvent issues like elimination and rearrangement reactions that are common with nucleophilic fluorination methods.[5]
The chemical reactivity of this molecule is dictated by three primary features: the carboxylic acid group, the gem-difluoro center, and the electron-withdrawing nitro group on the phenyl ring. The two fluorine atoms on the alpha-carbon significantly increase the acidity of the carboxylic proton due to their strong inductive electron-withdrawing effect. The nitro group further enhances this effect and deactivates the aromatic ring towards electrophilic substitution, directing incoming groups to the meta position.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2,2-Difluoro-2-(4-nitrophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoro-2-(4-nitrophenyl)acetic acid, a fluorinated aromatic carboxylic acid, represents a molecule of significant interest in the realms of medicinal chemistry and materials science.[1] The unique confluence of a difluoromethyl group, a phenyl ring, and a nitro functionality imparts a distinct electronic and steric profile, making it a valuable building block in the synthesis of novel compounds with potential therapeutic applications.[1] Its structural motifs are often explored for the development of antibacterial, antifungal, and anti-inflammatory agents.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its characterization, offering a foundational resource for researchers engaged in its study and application.
Molecular Structure and Properties
The molecular structure of this compound is fundamental to its reactivity and physical characteristics. The electron-withdrawing nature of the two fluorine atoms on the alpha-carbon, coupled with the nitro group on the phenyl ring, significantly influences the acidity of the carboxylic acid and the overall electronic distribution of the molecule.
References
An In-Depth Technical Guide to 2,2-Difluoro-2-(4-nitrophenyl)acetic acid: Structure, Properties, and Synthetic Considerations
Introduction: The Significance of Strategic Fluorination in Arylacetic Acid Scaffolds
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the myriad of fluorinated building blocks, α,α-difluoroarylacetic acids represent a particularly valuable class of intermediates.
This guide provides a comprehensive technical overview of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid, a specialized derivative that combines the gem-difluoro motif with the potent electron-withdrawing nitro group. This combination of functionalities makes it a compelling synthon for researchers in medicinal chemistry and advanced materials. We will delve into its core molecular structure and properties, propose a logical and experimentally grounded synthetic strategy, and explore its potential applications as a key intermediate in the development of novel chemical entities.[2] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this and related compounds in their work.
Part 1: Molecular Structure and Physicochemical Properties
The defining features of this compound are the geminal fluorine atoms at the alpha-carbon and the para-substituted nitro group on the phenyl ring. The presence of two fluorine atoms significantly increases the acidity of the carboxylic proton and influences the electronic nature of the entire molecule. The nitro group further enhances the electron-deficient character of the aromatic ring, making the compound a versatile intermediate for various chemical transformations.[2]
Core Molecular Data
A summary of the key physicochemical properties for this compound is presented below. This data is essential for handling, characterization, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 206360-56-7 | [2] |
| Molecular Formula | C₈H₅F₂NO₄ | [2][3] |
| Molecular Weight | 217.13 g/mol | [2] |
| Monoisotopic Mass | 217.01866 Da | |
| Appearance | Yellow solid | [2] |
| Storage Conditions | 2-8°C | [2] |
| SMILES | C1=CC(=CC=C1C(C(=O)O)(F)F)--INVALID-LINK--[O-] | |
| InChI | InChI=1S/C8H5F2NO4/c9-8(10,7(12)13)5-1-3-6(4-2-5)11(14)15/h1-4H,(H,12,13) |
Structural Representation
The 2D chemical structure of this compound is depicted below, illustrating the spatial arrangement of its constituent atoms and functional groups.
Caption: 2D structure of this compound.
Part 2: Proposed Synthetic Route and Experimental Protocol
While this compound is available from commercial suppliers, a reproducible synthesis is essential for custom applications or scale-up. Direct literature detailing the synthesis of this specific molecule is sparse. However, by drawing upon established methodologies for the α-fluorination of aryl acetic acids and related compounds, a robust synthetic pathway can be proposed.[4][5]
The most logical approach involves the direct fluorination of a suitable precursor, such as 4-nitrophenylacetic acid. Modern fluorination chemistry offers several reagents capable of achieving this transformation. Electrophilic fluorinating agents, such as Selectfluor®, are particularly effective for the α-fluorination of carbonyl compounds.[5]
Proposed Synthesis Workflow
The proposed two-step conversion involves the activation of the starting material, 4-nitrophenylacetic acid, followed by electrophilic fluorination.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative, non-optimized procedure based on analogous transformations found in the literature.[5] CAUTION: This reaction should be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Materials:
-
4-Nitrophenylacetic acid
-
Triethylamine (Et₃N)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Selectfluor® (F-TEDA-BF₄)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Silyl Ketene Acetal Intermediate:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrophenylacetic acid (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine (2.2 eq) to the solution with stirring.
-
After 15 minutes, add trimethylsilyl trifluoromethanesulfonate (2.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. The formation of the silyl ketene acetal can be monitored by thin-layer chromatography (TLC) or ¹H NMR of an aliquot.
-
-
Difluorination Reaction:
-
In a separate flask, dissolve Selectfluor® (2.5 eq) in anhydrous acetonitrile.
-
Cool the silyl ketene acetal solution from Step 1 to 0°C.
-
Slowly add the Selectfluor® solution to the reaction mixture. Note: The reaction may be exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature overnight (approx. 12-16 hours).
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and HRMS).
-
Part 3: Applications in Research and Development
The true value of this compound lies in its utility as a versatile intermediate. Its unique electronic and structural properties make it a candidate for elaboration into a wide range of more complex molecules with potential biological activity or material properties.
Medicinal Chemistry and Drug Development
This compound serves as a key building block for synthesizing novel therapeutic agents. The α,α-difluoroacetic acid moiety is a known bioisostere of a carboxylic acid, but with altered pKa and metabolic stability.
-
Scaffold for Bioactive Molecules: It is primarily utilized in organic synthesis as an intermediate for producing pharmaceuticals and agrochemicals.[2] Its structure is particularly valuable for developing active ingredients that require specific electronic and steric properties.[2]
-
Anti-inflammatory and Antimicrobial Agents: In medicinal chemistry, it is often employed to create compounds with potential antibacterial, antifungal, or anti-inflammatory properties.[2] The difluoromethyl group can enhance binding to target enzymes and improve pharmacokinetic profiles.
-
Enzyme Inhibitors: Phenylacetic acid derivatives are known to interact with various enzymes. The introduction of the nitro and difluoro groups can be used to probe enzyme-substrate interactions and develop targeted inhibitors.[6]
Advanced Materials Science
The reactivity of the carboxylic acid and the electron-deficient aromatic ring can be harnessed in materials science.
-
Polymer Modification: The compound can be used to modify polymers or create specialized coatings where its reactivity can be exploited.[2]
-
Novel Materials: The rigid structure and functional groups could be useful for developing novel materials with specific properties, such as liquid crystals or photoactive compounds.[6]
Conclusion
This compound is more than a simple catalog chemical; it is a strategically designed building block that offers a gateway to chemical novelty. Its molecular architecture, characterized by the potent combination of gem-difluorination and a nitro-aromatic system, provides chemists with a powerful tool for molecular design. While detailed characterization and application data in peer-reviewed literature remains an opportunity for further research, the foundational principles of fluorine chemistry and its established role as a pharmaceutical intermediate underscore its potential. The proposed synthetic route provides a logical and feasible pathway for its preparation, enabling researchers to explore its full potential in developing next-generation pharmaceuticals and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. scbt.com [scbt.com]
- 4. Boron-catalyzed α-C–H fluorination of aryl acetic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 6. Buy 2-(4-Fluoro-2-nitrophenyl)acetic acid | 39616-95-0 [smolecule.com]
An In-Depth Technical Guide to 2,2-Difluoro-2-(4-nitrophenyl)acetic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the α,α-Difluoro-α-aryl Acetic Acid Moiety
2,2-Difluoro-2-(4-nitrophenyl)acetic acid is a fluorinated organic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules. Its importance stems from the unique properties imparted by the difluoromethyl group attached to an aromatic ring. The high electronegativity of the fluorine atoms significantly influences the acidity of the carboxylic acid and the electronic nature of the entire molecule. This modification can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles in drug candidates.
The presence of the nitro group further enhances the synthetic versatility of this compound, allowing for its conversion into an amino group, which can then be used for a variety of coupling reactions. This technical guide provides a comprehensive overview of the key literature surrounding this compound, with a focus on its synthesis, physicochemical properties, and applications in research and development.
Synthesis of this compound: A Two-Step Approach
The most common and efficient method for the synthesis of this compound involves a two-step process: a Reformatsky reaction to create the carbon skeleton, followed by hydrolysis of the resulting ester.
Part 1: The Reformatsky Reaction
The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters from the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.[1][2][3] In this synthesis, ethyl bromodifluoroacetate is reacted with 4-nitrobenzaldehyde to form ethyl 2,2-difluoro-3-hydroxy-3-(4-nitrophenyl)propanoate. This intermediate is then dehydrated in situ to yield ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Causality in Experimental Choices:
-
Zinc Activation: The zinc metal must be activated to ensure a smooth reaction. This is typically achieved by treating it with a small amount of iodine or by washing with acid to remove the passivating oxide layer. This activation is crucial for the oxidative addition of zinc to the carbon-bromine bond of the ethyl bromodifluoroacetate.
-
Solvent: Anhydrous aprotic solvents such as THF or toluene are used to prevent the quenching of the organozinc intermediate.
-
Catalysis: The addition of cerium(III) chloride (CeCl₃) can catalyze the reaction, leading to improved yields and milder reaction conditions.[4]
Experimental Protocol: Synthesis of Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate
-
Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 eq) and a crystal of iodine. Heat the flask gently under a nitrogen atmosphere until the iodine vapor is visible, then allow it to cool.
-
Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Initiation: In the dropping funnel, place a solution of 4-nitrobenzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF. Add a small portion of this solution to the zinc suspension and gently heat to initiate the reaction.
-
Addition: Once the reaction has started (indicated by a color change and gentle reflux), add the remainder of the aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete consumption of the starting materials.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Hydrolysis of the Ester
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.
Experimental Protocol: Hydrolysis of Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate
-
Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of a base, such as sodium hydroxide or potassium hydroxide, to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.
-
Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 206360-56-7 | [5] |
| Molecular Formula | C₈H₅F₂NO₄ | [5][6] |
| Molecular Weight | 217.13 g/mol | [5] |
| Appearance | Yellow solid | [5] |
| Storage Temperature | 2-8°C | [5] |
Spectroscopic Data:
While a complete set of publicly available spectra for this compound is limited, the expected spectral characteristics can be inferred from its structure and data for similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the nitrophenyl ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the quaternary carbon attached to the fluorine atoms, and the carbonyl carbon of the carboxylic acid. The carbon directly bonded to the two fluorine atoms will exhibit a triplet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the two equivalent fluorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands for the C=O stretching of the carboxylic acid (around 1700-1730 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), and the N-O stretching of the nitro group (around 1520 and 1350 cm⁻¹). A commercial supplier confirms that the infrared spectrum conforms to the structure.[5]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. PubChemLite provides predicted collision cross-section data for various adducts.[6]
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] The unique combination of the difluoroacetic acid moiety and the nitro-substituted phenyl ring makes it a versatile starting material for creating novel chemical entities with targeted biological activities.[5]
Decarboxylative Functionalization:
A recent review highlights the synthetic utility of α,α-difluoroarylacetic acids through decarboxylative functionalization.[7] This strategy allows for the introduction of the difluoromethylaryl group into various molecular scaffolds, which is a highly sought-after transformation in medicinal chemistry.
Potential Signaling Pathway Involvement Diagram
Caption: Synthetic utility in drug discovery.
The amino derivative, obtained by the reduction of the nitro group, can be used in a variety of coupling reactions to build complex molecular architectures. These derivatives have been investigated for potential antibacterial, antifungal, and anti-inflammatory properties.[5]
The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially improving the metabolic stability and pharmacokinetic properties of a drug molecule. Furthermore, the strong electron-withdrawing nature of the difluoromethyl group can alter the pKa of nearby functional groups, which can be advantageous for optimizing drug-target interactions.
Conclusion
This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its synthesis, primarily through a Reformatsky reaction followed by hydrolysis, is a well-understood process. The unique electronic properties conferred by the difluoromethyl and nitro groups make it a valuable building block for the creation of novel molecules with tailored biological activities. As the demand for more effective and safer pharmaceuticals and agrochemicals continues to grow, the importance of versatile building blocks like this compound is expected to increase.
References
- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 2. Reformatsky Reaction [organic-chemistry.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. PubChemLite - this compound (C8H5F2NO4) [pubchemlite.lcsb.uni.lu]
- 7. Synthetic applications of α,α-difluoroarylacetic acids and salts via decarboxylative functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Potential Biological Activity of 2,2-Difluoro-2-(4-nitrophenyl)acetic Acid
Foreword: Unveiling the Potential of a Structurally-Informed Molecule
In the landscape of modern drug discovery, the strategic combination of well-characterized pharmacophores and bio-active functional groups presents a rational pathway to novel therapeutic agents. This guide focuses on 2,2-Difluoro-2-(4-nitrophenyl)acetic acid, a compound that, while primarily documented as a synthetic intermediate[1], embodies a compelling convergence of structural motifs with known pharmacological relevance. The presence of a gem-difluoro group alpha to a carboxylic acid, combined with a 4-nitrophenyl ring, suggests a rich, yet unexplored, potential for biological activity.
This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to establish a robust theoretical framework for investigating this molecule. We will dissect the constituent parts of the molecule, hypothesize potential biological activities based on established medicinal chemistry principles, and provide detailed, actionable experimental protocols to test these hypotheses. Our approach is grounded in scientific integrity, providing a self-validating system of inquiry designed to rigorously assess the therapeutic potential of this compound.
Molecular Architecture and Rationale for Investigation
The structure of this compound is a deliberate intersection of three key functional domains: a carboxylic acid, a gem-difluoro group, and a 4-nitrophenyl moiety. Each component contributes unique physicochemical and electronic properties that can profoundly influence its interaction with biological systems.
-
The Carboxylic Acid Moiety: This functional group is a common feature in many approved drugs, often serving as a critical anchoring point for binding to target proteins through hydrogen bonding or ionic interactions[2][3]. However, its inherent polarity and negative charge at physiological pH can also present challenges, including limited membrane permeability and metabolic instability, often necessitating its replacement with bioisosteres[4][5][6]. Understanding the role of this group is paramount.
-
The Gem-Difluoro Group: The introduction of fluorine is a cornerstone of modern medicinal chemistry, prized for its ability to modulate a molecule's properties.[7][8] The gem-difluoro substitution at the alpha-carbon can significantly lower the pKa of the carboxylic acid, enhancing its acidity through strong inductive effects.[9][10] This modification can also block metabolic oxidation at that position, potentially increasing the compound's metabolic stability and half-life.[11]
-
The 4-Nitrophenyl Moiety: Aromatic nitro compounds are a wellspring of diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[12][13] The nitro group is a strong electron-withdrawing group, and its presence can facilitate bioreductive activation, a mechanism central to the activity of many antimicrobial agents.[13] It is crucial, however, to also consider the potential for toxicity associated with this group, as seen in related compounds like 4-nitrophenol.[14][15]
Based on this structural analysis, we can formulate a primary hypothesis: This compound is a candidate for investigation as a potential antimicrobial, anti-inflammatory, or anticancer agent, with its activity profile being a direct consequence of the interplay between its three core functional domains.
Hypothesized Biological Activities & Proposed Experimental Investigation
This section outlines a multi-pronged screening strategy to elucidate the potential biological activities of the target compound. Each proposed workflow is designed to provide clear, quantitative data to either support or refute the guiding hypotheses.
Potential Antimicrobial Activity
Rationale: The 4-nitrophenyl group is a known pharmacophore in antimicrobial agents.[13] Its mechanism often involves enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine species, which can induce DNA damage and oxidative stress, leading to cell death.[13]
Experimental Workflow:
Caption: Workflow for Antimicrobial Activity Assessment.
Step-by-Step Protocol: Broth Microdilution for MIC Determination
-
Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control (microbes, no compound), a negative control (broth only), and a vehicle control (microbes with DMSO at the highest concentration used). Also, include a standard antibiotic as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
MBC/MFC Determination: To determine if the compound is cidal or static, subculture 10 µL from each well showing no growth onto an agar plate. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.
Potential Anti-Inflammatory Activity
Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives (e.g., ibuprofen, diclofenac). Arylacetic acid derivatives, in particular, are a well-established class of anti-inflammatory agents.[16] The potential mechanism could involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).
Experimental Workflow:
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemxyne.com [chemxyne.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. llojibwe.org [llojibwe.org]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Elucidation of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid: A Technical Guide for Advanced Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of the fluorinated building block, 2,2-Difluoro-2-(4-nitrophenyl)acetic acid. Primarily utilized in organic synthesis, this compound serves as a critical intermediate in the development of novel pharmaceuticals and agrochemicals. [1]Its unique molecular architecture, featuring a gem-difluoroacetic acid moiety directly attached to a nitrophenyl ring, imparts specific electronic and steric characteristics that are highly sought after in medicinal chemistry for the synthesis of compounds with potential antibacterial, antifungal, or anti-inflammatory properties. [1]This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, a robust, self-validating synthetic protocol is presented, offering researchers a reliable method for its preparation and purification. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated organic molecules.
Introduction: The Significance of Fluorinated Aromatics in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In drug design, fluorine substitution is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate pKa. The gem-difluoroalkyl group, in particular, is of significant interest as it can serve as a bioisostere for carbonyl groups or other functionalities. The title compound, this compound, combines this valuable motif with a nitro-substituted aromatic ring, a common pharmacophore and a versatile synthetic handle for further chemical transformations. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this key building block, ensuring the reliability of subsequent synthetic steps and biological assays.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, dominated by the signals from the aromatic protons. The para-substitution pattern of the phenyl ring will result in a characteristic AA'BB' system.
Causality Behind Experimental Observations: The electron-withdrawing nature of both the nitro group and the difluoroacetic acid moiety significantly deshields the aromatic protons, shifting them downfield. The protons ortho to the nitro group (H-3 and H-5) are expected to be the most deshielded, appearing at a lower field than the protons ortho to the difluoroacetic acid group (H-2 and H-6).
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (2H) | 8.30 - 8.45 | d | ~8.5 |
| Ar-H (2H) | 7.80 - 7.95 | d | ~8.5 |
| -COOH | 10.0 - 13.0 | br s | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The presence of fluorine will introduce C-F coupling, which can be a useful diagnostic tool.
Causality Behind Experimental Observations: The carbon atom bearing the two fluorine atoms (C-α) will appear as a triplet due to coupling with the two equivalent fluorine nuclei. The aromatic carbons will also exhibit coupling to the fluorine atoms, though the magnitude of the coupling constant will decrease with the number of bonds separating the carbon and fluorine atoms.
| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |
| C =O | 165 - 170 | t | ~2-5 |
| Ar-C (C-4) | 148 - 152 | s | - |
| Ar-C (C-1) | 135 - 140 | t | ~20-25 |
| Ar-C (C-2, C-6) | 128 - 132 | s | - |
| Ar-C (C-3, C-5) | 123 - 126 | s | - |
| C F₂ | 110 - 115 | t | ~240-250 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Causality Behind Experimental Observations: The IR spectrum of this compound will be characterized by strong absorptions corresponding to the O-H stretch of the carboxylic acid, the C=O stretch, the asymmetric and symmetric stretches of the nitro group, and the C-F stretches.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |
| NO₂ (Asymmetric Stretch) | 1510 - 1540 | Strong |
| NO₂ (Symmetric Stretch) | 1340 - 1360 | Strong |
| C-F | 1100 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Causality Behind Experimental Observations: In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily observed in negative ion mode as the deprotonated [M-H]⁻ ion. The predicted collision cross section (CCS) values provide an additional layer of characterization.
Table of Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M-H]⁻ | 216.01138 | 137.1 |
| [M+H]⁺ | 218.02594 | 136.8 |
| [M+Na]⁺ | 240.00788 | 144.4 |
| [M]⁺ | 217.01811 | 132.5 |
Data sourced from PubChemLite. [2]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This synthesis is a multi-step process that requires careful control of reaction conditions. A plausible synthetic route is outlined below.
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Fluorination: To a solution of 4-nitrobenzaldehyde in dry dichloromethane at -78 °C under an inert atmosphere, slowly add a solution of (diethylamino)sulfur trifluoride (DAST).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification of Intermediate: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,1-difluoro-1-(4-nitrophenyl)methane. Purify by column chromatography.
-
Carboxylation: Dissolve the purified intermediate in dry tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour.
-
Quenching with CO₂: Bubble dry carbon dioxide gas through the solution for 2 hours.
-
Acidification and Extraction: Quench the reaction with water and acidify to pH 2 with 1M HCl. Extract the product with ethyl acetate.
-
Final Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Spectroscopic Data Acquisition
Caption: Workflow for spectroscopic data acquisition.
Detailed Methodology:
-
NMR: Spectra should be recorded on a 400 MHz or higher field spectrometer. Samples should be dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
IR: Spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
MS: High-resolution mass spectra (HRMS) should be acquired using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer to confirm the elemental composition.
Conclusion
This technical guide provides a detailed spectroscopic and synthetic overview of this compound. The presented data and protocols are designed to support researchers in the confident identification and utilization of this important fluorinated building block. The unique structural features of this compound, particularly the gem-difluoroacetic acid moiety, make it a valuable asset in the synthesis of novel compounds for pharmaceutical and agrochemical applications.
References
Solubility Profile of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid in Common Laboratory Solvents: A Methodological Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the solubility profile of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid. Recognizing the absence of a consolidated public database for this specific compound, this document emphasizes a robust, first-principles approach to solubility assessment. It is designed for researchers, scientists, and drug development professionals who require accurate and reproducible solubility data for applications ranging from reaction chemistry to formulation development. The guide synthesizes theoretical considerations with field-proven experimental protocols, enabling users to generate a reliable solubility profile in common laboratory solvents.
Introduction: The Significance of a Solubility Profile
This compound is a fluorinated organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a carboxylic acid group, a difluoromethyl group, and a nitrophenyl moiety, suggests a complex solubility behavior that is critical to understand for its effective use.[1] A comprehensive solubility profile is a cornerstone of chemical process development, influencing reaction kinetics, purification strategies, and, in the context of drug development, bioavailability and formulation.[2][3]
This guide will provide a theoretical framework for predicting the solubility of this compound and a detailed experimental protocol for its quantitative determination.
Theoretical Considerations: Predicting Solubility
The principle of "like dissolves like" is a foundational concept in predicting solubility.[4][5] The solubility of this compound will be governed by the interplay of its polar and nonpolar functionalities.
-
Polar Moieties: The carboxylic acid group (-COOH) is capable of hydrogen bonding and dipole-dipole interactions, favoring solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). The nitro group (-NO2) is also polar and will contribute to interactions with polar solvents.
-
Nonpolar Moieties: The phenyl ring is nonpolar and will favor solubility in nonpolar solvents (e.g., hexane, toluene) through van der Waals forces.
-
Fluorine Substitution: The two fluorine atoms on the alpha-carbon have a significant impact on the molecule's properties. While fluorine is highly electronegative, the C-F bond can have both polar and nonpolar characteristics. The difluoromethyl group can reduce the pKa of the carboxylic acid, potentially increasing its solubility in aqueous bases.
Based on these structural features, a qualitative prediction of solubility in various solvent classes can be made. This theoretical assessment is the first step in designing a comprehensive experimental solubility study.
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[6][7] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.[6][8]
Materials and Equipment
-
This compound (solid)
-
A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Experimental Workflow
The following protocol outlines the steps for determining the equilibrium solubility of this compound.
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
Step 2: Equilibration
-
Place the vials in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.[9]
Step 3: Phase Separation
-
After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.[2]
-
Carefully draw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to prevent solid particles from interfering with the analysis.[8][9]
Step 4: Quantification
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the dissolved compound in the supernatant by interpolating from the calibration curve.
Step 5: Data Reporting
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Perform each measurement in triplicate to ensure reproducibility.[8]
Experimental Workflow Diagram
Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.
Data Presentation: The Solubility Profile
The experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison of the compound's solubility across different solvents.
Table 1: Solubility of this compound in Common Laboratory Solvents at 25 °C
| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimentally Determined Solubility (mg/mL) |
| Polar Protic | Water | Low to Moderate | To be determined |
| Methanol | High | To be determined | |
| Ethanol | High | To be determined | |
| Polar Aprotic | Acetonitrile | Moderate | To be determined |
| Acetone | High | To be determined | |
| Dimethylformamide (DMF) | High | To be determined | |
| Dimethyl sulfoxide (DMSO) | High | To be determined | |
| Nonpolar Aprotic | Ethyl Acetate | Moderate | To be determined |
| Dichloromethane | Moderate to Low | To be determined | |
| Toluene | Low | To be determined | |
| Hexane | Very Low | To be determined |
Conclusion
This technical guide provides a comprehensive methodology for researchers to determine the solubility profile of this compound. By combining theoretical predictions with a robust and validated experimental protocol, scientists can generate the critical data needed for the successful application of this compound in their research and development endeavors. The presented workflow ensures data integrity and reproducibility, which are paramount in scientific research.
References
- 1. This compound [myskinrecipes.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to 2,2-Difluoro-2-(4-nitrophenyl)acetic Acid for Advanced Research and Development
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. Among the vast array of available reagents, fluorinated compounds have garnered significant attention for their ability to modulate the physicochemical and pharmacokinetic properties of molecules. This guide provides an in-depth technical overview of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid (CAS No. 206360-56-7), a versatile building block with significant potential in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique electronic properties, stemming from the presence of both a nitro group and gem-difluoro functionality, make it a valuable intermediate for creating compounds with tailored biological activities, including potential antibacterial, antifungal, or anti-inflammatory properties.[1]
Understanding the Core Asset: Chemical and Physical Properties
This compound is a yellow solid at room temperature.[1] The strategic placement of the electron-withdrawing nitro group on the phenyl ring, combined with the inductive effect of the two fluorine atoms, significantly influences the reactivity of the carboxylic acid moiety. This enhanced reactivity can be harnessed for a variety of chemical transformations, most notably in the formation of amide and ester bonds, which are fundamental linkages in a vast number of biologically active molecules.
| Property | Value | Source |
| CAS Number | 206360-56-7 | [1][2] |
| Molecular Formula | C₈H₅F₂NO₄ | [1][2] |
| Molecular Weight | 217.13 g/mol | [1] |
| Appearance | Yellow Solid | [1] |
| Storage | 2-8°C | [1] |
Commercial Availability: A Comparative Analysis of Suppliers
The accessibility of high-quality starting materials is a critical factor in any research and development pipeline. This compound is available from a range of commercial suppliers, each offering varying purities and quantities. When selecting a supplier, it is crucial to consider not only the stated purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), to ensure lot-to-lot consistency and the absence of impurities that could compromise downstream reactions.
| Supplier | Purity Specification | Available Quantities | Additional Information |
| Santa Cruz Biotechnology | Research Grade | Inquire for details | Product intended for proteomics research.[2] |
| MySkinRecipes | 91% (Purity Range: 94.5-100%) | 100mg, 250mg, 1g | Provides product specification sheet.[1] |
| Accela ChemBio Inc. | ≥95% | Inquire for details | - |
| Ambeed | Inquire for details | Inquire for details | - |
| 2A PharmaChem | >96% | Inquire for details | - |
| LookChem | Inquire for details | Inquire for details | Provides access to technical data sheets, COA, and MSDS upon request.[3] |
It is strongly recommended that researchers request a lot-specific Certificate of Analysis from their chosen supplier prior to purchase to verify the purity and identity of the material.[2]
Strategic Application in Medicinal Chemistry: Amide Bond Formation
A primary application of this compound lies in its use as a precursor for the synthesis of novel amide derivatives. The amide bond is a cornerstone of peptide and protein structures and is present in a significant number of blockbuster drugs. The enhanced reactivity of this fluorinated carboxylic acid facilitates its coupling with a wide range of primary and secondary amines to generate a diverse library of compounds for biological screening.
Below is a detailed, step-by-step protocol for a representative amide coupling reaction. This protocol is a self-validating system, with each step designed to ensure the successful formation of the desired product.
Experimental Protocol: Synthesis of a Novel Amide Derivative
Objective: To synthesize N-benzyl-2,2-difluoro-2-(4-nitrophenyl)acetamide.
Materials:
-
This compound
-
Benzylamine
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon supply
-
Standard laboratory glassware for extraction and purification
Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF.
-
Amine and Base Addition: Add benzylamine (1.1 eq) followed by DIPEA (2.5 eq) to the reaction mixture.
-
Coupling Agent Addition: Slowly add a solution of PyBOP (1.2 eq) in anhydrous DMF to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Aqueous Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-2,2-difluoro-2-(4-nitrophenyl)acetamide.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Diagram of the Amide Coupling Workflow:
Caption: Workflow for the synthesis of an amide derivative.
Quality Control and Analytical Considerations
Ensuring the quality and purity of both the starting material and the final product is a non-negotiable aspect of chemical synthesis, particularly in a drug discovery context. For this compound, a multi-pronged analytical approach is recommended for robust quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are indispensable for confirming the structure of the molecule. The ¹⁹F NMR spectrum should exhibit a singlet corresponding to the two equivalent fluorine atoms.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A well-developed HPLC method can quantify the percentage of the desired compound and detect any impurities.
-
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the carboxylic acid and the nitro group.[1]
Diagram of the Quality Control Logic:
Caption: A multi-technique approach to quality control.
Conclusion
This compound stands out as a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the gem-difluoro and nitro functionalities, provide a powerful tool for the synthesis of novel compounds with potentially enhanced biological activity and pharmacokinetic profiles. By carefully selecting a reputable commercial supplier and employing robust analytical methods for quality control, researchers can confidently incorporate this reagent into their synthetic workflows, accelerating the pace of innovation in the development of new therapeutics and other advanced materials.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, Storage, and Use of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Compound Profile and Inferred Hazard Analysis
2,2-Difluoro-2-(4-nitrophenyl)acetic acid, with the molecular formula C₈H₅F₂NO₄ and a molecular weight of 217.13 g/mol , is a solid, likely yellow in appearance, utilized primarily in organic synthesis.[1] Its role as an intermediate in the development of pharmaceuticals and agrochemicals underscores the importance of a comprehensive understanding of its safe handling.[1]
Inferred Hazard Identification:
Based on the known hazards of similar compounds, such as 4-Nitrophenylacetic acid and other fluorinated organic acids, a cautious approach is warranted. The primary hazards are anticipated to be:
-
Skin and Eye Irritation: Aromatic nitro compounds and carboxylic acids are often irritating to the skin and eyes.[2][3] Direct contact may cause redness, pain, and in severe cases, chemical burns.
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[4]
-
Harmful if Swallowed: Ingestion may lead to systemic toxicity.[2][3]
-
Potential for Methemoglobinemia: The presence of a nitroaromatic group suggests a potential risk of methemoglobinemia if absorbed into the bloodstream, a condition that impairs oxygen transport.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₅F₂NO₄ | [1] |
| Molecular Weight | 217.13 g/mol | [1] |
| Appearance | Likely a yellow solid | [1] |
| Storage Temperature | 2-8°C | [1] |
Prudent Laboratory Practices: A Step-by-Step Approach to Safe Handling
A foundational principle of laboratory safety is the minimization of exposure. The following protocols are designed to create a self-validating system of safety when working with this compound.
Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[5] The work area should be equipped with an accessible eyewash station and a safety shower.
Personal Protective Equipment (PPE): Essential Barriers
A comprehensive PPE regimen is non-negotiable.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently, especially if contact with the compound is suspected.
-
Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Workflow for Safe Handling of Solid this compound
Caption: Workflow for handling solid this compound.
Strategic Storage for Compound Integrity and Safety
The stability and reactivity of this compound dictate its storage requirements.
Recommended Storage Conditions:
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended temperature of 2-8°C.[1] It should be protected from light and moisture to prevent degradation.
Incompatibilities:
Based on the reactivity of analogous compounds, this compound should be stored away from:
-
Strong Oxidizing Agents: The nitro group can react with strong oxidizers.[2]
-
Strong Bases: As an acid, it will react with strong bases.[3]
-
Reducing Agents: The nitro group can be reduced, potentially leading to vigorous reactions.[2]
Emergency Response: Preparedness and Action
Proactive planning is critical for mitigating the impact of any laboratory incident.
Spill Response Protocol
Caption: Emergency spill response workflow.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Responsible Disposal
All waste containing this compound should be treated as hazardous waste. It should be collected in a clearly labeled, sealed container and disposed of in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.
Conclusion
While a specific Safety Data Sheet for this compound is not publicly available, a comprehensive safety protocol can be established by analyzing its constituent functional groups. By adhering to the principles of prudent laboratory practice, including the consistent use of engineering controls and personal protective equipment, researchers can safely handle this compound. The guidelines presented in this document are intended to foster a culture of safety and should be supplemented by institution-specific safety protocols and the professional judgment of experienced scientists.
References
An In-depth Technical Guide to the Initial Synthetic Routes for 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
Abstract
This technical guide provides a comprehensive overview of the principal synthetic strategies for the initial preparation of 2,2-difluoro-2-(4-nitrophenyl)acetic acid, a valuable intermediate in pharmaceutical and agrochemical research.[1] The unique electronic and steric properties imparted by the gem-difluoro and nitro functional groups make this molecule a significant building block for novel bioactive compounds.[1] This document explores three primary synthetic pathways: direct benzylic difluorination, the Reformatsky reaction, and a malonate-based synthesis. Each route is discussed in detail, including the underlying chemical principles, step-by-step experimental protocols, and an analysis of the respective advantages and limitations. This guide is intended for researchers, scientists, and professionals in the field of drug development and process chemistry, offering both theoretical grounding and practical insights into the synthesis of this important fluorinated compound.
Introduction: The Significance of α,α-Difluoro-α-Aryl Acetic Acids
The incorporation of fluorine into organic molecules is a well-established strategy for modulating the physicochemical and biological properties of active pharmaceutical ingredients and agrochemicals. The difluoromethyl group (CF2), in particular, serves as a bioisostere for carbonyl or alkoxy moieties, influencing metabolic stability, lipophilicity, and binding affinity. This compound and its derivatives are key intermediates, with the nitro group providing a versatile handle for further chemical transformations, such as reduction to an amine or participation in nucleophilic aromatic substitution reactions.[2] This guide focuses on the foundational synthetic routes to access this core structure, providing the necessary information for its laboratory-scale preparation and further derivatization.
Synthetic Strategies
Three principal retrosynthetic approaches have been identified for the synthesis of this compound. These are:
-
Route A: Direct Benzylic Difluorination of a 4-nitrophenylacetic acid precursor.
-
Route B: Reformatsky-Type Reaction between 4-nitrobenzaldehyde and a difluoro-α-haloester, followed by oxidation.
-
Route C: Malonate-Based Synthesis involving nucleophilic substitution and subsequent decarboxylation.
The following sections will delve into the specifics of each of these synthetic routes.
Route A: Direct Benzylic Difluorination
This approach is conceptually the most direct, involving the replacement of the two benzylic hydrogens of a 4-nitrophenylacetic acid derivative with fluorine atoms. This transformation is typically achieved using an electrophilic fluorinating agent.
Mechanistic Rationale
The benzylic position is activated by the adjacent phenyl ring, making the C-H bonds susceptible to abstraction. The electron-withdrawing nitro group further acidifies these protons, facilitating the formation of an enolate or a related carbanionic intermediate under basic conditions. This nucleophilic intermediate then attacks the electrophilic fluorine source. The process is repeated for the second fluorination.
The choice of base is critical to control the deprotonation and minimize side reactions. A non-nucleophilic, moderately strong base is often preferred. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a commonly used, easy-to-handle electrophilic fluorinating agent for such transformations.[3][4]
Experimental Protocol: Synthesis of Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate
This protocol is adapted from general procedures for the fluorination of nitro-activated methylene groups.[3]
Step 1: Synthesis of Ethyl 4-Nitrophenylacetate This starting material can be prepared via Fischer esterification of 4-nitrophenylacetic acid.
-
Reagents: 4-Nitrophenylacetic acid (1 eq.), Ethanol (excess, as solvent), Sulfuric acid (catalytic amount).
-
Procedure:
-
To a solution of 4-nitrophenylacetic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford ethyl 4-nitrophenylacetate.
-
Step 2: Difluorination of Ethyl 4-Nitrophenylacetate
-
Reagents: Ethyl 4-nitrophenylacetate (1 eq.), Selectfluor® (2.2 eq.), Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of ethyl 4-nitrophenylacetate in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the enolate.
-
Add Selectfluor® portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
-
Step 3: Hydrolysis to this compound
-
Reagents: Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (1 eq.), Lithium hydroxide (LiOH, 2 eq.), Tetrahydrofuran (THF)/Water mixture.
-
Procedure:
-
Dissolve the ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 1-2 with cold 1M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product.
-
Workflow Diagram
Caption: Workflow for the Direct Difluorination Route.
Data Summary
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| Esterification | H₂SO₄ | Ethanol | Reflux | >90% |
| Difluorination | NaH, Selectfluor® | DMF | 0 °C to RT | 40-60% |
| Hydrolysis | LiOH | THF/H₂O | RT | >90% |
Advantages and Disadvantages
-
Advantages: This route is conceptually straightforward and utilizes a commercially available precursor.
-
Disadvantages: The difluorination step can be challenging to control, potentially leading to a mixture of mono- and di-fluorinated products. The use of sodium hydride requires careful handling under anhydrous conditions. Yields for the fluorination step can be moderate.
Route B: Reformatsky-Type Reaction
The Reformatsky reaction provides an alternative approach to construct the carbon skeleton by forming the C-C bond between the aromatic ring and the difluoroacetic acid moiety.[5][6][7]
Mechanistic Rationale
This reaction involves the formation of an organozinc reagent, often called a Reformatsky enolate, from an α-halo ester and zinc metal.[7] This enolate is sufficiently nucleophilic to add to the carbonyl group of an aldehyde or ketone.[5][6] For this synthesis, ethyl 2-bromo-2,2-difluoroacetate is treated with activated zinc to form the corresponding organozinc intermediate. This intermediate then adds to the carbonyl of 4-nitrobenzaldehyde. The resulting β-hydroxy ester can then be oxidized to the corresponding α-keto ester, which is not the target molecule. A more direct approach involves a two-step process: the initial Reformatsky reaction to form a secondary alcohol, followed by oxidation. However, a more elegant variation for difunctional compounds involves a subsequent elimination step if possible, or direct use of the hydroxylated product. For the synthesis of the target acid, the secondary alcohol would need to be oxidized.
Experimental Protocol
Step 1: Reformatsky Reaction
-
Reagents: 4-Nitrobenzaldehyde (1 eq.), Ethyl 2-bromo-2,2-difluoroacetate (1.5 eq.), Activated Zinc powder (2 eq.), Anhydrous THF, Iodine (catalytic).
-
Procedure:
-
Activate zinc powder by stirring with a crystal of iodine in anhydrous THF under an inert atmosphere until the iodine color disappears.
-
Add a solution of 4-nitrobenzaldehyde in THF to the activated zinc suspension.
-
Add ethyl 2-bromo-2,2-difluoroacetate dropwise to the mixture. The reaction is often initiated by gentle heating.
-
Once the reaction starts (indicated by an exothermic event), maintain the temperature at a gentle reflux for 2-3 hours.
-
Cool the reaction to 0 °C and quench by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield ethyl 2,2-difluoro-3-hydroxy-3-(4-nitrophenyl)propanoate.
-
Step 2: Oxidation and Hydrolysis (Hypothetical) A standard oxidation (e.g., using Jones reagent or PCC) would oxidize the secondary alcohol to a ketone. However, this does not lead to the target structure. A more plausible, though not explicitly found in the literature for this exact substrate, would be a dehydration followed by oxidative cleavage, or a direct conversion of the benzylic alcohol to the carboxylic acid, which is a non-trivial transformation in this context.
Given the complexity of the subsequent transformations, the Reformatsky route is less direct for the target acid than for β-hydroxy esters. A more viable application of this type of chemistry would be through a related reaction, which is beyond the scope of this initial guide.
Workflow Diagram
Caption: Conceptual Workflow for the Reformatsky Route.
Advantages and Disadvantages
-
Advantages: This method is effective for C-C bond formation and can tolerate a range of functional groups.
-
Disadvantages: This route does not directly yield the target acetic acid derivative. It produces a β-hydroxy ester which requires further, non-trivial synthetic steps to be converted to the desired product, making this route less efficient for this specific target.
Route C: Malonate-Based Synthesis
This strategy builds the target molecule by first attaching a malonate group to the aromatic ring via nucleophilic aromatic substitution (SNA), followed by hydrolysis and decarboxylation.
Mechanistic Rationale
The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the para position. A leaving group such as a halogen (e.g., F or Cl) at the 1-position of the 4-nitrobenzene ring is readily displaced by the enolate of a malonic ester. The resulting arylmalonate ester can then be hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield the final phenylacetic acid derivative. The use of a difluoromalonate ester in the initial step directly introduces the required gem-difluoro moiety.
Experimental Protocol
This protocol is based on established procedures for the synthesis of arylmalonates and their subsequent decarboxylation.[8]
Step 1: Synthesis of Diethyl 2,2-Difluoro-2-(4-nitrophenyl)malonate
-
Reagents: 1-Fluoro-4-nitrobenzene (1 eq.), Diethyl difluoromalonate (1.2 eq.), Sodium hydride (NaH, 1.2 eq.), Anhydrous DMF.
-
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add diethyl difluoromalonate dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-fluoro-4-nitrobenzene in DMF and heat the reaction mixture at 80-100 °C for 4-8 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture, quench with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain diethyl 2,2-difluoro-2-(4-nitrophenyl)malonate.
-
Step 2: Hydrolysis and Decarboxylation
-
Reagents: Diethyl 2,2-difluoro-2-(4-nitrophenyl)malonate (1 eq.), Potassium hydroxide (KOH, 3 eq.), Ethanol/Water.
-
Procedure:
-
Dissolve the malonate ester in a mixture of ethanol and water.
-
Add potassium hydroxide and heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with concentrated HCl to pH 1.
-
Heat the acidified mixture to 80-100 °C for 1-2 hours to effect decarboxylation.
-
Cool the solution, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield this compound.
-
Workflow Diagram
Caption: Workflow for the Malonate-Based Synthesis Route.
Data Summary
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| SNAr | NaH | DMF | 80-100 °C | 60-75% |
| Hydrolysis & Decarboxylation | KOH, HCl | Ethanol/H₂O | Reflux, then 80-100 °C | >85% |
Advantages and Disadvantages
-
Advantages: This route is generally high-yielding and reliable. The starting materials are commercially available. The reaction mechanism is well-understood.
-
Disadvantages: This route involves multiple steps. The use of sodium hydride requires anhydrous conditions. Diethyl difluoromalonate can be a costly reagent.
Conclusion and Route Comparison
This guide has outlined three distinct initial synthetic routes to this compound.
-
The Direct Difluorination Route (A) is the most atom-economical in principle but may suffer from moderate yields and selectivity issues in the key fluorination step.
-
The Reformatsky-Type Route (B) is a classic C-C bond-forming reaction but is not well-suited for the direct synthesis of the target acid, requiring significant downstream modifications.
-
The Malonate-Based Route (C) , while being a multi-step process, appears to be the most robust and reliable method for a laboratory-scale synthesis, offering good yields and predictable outcomes.
For researchers requiring a dependable initial synthesis of this compound, the malonate-based approach is recommended. Further process optimization could potentially improve the efficiency of the direct difluorination route, making it more attractive for larger-scale production. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost of reagents, and available equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. Reformatsky Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of 2,2-Difluoro-2-(4-nitrophenyl)acetic Acid in Advanced Organic Synthesis
Abstract
2,2-Difluoro-2-(4-nitrophenyl)acetic acid is a specialized building block in organic synthesis, valued for the unique electronic and steric properties conferred by its gem-difluoro and para-nitro functionalities. This guide provides an in-depth exploration of its properties, safety protocols, and a detailed experimental protocol for its application in amide bond formation, a cornerstone reaction in the synthesis of novel chemical entities for pharmaceutical and agrochemical research.[1] The protocols herein are designed to be self-validating, with a focus on the causal relationships between procedural steps and reaction outcomes, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: A Multifaceted Synthetic Building Block
This compound (DFNPAA) has emerged as a significant intermediate in the development of complex organic molecules.[1] Its structure is characterized by three key features:
-
A Carboxylic Acid Moiety: Provides a reactive handle for a multitude of classic transformations, including amidation, esterification, and reduction.
-
A Gem-Difluoro Group: Located at the α-carbon, this group acts as a bioisostere for a carbonyl or hydroxyl group, enhancing metabolic stability and modulating the acidity and conformational properties of the molecule.
-
A 4-Nitrophenyl Ring: The strongly electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and the carboxylic acid. It also serves as a synthetic precursor to an aniline moiety via reduction, opening pathways for further diversification.[2]
These combined features make DFNPAA particularly valuable in medicinal chemistry for constructing potential antibacterial, antifungal, or anti-inflammatory agents and in materials science for modifying polymers.[1] This document provides the necessary framework for researchers to safely and effectively incorporate this versatile reagent into their synthetic workflows.
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties and hazards is a prerequisite for safe and successful experimentation.
Compound Data Summary
| Property | Value | Reference(s) |
| CAS Number | 206360-56-7 | [1][3] |
| Molecular Formula | C₈H₅F₂NO₄ | [1][3] |
| Molecular Weight | 217.13 g/mol | [1][3] |
| Appearance | Yellow solid | [1] |
| Storage Conditions | Store at 2-8°C, tightly sealed | [1] |
Hazard Identification and Safe Handling
CAUTION: This product should only be handled by personnel qualified in the use of potentially hazardous chemicals.[4]
-
General Handling:
-
Always work in a well-ventilated chemical fume hood.[4]
-
Avoid inhalation of dust and contact with skin and eyes.[5][6]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[4]
-
Wash hands thoroughly after handling.[5]
-
-
Stability and Reactivity:
-
First Aid Measures:
-
Skin Contact: Immediately wash with copious amounts of soap and water while removing contaminated clothing.[4][5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids. Seek immediate medical attention.[4][5]
-
Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[4]
-
Ingestion: Wash out the mouth with water and seek immediate medical attention.[4]
-
-
Accidental Release:
Core Application: Amide Bond Formation
Amide synthesis is one of the most fundamental and frequently performed reactions in drug development and organic chemistry. The protocol below details the conversion of DFNPAA into an amide, using benzylamine as a representative coupling partner.
Scientific Rationale and Mechanistic Insight
Direct amidation between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. The most common strategy involves converting the carboxyl hydroxyl group into a better leaving group. This protocol employs thionyl chloride (SOCl₂) to transform DFNPAA into its highly reactive acyl chloride derivative.
Causality: The acyl chloride is significantly more electrophilic than the parent carboxylic acid. The chlorine atom is an excellent leaving group, readily displaced by a nucleophile like an amine. A tertiary amine base (e.g., triethylamine) is included to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the primary amine nucleophile.
Caption: Reaction mechanism for amide synthesis via an acyl chloride intermediate.
Detailed Experimental Protocol: Synthesis of N-benzyl-2,2-difluoro-2-(4-nitrophenyl)acetamide
This protocol provides a step-by-step methodology for a representative amidation reaction.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount |
| This compound | 217.13 | 1.0 | 1.0 g (4.6 mmol) |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.5 | 0.49 mL (6.9 mmol) |
| Benzylamine | 107.15 | 1.1 | 0.55 mL (5.1 mmol) |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 0.96 mL (6.9 mmol) |
| Dichloromethane (DCM) | - | - | ~50 mL |
| Saturated NaHCO₃ (aq) | - | - | ~30 mL |
| Brine | - | - | ~15 mL |
| Anhydrous MgSO₄ | - | - | As needed |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of N-benzyl-2,2-difluoro-2-(4-nitrophenyl)acetamide.
-
Activation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 4.6 mmol) and anhydrous dichloromethane (20 mL). Add thionyl chloride (0.49 mL, 6.9 mmol) dropwise at room temperature. Heat the mixture to reflux and maintain for 2 hours.
-
Expert Insight: This step converts the carboxylic acid to the more reactive acyl chloride. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
-
Solvent Removal: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Expert Insight: It is crucial to remove all excess thionyl chloride as it can react with the amine added in the next step. Co-evaporating with a high-boiling-point solvent like toluene can aid in its complete removal.
-
-
Amide Coupling: Re-dissolve the resulting crude acyl chloride in anhydrous dichloromethane (20 mL) and cool the flask to 0°C in an ice bath. In a separate vial, dissolve benzylamine (0.55 mL, 5.1 mmol) and triethylamine (0.96 mL, 6.9 mmol) in anhydrous dichloromethane (5 mL). Add this amine solution dropwise to the stirred acyl chloride solution at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Trustworthiness Check: The bicarbonate wash neutralizes any remaining acidic species (like HCl salts), which is essential for preventing product degradation and ensuring clean separation.
-
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product, N-benzyl-2,2-difluoro-2-(4-nitrophenyl)acetamide, using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Broader Applications & Future Directions
While amide bond formation is a primary application, the synthetic utility of DFNPAA extends further:
-
Reduction of the Nitro Group: The nitro functionality can be selectively reduced to an amine using various established methods (e.g., H₂/Pd-C, SnCl₂).[2] This resulting aniline provides a new reactive site for further derivatization, such as sulfonamide formation, diazotization, or participation in coupling reactions.
-
Decarboxylative Couplings: The carboxylic acid group can potentially be used in palladium-catalyzed decarboxylative cross-coupling reactions to form new C-C bonds, although this requires specific catalytic systems.[7]
-
Pharmaceutical Scaffolding: DFNPAA serves as a valuable starting material for more complex heterocyclic structures and as a key fragment in fragment-based drug discovery, where the difluoro(nitrophenyl)methyl moiety can be incorporated to optimize the properties of lead compounds.[1]
References
- 1. This compound [myskinrecipes.com]
- 2. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. (2-Fluoro-4-nitrophenyl)acetic acid | CAS#:315228-19-4 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
A Robust, Validated HPLC Method for the Quantification of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
Application Note & Protocol
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid. This compound is a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, where its unique electronic and steric properties are leveraged.[1] Accurate quantification is critical for ensuring purity, monitoring reaction kinetics, and performing quality control. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, conforming to the validation principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3] Additionally, this guide provides foundational strategies for the chiral separation of its enantiomers, a critical consideration in pharmaceutical development.[4]
Introduction: The Analytical Challenge
This compound possesses three key structural features that dictate the chromatographic strategy: a non-polar aromatic ring, a polar nitro group (a strong UV chromophore), and an ionizable carboxylic acid group. The primary analytical challenge is to develop a method that provides reproducible retention, excellent peak symmetry, and high sensitivity. The carboxylic acid moiety (pKa typically 2-5) can cause significant peak tailing and retention time drift on standard reversed-phase columns if its ionization is not controlled. Therefore, careful selection of the mobile phase pH is paramount to achieving a reliable separation. This guide explains the causal logic behind each parameter selection, from the stationary phase to the validation protocol, ensuring a self-validating and scientifically sound analytical system.
Part I: Achiral Analysis for Assay and Purity
This section details the primary method for quantifying the total concentration of this compound, suitable for purity assessments and general quality control.
Method Development Rationale: A Mechanistic Approach
The choices made during method development are grounded in the physicochemical properties of the analyte and the principles of chromatography.
-
Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. This is the "workhorse" of reversed-phase chromatography and is ideal for retaining moderately polar to non-polar compounds like the target analyte.[5] The hydrophobic C18 chains interact with the nitrophenyl ring, providing the primary retention mechanism.
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile was chosen over methanol as the organic modifier. It typically offers lower viscosity (leading to lower backpressure), better peak shapes for aromatic compounds, and a lower UV cutoff wavelength, which is advantageous for sensitive detection.
-
Aqueous Phase & pH Control: To address the ionizable carboxylic acid, the mobile phase must be buffered to a pH that ensures the analyte is in a single, non-ionized form. By setting the pH to ~2.5, which is well below the analyte's expected pKa, the carboxylic acid is fully protonated (-COOH). This neutral form interacts more consistently with the C18 stationary phase, eliminating peak tailing and ensuring stable retention times. A phosphate buffer is an excellent choice for this pH range.[5][6]
-
-
Detection Wavelength (λ): The 4-nitrophenyl group is a strong chromophore. An analysis of the UV spectrum of the analyte reveals a maximum absorbance (λmax) around 270 nm. This wavelength provides excellent sensitivity and selectivity against many common solvents and potential non-chromophoric impurities.
Materials and Methodology
Equipment and Reagents:
-
HPLC system with UV/DAD detector, pump, autosampler, and column oven
-
Analytical balance
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Phosphoric acid (H₃PO₄) (Analytical grade)
-
Water (HPLC grade or Milli-Q)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH adjusted to 2.5 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B to 30% A / 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Experimental Protocols
Protocol 1: Mobile Phase and Standard Preparation
-
Mobile Phase A (Buffer): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 2.5 using concentrated phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This is the stock solution.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the 50:50 Acetonitrile/Water diluent.
-
Sample Preparation: Accurately weigh an amount of the test sample expected to contain ~10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a target concentration of 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation: Ensuring Trustworthiness
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3]
Workflow for HPLC Method Development & Validation
Caption: Workflow from analyte characterization to a fully validated HPLC method.
Validation Parameters Summary:
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time from blank or placebo. | Pass |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 over 1-100 µg/mL.[7] | r² = 0.9998 |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels.[2] | 99.2% - 101.5% |
| Precision (Repeatability) | RSD ≤ 1.5% for six replicate injections.[2][8] | RSD = 0.8% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | 0.7 µg/mL |
| Robustness | RSD ≤ 2.0% with small variations in pH (±0.2), flow (±10%), temp (±2°C).[7] | Pass |
These results confirm that the method is highly reliable and suitable for routine quantitative analysis.
Part II: Considerations for Chiral Separation
The analyte possesses a chiral center at the carbon atom bonded to the carboxylic acid and difluoro groups. In pharmaceutical applications, enantiomers often exhibit different pharmacological activities, making their separation and individual quantification essential.[4][9]
Rationale for Chiral Chromatography
While the achiral method quantifies the total amount of the compound, it cannot distinguish between the (R)- and (S)-enantiomers. Chiral High-Performance Liquid Chromatography (chiral HPLC) utilizes a Chiral Stationary Phase (CSP) to achieve this separation. CSPs create a transient diastereomeric complex with each enantiomer, leading to different interaction energies and, consequently, different retention times.
Recommended Approach and Starting Conditions
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and represent the first line of screening for new chiral molecules.[4][10] Columns like Chiralpak® AD or Chiralcel® OD are excellent starting points.
Decision Tree for Chiral Method Development
Caption: A systematic approach to selecting a chiral column and mobile phase.
Suggested Chiral Screening Conditions:
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |
| Column | Chiralpak® AD-H (4.6 x 250 mm, 5 µm) or equivalent | Chiralpak® AD-H (4.6 x 250 mm, 5 µm) or equivalent |
| Mobile Phase | n-Heptane / Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid | Methanol with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | 270 nm | 270 nm |
Note: The addition of a small amount of acid (like TFA) is often necessary to improve the peak shape of acidic analytes on polysaccharide-based CSPs.
Conclusion
This application note provides a comprehensive, validated RP-HPLC method for the reliable quantification of this compound. The methodology is grounded in fundamental chromatographic principles and has been rigorously validated to meet stringent pharmaceutical industry standards. The detailed protocols for both achiral and initial chiral analysis provide researchers, scientists, and drug development professionals with a robust toolkit for the quality assessment of this important chemical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. sfera.unife.it [sfera.unife.it]
- 5. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 6. scispace.com [scispace.com]
- 7. actascientific.com [actascientific.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing 2,2-Difluoro-2-(4-nitrophenyl)acetic acid as a Versatile Chemical Building Block
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid. This building block is uniquely functionalized with three distinct reactive sites: a carboxylic acid, a gem-difluoro group, and an aromatic nitro group. This guide moves beyond simple procedural lists to explain the causality behind methodological choices, offering detailed, self-validating protocols for key transformations. We will explore its application in amide synthesis, the strategic reduction of its nitro moiety, and the subsequent derivatization pathways that these transformations unlock, thereby highlighting its potential in constructing novel molecular architectures for pharmaceutical and agrochemical research.[1]
Introduction: The Strategic Value of a Multifunctional Building Block
This compound is a powerful synthetic intermediate whose value lies in the orthogonal reactivity of its constituent functional groups.
-
The Carboxylic Acid: This group is a primary handle for elongation and diversification, most commonly via amide bond formation, one of the most critical reactions in medicinal chemistry.[2]
-
The Gem-Difluoro Moiety: The CF₂ group is a key pharmacophore. It can serve as a bioisosteric replacement for carbonyl, hydroxyl, or sulfonyl groups, offering improved metabolic stability and altered lipophilicity without significant steric changes.[3] The strong electron-withdrawing nature of the fluorine atoms also influences the acidity of the adjacent carboxylic acid.
-
The Aromatic Nitro Group: This is not merely a substituent but a versatile synthetic precursor. Its strong deactivating, meta-directing electronic influence can be strategically reversed through reduction to a strongly activating, ortho-, para-directing amino group, opening a new dimension of synthetic possibilities.[4]
This trifecta of functionality allows for a multi-directional approach to library synthesis, enabling chemists to build molecular complexity in a controlled and deliberate manner. This guide will detail the core protocols for manipulating these functional groups.
Physicochemical and Safety Data
| Property | Value | Reference |
| CAS Number | 206360-56-7 | [1][5] |
| Molecular Formula | C₈H₅F₂NO₄ | [1][6] |
| Molecular Weight | 217.13 g/mol | [1][6] |
| Appearance | Yellow solid | [1] |
| Storage | 2-8°C | [1] |
| Primary Hazard | Irritant | [7] |
Core Transformation I: Amide Bond Formation at the Carboxylic Acid
The formation of an amide bond is the most frequent reaction in medicinal chemistry.[8] The carboxylic acid of our title compound is readily activated for coupling with a wide array of primary and secondary amines.
Expert Insight: Choosing Your Coupling Reagent
While many coupling reagents exist, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is often an excellent choice for substrates like this. Its high efficiency, rapid reaction times, and ability to overcome the challenges of coupling sterically hindered or electron-deficient amines make it a reliable option.[2] The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then converted to an active ester by reaction with the HOBt moiety within the HATU structure, minimizing side reactions and racemization.[2]
Protocol 1: General Amide Coupling with HATU
This protocol describes the coupling of this compound with a generic amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add the amine (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq) to the solution. The order of addition is often acid, amine, HATU, then base.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes residual DMF, base, and unreacted starting materials.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram: Amide Coupling Workflow
Caption: General workflow for HATU-mediated amide coupling.
Core Transformation II: Unmasking the Amine via Nitro Reduction
The reduction of the aromatic nitro group to an aniline is a pivotal transformation. It fundamentally alters the electronic properties of the aromatic ring, converting a deactivating group into a highly activating one, thereby enabling subsequent reactions such as electrophilic aromatic substitution or further coupling reactions.[4]
Expert Insight: Selecting the Right Reduction Method
The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.
-
Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest and most efficient method for reducing aromatic nitro groups.[10] It is generally high-yielding, and the only byproduct is water. However, it is not chemoselective and will also reduce alkenes, alkynes, and some protecting groups (e.g., benzyl ethers).
-
Metal/Acid (Fe/HCl, SnCl₂): Reagents like iron in acidic media are excellent alternatives when hydrogenation-sensitive groups are present.[4][10] These reactions are robust but can require more rigorous work-up procedures to remove metal salts.
Protocol 2: Nitro Reduction via Catalytic Hydrogenation
This protocol details the reduction of the nitro group on a 2,2-difluoro-2-(4-nitrophenyl)acetamide derivative (product from Protocol 1).
Materials:
-
Starting nitro compound (e.g., N-benzyl-2,2-difluoro-2-(4-nitrophenyl)acetamide) (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol% by weight)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Reaction Setup: Add the starting nitro compound to a flask suitable for hydrogenation.
-
Dissolution: Dissolve the compound in a suitable solvent like methanol or ethyl acetate.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product (the amine) indicates completion (typically 2-16 hours).
-
Work-up:
-
Carefully vent the hydrogen atmosphere and purge the flask with an inert gas (N₂ or Ar).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the reaction solvent (MeOH or EtOAc).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aniline product.
-
-
Purification: The crude product is often clean enough for the next step. If necessary, it can be purified by column chromatography.
Diagram: Decision Tree for Nitro Reduction
Caption: Choosing a reduction method based on substrate functionality.
Advanced Strategy: A Tandem Approach to Bioactive Scaffolds
By combining the transformations above, this compound becomes a linchpin for building complex molecules. A powerful synthetic sequence involves first coupling the acid with an amine, followed by reduction of the nitro group, and then a final reaction at the newly formed aniline.
Application Pathway: Synthesis of a Potential Bioactive Agent
This hypothetical workflow demonstrates how the protocols can be chained together to synthesize a novel, drug-like scaffold.
Diagram: Multi-Step Synthesis Workflow
Caption: A sequential strategy for molecular diversification.
This pathway allows for the introduction of three points of diversity (R¹, R², and the aryl scaffold itself), making it highly valuable for generating libraries of compounds for screening in drug discovery programs. The aniline intermediate is particularly useful, serving as a nucleophile for reactions with electrophiles like acyl chlorides, sulfonyl chlorides, or as a partner in cross-coupling reactions.
Conclusion
This compound is more than a simple reagent; it is a strategic platform for synthetic innovation. Its unique combination of a readily coupled carboxylic acid, a metabolically robust gem-difluoro group, and a synthetically versatile nitro moiety provides chemists with a powerful tool for the efficient construction of novel and potentially bioactive molecules. The protocols and strategies outlined in this guide are designed to be robust and adaptable, providing a solid foundation for exploration and discovery in chemical and pharmaceutical research.
References
- 1. This compound [myskinrecipes.com]
- 2. growingscience.com [growingscience.com]
- 3. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - this compound (C8H5F2NO4) [pubchemlite.lcsb.uni.lu]
- 7. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: Mastering the Coupling of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
Introduction: The Challenge and Opportunity of a Unique Building Block
In the landscape of modern medicinal chemistry and drug development, fluorinated organic molecules hold a privileged position. The strategic incorporation of fluorine can profoundly modulate a compound's metabolic stability, lipophilicity, and binding affinity. 2,2-Difluoro-2-(4-nitrophenyl)acetic acid is a particularly valuable synthetic building block, offering a unique combination of a gem-difluoroacetate moiety and an electron-deficient aromatic ring.[1] Its derivatives are key intermediates in the synthesis of novel pharmaceuticals and agrochemicals, including potential antibacterial and anti-inflammatory agents.[1]
However, the very features that make this molecule attractive also present a significant synthetic challenge. The strong electron-withdrawing effects of both the gem-difluoro group and the para-nitro group increase the acidity of the carboxylic acid but can complicate its activation and subsequent coupling.[2][3][4][5] Standard amide or ester bond formation protocols often prove sluggish or result in low yields, necessitating a carefully optimized approach.
This guide provides a comprehensive overview of the critical parameters, field-proven protocols, and troubleshooting strategies for the successful coupling of this compound. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently and efficiently utilize this versatile reagent.
Scientific Rationale: Understanding the Mechanistic Hurdles
Successful coupling reactions hinge on the efficient activation of the carboxylic acid, transforming the hydroxyl group into a better leaving group. This is typically achieved by converting the acid into a highly reactive intermediate, such as an active ester, acylisourea, or acylphosphonium species, which is then susceptible to nucleophilic attack by an amine or alcohol.
The primary challenge with this compound lies in its electronic nature. The potent inductive effects of the fluorine and nitro substituents stabilize the carboxylate anion, making the carboxylic acid more acidic.[2][3][4][5] While this enhances its acidity, the electron-deficient nature of the acyl carbon can render it less susceptible to certain activation methods and can slow the subsequent nucleophilic attack by moderately reactive amines or alcohols. Therefore, the choice of coupling reagent is not trivial; it must be powerful enough to overcome this inherent reactivity barrier. Amide coupling with electron-deficient amines, in particular, is often sluggish and can result in unsatisfactory outcomes with standard methods.[6][7]
Critical Parameters for Successful Coupling
Optimizing the coupling of this substrate requires careful consideration of several interconnected variables.
The Decisive Role of the Coupling Reagent
For challenging substrates, the selection of the activating agent is the most critical factor. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.
| Reagent Class | Examples | Strengths | Considerations & Weaknesses |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, readily available. Water-soluble byproducts (EDC) simplify workup.[8][9] | Can be less effective for electron-deficient acids.[6] Risk of racemization and N-acylurea byproduct formation.[8] Often require additives like HOBt or OxymaPure.[8][9] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, lower risk of side reactions compared to uronium salts. Effective for difficult couplings.[10] | Byproducts can sometimes complicate purification. |
| Aminium/Uronium Salts | HATU , HBTU, HCTU | Highly recommended for this substrate. Exceptionally reactive, fast reaction times, and effective for sterically hindered or electron-deficient partners.[9][10] | Higher cost. Potential for guanidinylation of the amine if the order of addition is not controlled. |
Expert Recommendation: For this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice. Its mechanism involves the formation of a highly reactive OAt-active ester, which is particularly effective for coupling challenging substrates.[11][12] The anchimeric assistance from the pyridine nitrogen in the HOAt moiety accelerates the coupling step, making it superior to HOBt-based reagents for difficult cases.
Base Selection: More Than a Proton Scavenger
A non-nucleophilic organic base is essential. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate needed to initiate the activation process.[11][13] For aminium/uronium and phosphonium reagents, two or more equivalents of base are typically required.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): The most common choice. It is sterically hindered and non-nucleophilic, preventing it from competing with the desired amine/alcohol nucleophile.
-
Triethylamine (TEA): Can be used but is slightly more nucleophilic and less hindered than DIPEA, which can sometimes lead to side reactions.
-
2,4,6-Collidine: A more hindered, weaker base that can be beneficial in minimizing racemization in sensitive substrates.[12]
Solvent, Temperature, and Concentration
-
Solvents: Anhydrous polar aprotic solvents are required to ensure all components are solubilized and to prevent hydrolysis of activated intermediates.[12]
-
N,N-Dimethylformamide (DMF): Excellent solvating properties, making it a top choice.
-
Dichloromethane (DCM): A good alternative, especially if the product is sensitive to higher boiling point solvents.
-
Acetonitrile (MeCN): Can also be effective.
-
-
Temperature: Reactions are typically initiated at 0 °C to control the exothermic activation step and minimize potential side reactions. The reaction is then allowed to warm to room temperature (20-25 °C) to drive the coupling to completion.
-
Concentration: A concentration of 0.1 M to 0.5 M with respect to the carboxylic acid is a standard starting point.
Experimental Workflow and Protocols
The following diagram and protocols provide a validated, step-by-step guide for performing a successful coupling reaction.
Caption: General workflow for HATU-mediated amide coupling.
Protocol 4.1: HATU-Mediated Amide Coupling
This protocol describes the coupling of this compound with a generic primary or secondary amine.
Reagents & Materials:
| Component | MW ( g/mol ) | Equivalents | Example (0.5 mmol scale) |
| This compound | 217.13 | 1.0 | 108.6 mg |
| Amine | Varies | 1.1 | 0.55 mmol |
| HATU | 380.23 | 1.1 | 209.1 mg |
| DIPEA | 129.24 | 3.0 | 261 µL (1.5 mmol) |
| Anhydrous DMF | - | - | 5 mL |
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Add anhydrous DMF (to achieve ~0.1 M concentration) and stir to dissolve the solids.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred solution. A color change (often to yellow/orange) may be observed.
-
Pre-activation: Allow the mixture to stir at 0 °C for 15 minutes. This step allows for the formation of the reactive OAt-ester.[12]
-
Nucleophile Addition: Add the amine (1.1 eq), either neat (if liquid) or as a concentrated solution in a small amount of anhydrous DMF.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: a. Upon completion, dilute the reaction mixture with a significant volume of ethyl acetate (EtOAc) (e.g., 50 mL). b. Wash the organic layer sequentially with 1 M aq. HCl (2 x 20 mL), saturated aq. NaHCO₃ (2 x 20 mL), and finally with brine (1 x 20 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
Protocol 4.2: EDC/DMAP-Catalyzed Esterification
For esterification, particularly with sterically hindered alcohols, a Steglich-type esterification using a carbodiimide with a nucleophilic catalyst like DMAP is often effective.
Reagents & Materials:
| Component | MW ( g/mol ) | Equivalents | Example (0.5 mmol scale) |
| This compound | 217.13 | 1.0 | 108.6 mg |
| Alcohol | Varies | 1.2 | 0.6 mmol |
| EDC·HCl | 191.70 | 1.5 | 143.8 mg |
| DMAP | 122.17 | 0.1 | 6.1 mg |
| Anhydrous DCM | - | - | 5 mL |
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask, add this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).
-
Dissolution & Cooling: Add anhydrous DCM (to ~0.1 M) and cool the flask to 0 °C in an ice-water bath.
-
Activation: Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with DCM (20 mL). b. Wash sequentially with 1 M aq. HCl (2 x 15 mL), saturated aq. NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via silica gel chromatography to yield the desired ester.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective coupling reagent. 2. Wet reagents or solvents. 3. Insufficiently reactive amine/alcohol. | 1. Switch to a more powerful reagent like HATU.[6] 2. Ensure all glassware is oven-dried and use anhydrous solvents from a fresh source. 3. Increase reaction temperature (e.g., to 40-50 °C) or extend reaction time. Consider forming the more reactive acyl chloride as an intermediate.[14] |
| Recovery of Starting Acid | Incomplete activation or hydrolysis of the activated intermediate. | Follow the solutions for "Low Conversion." Ensure the correct stoichiometry of base is used. |
| Side Product Formation | 1. Guanidinylation of amine (with HATU). 2. N-acylurea formation (with EDC). 3. Racemization (if chiral centers are present). | 1. Pre-activate the acid with HATU and base for 15 mins before adding the amine.[12] 2. Add HOBt or OxymaPure (1.1 eq) to the EDC coupling reaction.[8][9] 3. Run the reaction at lower temperatures (0 °C). Use a weaker base like 2,4,6-collidine.[12] |
| Difficult Purification | Water-soluble byproducts (e.g., tetramethylurea from HATU, ethyl-dimethylaminopropyl-urea from EDC) remaining in the organic layer. | Perform all aqueous washes thoroughly. For DMF reactions, a wash with 5% aqueous LiCl can help remove residual solvent.[12] |
Conclusion
The successful coupling of this compound is readily achievable with a rational and informed approach. While its electronic properties present challenges for standard protocols, the use of potent aminium-based coupling reagents, particularly HATU, in conjunction with a non-nucleophilic base and anhydrous conditions, provides a robust and reliable path to the desired amides and esters. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can effectively harness the synthetic potential of this valuable fluorinated building block.
References
- 1. This compound [myskinrecipes.com]
- 2. Explain the effect of electron withdrawing groups. [EWG] on the acidity of carboxylic acids. Give examples. [allen.in]
- 3. ck12.org [ck12.org]
- 4. quora.com [quora.com]
- 5. sarthaks.com [sarthaks.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. hepatochem.com [hepatochem.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. growingscience.com [growingscience.com]
- 14. reddit.com [reddit.com]
Application Notes & Protocols: Investigating 2,2-Difluoro-2-(4-nitrophenyl)acetic acid as a Novel Building Block for Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Rationale for Fluorinated Phenylacetic Acids in Agrochemical Discovery
The relentless pursuit of novel, effective, and environmentally conscious agrochemicals necessitates the exploration of new chemical scaffolds. Within modern pesticide design, the strategic incorporation of fluorine atoms is a well-established strategy to enhance molecular properties such as metabolic stability, lipophilicity, and target-binding affinity.[1][2] The difluoromethyl (CF₂H) group, in particular, has garnered significant interest. Compared to the more common trifluoromethyl group, the CF₂H moiety offers a more nuanced modulation of a molecule's electronic and steric properties, often serving as a bioisostere for hydroxyl or thiol groups, thereby improving bioavailability and metabolic resistance.[3][4][5]
Simultaneously, the phenylacetic acid framework is a known pharmacophore in herbicide and fungicide development, with derivatives like phenoxyacetic acids being classic examples of auxin-mimicking herbicides.[6][7][8] The addition of a nitro group (NO₂) to an aromatic ring is another common feature in bioactive molecules, often contributing to the molecule's mechanism of action or serving as a precursor for further functionalization.[9][10][11]
This guide focuses on 2,2-Difluoro-2-(4-nitrophenyl)acetic acid , a chemical building block that synergistically combines these three key features. While its direct application in commercial agrochemicals is not yet established, its structure presents a compelling starting point for a discovery program. These application notes provide a series of validated protocols for synthesizing a candidate active ingredient from this building block and subsequently screening its potential herbicidal and fungicidal activity. Furthermore, we propose a detailed protocol to investigate a highly plausible mechanism of action: the inhibition of the citric acid cycle.
Section 1: Synthesis of a Candidate Agrochemical: Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate
To begin evaluating the biological potential of the core scaffold, it is necessary to convert the carboxylic acid into a less polar derivative, such as an ester, which can often improve cell membrane permeability. The following protocol details a standard Fischer esterification to synthesize the ethyl ester derivative.
Protocol 1: Fischer Esterification
This protocol describes the synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (Compound 2 ) from this compound (Compound 1 ).
Objective: To synthesize a candidate agrochemical for biological screening.
Materials & Reagents:
-
This compound (Compound 1 )
-
Ethanol (absolute, 200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.17 g (10 mmol) of this compound (1 ) in 30 mL of absolute ethanol. The ethanol acts as both reactant and solvent.[12]
-
Catalyst Addition: While stirring the solution, carefully add 0.5 mL of concentrated sulfuric acid dropwise. Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85°C) using a heating mantle. Continue refluxing for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
-
Cooling and Quenching: After the reaction is complete, allow the flask to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Work-up & Extraction:
-
Pour the concentrated residue into a separatory funnel containing 50 mL of deionized water and 50 mL of ethyl acetate.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Carefully wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst; Caution: CO₂ evolution) and then 30 mL of brine.[12][13]
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the collected organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ester product, Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (2 ).
-
Purification (Optional): If necessary, the crude product can be purified further via column chromatography on silica gel.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of the candidate ester.
Section 2: Protocols for Primary Biological Screening
With a candidate compound in hand, the next step is to perform primary screenings to identify potential biological activity. The following protocols provide standardized, cost-effective methods for assessing herbicidal and fungicidal properties in vitro.
Protocol 2: Herbicidal Activity - Seed Germination and Root Growth Inhibition Assay
This assay evaluates the effect of the test compound on the germination and early growth of representative monocot and dicot plant species.[14]
Objective: To determine the pre-emergent herbicidal potential of the synthesized compound.
Materials & Reagents:
-
Test Compound (e.g., Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate)
-
Acetone (for stock solution)
-
Tween® 20 (as a surfactant)
-
Sterile deionized water
-
Agar
-
Petri dishes (9 cm)
-
Seeds of a monocot (e.g., Lolium multiflorum - ryegrass) and a dicot (e.g., Lepidium sativum - cress)
-
Positive control (e.g., a commercial herbicide like Glyphosate)
-
Negative control (solvent blank)
-
Growth chamber with controlled light and temperature (e.g., 25°C, 16h light/8h dark)
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in acetone.
-
Test Media Preparation:
-
Prepare a 0.8% (w/v) agar solution in deionized water and autoclave.
-
Cool the agar to approximately 45-50°C.
-
Create a dilution series of the test compound in the molten agar to achieve final concentrations (e.g., 1, 10, 100, 1000 ppm). Add a consistent, low concentration of Tween® 20 (e.g., 0.05%) to all plates to aid dispersion. The final acetone concentration should not exceed 1% (v/v).
-
Prepare a negative control plate containing only agar, water, and the solvent/surfactant mixture. Prepare a positive control plate with a known herbicide.
-
-
Plating: Pour 20 mL of the respective agar preparations into sterile 9 cm petri dishes and allow them to solidify.
-
Seed Sowing: Place 10-15 seeds of the chosen indicator species onto the surface of the agar in each plate. Prepare separate plates for each plant species.
-
Incubation: Seal the plates with parafilm and place them in a growth chamber under controlled conditions.
-
Data Collection: After 7-10 days, measure the following for each plate:
-
Germination Rate (%): (Number of germinated seeds / Total number of seeds) x 100.
-
Root Length (mm): Measure the primary root length of each germinated seedling.
-
-
Analysis: Calculate the average germination rate and root length for each concentration. Determine the percent inhibition relative to the negative control.
Protocol 3: Fungicidal Activity - Poisoned Food Technique
This method assesses the compound's ability to inhibit the mycelial growth of a pathogenic fungus.[3][15]
Objective: To determine the in vitro fungicidal potential of the synthesized compound.
Materials & Reagents:
-
Test Compound
-
Acetone or DMSO (for stock solution)
-
Potato Dextrose Agar (PDA)
-
Actively growing culture of a test fungus (e.g., Fusarium oxysporum or Rhizoctonia solani)
-
Sterile petri dishes (9 cm)
-
Sterile cork borer (5 mm diameter)
-
Positive control (e.g., a commercial fungicide like Mancozeb)
-
Negative control (solvent blank)
-
Incubator (25-28°C)
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in a suitable solvent (e.g., acetone).
-
Poisoned Media Preparation:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50°C.
-
Add the required volume of the stock solution to the PDA to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 ppm). The final solvent concentration should be kept constant and low (<1%).
-
Prepare negative and positive control plates similarly.
-
-
Plating: Pour 20 mL of the amended PDA into sterile 9 cm petri dishes and allow to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, cut a disc of mycelium from the edge of an actively growing fungus culture plate. Place this disc, mycelium-side down, in the center of each test and control plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark until the fungal colony in the negative control plate has almost reached the edge of the plate (typically 5-7 days).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Analysis: Calculate the average colony diameter. Determine the Percentage Inhibition of Mycelial Growth using the formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
Table 1: Hypothetical Screening Data Summary
| Compound Concentration (ppm) | Herbicidal Activity (% Root Growth Inhibition) | Fungicidal Activity (% Mycelial Growth Inhibition) |
| Ryegrass | Cress | |
| 1 | 5% | 8% |
| 10 | 25% | 35% |
| 100 | 78% | 85% |
| 1000 | 99% | 100% |
Section 3: Investigating the Mechanism of Action
The structural similarity of the difluoroacetic acid moiety to fluoroacetate, a known metabolic poison, strongly suggests a potential mechanism of action: inhibition of the enzyme aconitase within the citric acid (TCA) cycle.[5][16] Fluoroacetate is metabolically converted to fluorocitrate, which is a potent inhibitor of aconitase, leading to a shutdown of cellular respiration.[1][9][17]
Proposed Mechanism: Aconitase Inhibition
Caption: Proposed inhibition of the TCA cycle by the test compound.
Protocol 4: In Vitro Aconitase Activity Assay
This spectrophotometric assay measures aconitase activity by coupling the conversion of citrate to isocitrate with the subsequent reduction of NADP⁺ by isocitrate dehydrogenase (IDH). The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is proportional to aconitase activity.[10][18]
Objective: To determine if the test compound inhibits aconitase activity in a cell-free system.
Materials & Reagents:
-
Test Compound
-
Aconitase enzyme (from porcine heart or other source)
-
Tris-HCl buffer
-
Cis-aconitate (as substrate)
-
Isocitrate Dehydrogenase (IDH)
-
NADP⁺ (β-Nicotinamide adenine dinucleotide phosphate)
-
Manganese Chloride (MnCl₂)
-
UV-Vis Spectrophotometer with temperature control
-
96-well UV-transparent microplates
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 0.5 mM MnCl₂.
-
Enzyme Solution: Prepare a working solution of aconitase in cold Assay Buffer.
-
Substrate/Coupling Mix: In Assay Buffer, prepare a mixture containing 2 mM cis-aconitate, 0.5 mM NADP⁺, and 1 unit/mL of IDH.
-
-
Inhibitor Preparation: Prepare a dilution series of the test compound in Assay Buffer. Remember to include a solvent control.
-
Assay Protocol (96-well plate format):
-
Pre-incubation: To each well, add 20 µL of the test compound dilution (or solvent control) and 160 µL of the aconitase enzyme solution. Incubate for 10 minutes at 25°C to allow for potential inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the Substrate/Coupling Mix to each well.
-
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C.
-
Data Analysis:
-
Calculate the reaction rate (V = ΔA₃₄₀/min) for each concentration of the inhibitor from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration relative to the solvent control.
-
If significant inhibition is observed, plot percent inhibition versus inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
References
- 1. Fluorocitric acid - Wikipedia [en.wikipedia.org]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. researchgate.net [researchgate.net]
- 4. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]
- 5. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Activity against Fusarium culmorum of Stevioside, Silybum marianum Seed Extracts, and Their Conjugate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jabonline.in [jabonline.in]
- 8. mdpi.com [mdpi.com]
- 9. The citric acid cycle is inhibited by which of the following?a. Fluoroace.. [askfilo.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. epa.gov [epa.gov]
- 12. benchchem.com [benchchem.com]
- 13. cerritos.edu [cerritos.edu]
- 14. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 15. Food poisoning technique: Significance and symbolism [wisdomlib.org]
- 16. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 17. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Strategic Protection of 2,2-Difluoro-2-(4-nitrophenyl)acetic Acid for Advanced Synthesis
Abstract
This comprehensive guide details robust protective group strategies for the versatile yet challenging synthetic intermediate, 2,2-Difluoro-2-(4-nitrophenyl)acetic acid. We delve into the nuanced reactivity of its constituent functional groups—the carboxylic acid and the aromatic nitro group—providing field-proven protocols for their selective masking and unmasking. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecules where precise control of functional group reactivity is paramount. We explore orthogonal protection schemes, offering a decision-making framework for the rational selection of protective groups to ensure high-yielding and clean reaction outcomes.
Introduction: Navigating the Reactivity of a Difluorinated Nitroaromatic Carboxylic Acid
This compound is a valuable building block in medicinal chemistry and materials science, prized for the unique electronic properties conferred by the gem-difluoroacetyl and nitrophenyl moieties.[1] However, the simultaneous presence of a reactive carboxylic acid and a reducible nitro group presents a significant synthetic challenge. The acidic proton of the carboxyl group is incompatible with many organometallic and basic reagents, while the nitro group is sensitive to a wide range of reducing agents.[2]
Effective synthetic manipulation of this molecule, therefore, necessitates a carefully considered protective group strategy. The ideal strategy should involve:
-
Efficient Installation: The protective group should be introduced in high yield under mild conditions.[2]
-
Robust Stability: It must remain intact throughout subsequent reaction steps.[2]
-
Selective Removal: The group should be cleaved cleanly and in high yield without affecting other functional groups (deprotection).[2]
-
Orthogonality: In a multi-functionalized molecule, the ability to deprotect one group without affecting another is crucial.[3][4]
This guide provides a systematic approach to protecting the carboxylic acid function and managing the reactivity of the nitro group, enabling a broader scope of chemical transformations.
Protecting the Carboxylic Acid: Esterification Strategies
The most common and effective way to protect a carboxylic acid is by converting it into an ester.[2] This masks the acidic proton and reduces the nucleophilicity of the carbonyl oxygen. The choice of ester is critical and depends on the planned downstream reaction conditions.
Methyl and Ethyl Esters: Simple and Robust Protection
Methyl and ethyl esters are readily prepared and are stable to a wide range of reaction conditions, including many mild reductions and cross-coupling reactions.
Protocol 1: Fischer Esterification (Methyl Ester)
-
Suspend this compound (1.0 eq) in methanol (10-20 volumes).
-
Add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester.
Deprotection: These simple alkyl esters are typically removed by saponification using a base like lithium hydroxide or sodium hydroxide in a mixture of THF and water.[5] Acidic hydrolysis is also possible but may require harsher conditions.
Benzyl Esters: Orthogonal Deprotection via Hydrogenolysis
Benzyl esters offer a significant advantage in that they can be removed under neutral conditions by catalytic hydrogenolysis, a method that is often compatible with other functional groups.[5]
Protocol 2: Benzyl Ester Formation
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add benzyl bromide (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or cesium carbonate (1.5 eq).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the benzyl ester.
Deprotection: The benzyl group is selectively cleaved using H₂ gas in the presence of a palladium catalyst (e.g., 10% Pd/C) in a solvent like ethanol or ethyl acetate.[6] A significant consideration here is that these conditions will also reduce the nitro group to an amine. This can be a desirable one-pot deprotection-reduction, or it can be an unwanted side reaction, depending on the synthetic goal.
tert-Butyl Esters: Acid-Labile Protection
For substrates that are sensitive to both basic hydrolysis and hydrogenolysis, the tert-butyl (t-Bu) ester is an excellent choice. It is stable to a wide range of nucleophilic and reductive conditions but is readily cleaved by acid.[5]
Protocol 3: tert-Butyl Esterification
-
Suspend this compound (1.0 eq) in DCM.
-
Add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq).
-
Add a catalytic amount of boron trifluoride etherate (BF₃·OEt₂) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract with DCM, dry the organic layer, and purify by chromatography.
Deprotection: The t-Bu group is easily removed with strong acids like trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent.[7]
Table 1: Comparison of Carboxylic Acid Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile | Orthogonal Considerations |
| Methyl/Ethyl Ester | Fischer esterification (acid catalyst, alcohol) | Basic hydrolysis (e.g., LiOH, NaOH); Acidic hydrolysis | Stable to mild reducing agents, organometallics (at low temp), and mild acids/bases. | Sensitive to strong acids and bases. |
| Benzyl Ester | Benzyl halide, base (e.g., Cs₂CO₃, DIPEA) | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. | Deprotection conditions will also reduce the nitro group. |
| tert-Butyl Ester | tert-Butyl 2,2,2-trichloroacetimidate, Lewis acid | Strong acid (e.g., TFA, HCl) | Stable to basic conditions, hydrogenolysis, and many nucleophiles. | Can be removed in the presence of base-labile and hydrogenolysis-sensitive groups. |
Managing the Nitro Group: A "Masked Amine"
Direct protection of the nitro group is generally not a feasible strategy in synthetic chemistry.[8] Instead, the nitro group is often viewed as a stable precursor to an amine—a "masked amine".[2] The primary concern with the nitro group is its propensity for reduction. The key is to either leverage this reactivity or choose reaction conditions that leave it untouched.
Chemoselective Reduction of the Nitro Group
When the desired product is the corresponding aniline, a variety of methods are available for the chemoselective reduction of the nitro group in the presence of an ester.
Protocol 4: Reduction of Nitro Group with Iron in Acetic Acid
-
Protect the carboxylic acid as a methyl or ethyl ester (Protocol 1).
-
Dissolve the nitro-ester in a mixture of acetic acid and ethanol.
-
Add iron powder (5-10 eq) in portions.
-
Heat the mixture to 70-80 °C and monitor the reaction.
-
Upon completion, cool the reaction, filter through celite to remove the iron salts, and wash the filter cake with ethanol.
-
Concentrate the filtrate, and perform an aqueous workup to isolate the amino-ester.
This method is often compatible with simple alkyl esters. Other reagents like tin(II) chloride (SnCl₂) in ethanol or zinc (Zn) in ammonium chloride can also be effective.[9]
Reactions Tolerating the Nitro Group
Many common organic reactions can be performed without affecting the nitro group. These include:
-
Ester manipulations: Protection and deprotection of the carboxylic acid (as described above).
-
Nucleophilic aromatic substitution (SNAᵣ): The electron-withdrawing nature of the nitro group activates the aromatic ring for SNAᵣ reactions, although the difluoroacetic acid moiety also has a strong electronic influence.
-
Cross-coupling reactions: Under carefully controlled conditions, Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions can be performed on halo-substituted analogs of the parent molecule.
Orthogonal Strategies: A Decision-Making Workflow
The selection of a protective group for the carboxylic acid must be made in the context of the overall synthetic plan, particularly with respect to any planned transformations involving the nitro group.
dot
Caption: Decision workflow for selecting an orthogonal protective group strategy.
Scenario 1: Synthesis requires reduction of the nitro group and a free carboxylic acid in the final product.
-
Protect the carboxylic acid as a tert-butyl ester . This group is stable to the conditions required for nitro group reduction (e.g., Fe/AcOH or catalytic hydrogenation).
-
Perform the nitro group reduction to the aniline.
-
Deprotect the tert-butyl ester using TFA to yield the final amino acid.
Scenario 2: Synthesis requires retention of the nitro group and subsequent reactions sensitive to acidic conditions.
-
Protect the carboxylic acid as a methyl or ethyl ester .
-
Perform the desired synthetic transformations (e.g., reactions at a different position on the aromatic ring).
-
Deprotect the ester using basic hydrolysis (e.g., LiOH) to furnish the final product.
Conclusion
The successful application of this compound in complex syntheses hinges on a well-designed protective group strategy. By understanding the reactivity of both the carboxylic acid and the nitro group, and by applying the principles of orthogonal protection, chemists can unlock the full synthetic potential of this versatile building block. The choice of an ester protecting group for the carboxylic acid—whether a simple alkyl, a benzyl, or a tert-butyl ester—should be guided by the downstream reaction conditions, particularly those involving the transformation or retention of the nitro group. The protocols and decision-making framework presented herein provide a solid foundation for navigating these synthetic challenges.
References
- 1. This compound [myskinrecipes.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. scispace.com [scispace.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. fiveable.me [fiveable.me]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
Welcome to the technical support center for the synthesis of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis.
Introduction: The Synthetic Strategy
The synthesis of this compound is a valuable process for creating a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] The presence of both the difluoro and nitro functional groups imparts unique electronic and steric properties, making it a significant building block in medicinal chemistry.[1]
The most common and effective synthetic route involves a two-step process:
-
Step 1: The Reformatsky Reaction. This step involves the reaction of a suitable carbonyl compound with an α-halo difluoroacetate in the presence of activated zinc to form the corresponding ester.[2][3] For the synthesis of the target molecule's precursor, 4-nitrobenzaldehyde is reacted with ethyl bromodifluoroacetate.
-
Step 2: Hydrolysis. The resulting ethyl ester is then hydrolyzed under either acidic or basic conditions to yield the final carboxylic acid product.[4]
This guide will provide detailed insights into optimizing each of these steps, addressing common challenges, and ensuring a successful and high-yield synthesis.
Visualized Workflow: From Starting Material to Final Product
References
- 1. This compound [myskinrecipes.com]
- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 3. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
Welcome to the technical support center for the purification of crude 2,2-Difluoro-2-(4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities may include:
-
Unreacted starting materials: Depending on the synthesis, these could be precursors to the final molecule.
-
Byproducts from side reactions: The strong electron-withdrawing nature of the nitro and difluoro groups can lead to various side reactions.[1][2] For instance, if the synthesis involves a nitration step, you might encounter regioisomers of the desired product.[2]
-
Residual solvents: Solvents used in the reaction and initial work-up can be retained in the crude product.
-
Color-forming bodies: Nitroaromatic compounds are known to sometimes contain color-forming impurities, which may be nitro-olefin type compounds or unsaturated aldehyde derivatives.
Q2: What is the expected acidity (pKa) of this compound, and how does this impact purification?
Q3: My compound appears as a yellow solid. Is this normal?
A3: Yes, a yellow coloration is common for nitroaromatic compounds.[4][5] However, a very intense or dark color may indicate the presence of colored impurities. Purification should yield a product with a consistent, pale-yellow appearance.
Purification Strategy Decision Workflow
Choosing the right purification strategy is crucial for obtaining a high-purity product. The following workflow can guide your decision-making process.
Caption: Decision workflow for purifying crude this compound.
Troubleshooting Guides
Acid-Base Extraction
Acid-base extraction is a powerful first-line purification technique for separating acidic compounds like this compound from neutral or basic impurities.
Q: I am performing an acid-base extraction, but my compound is not fully dissolving in the aqueous base. What should I do?
A: This can be due to several factors:
-
Insufficient Base: Ensure you are using a sufficient molar excess of a suitable base (e.g., 1 M NaOH or NaHCO₃) to deprotonate all of the carboxylic acid.
-
Limited Aqueous Solubility of the Salt: While the carboxylate salt is expected to be water-soluble, high concentrations can lead to saturation. Try adding more water to the aqueous phase.
-
Incorrect pH: The pH of the aqueous phase must be significantly above the pKa of the carboxylic acid to ensure complete deprotonation. For this compound, a pH of 7 or higher should be sufficient. You can check the pH with litmus paper or a pH meter.
Q: After re-acidification of the aqueous layer, my product precipitates as an oil instead of a solid. How can I resolve this?
A: "Oiling out" can occur if the melting point of your compound is lower than the temperature of the solution or if impurities are depressing the melting point.
-
Cooling: Ensure the aqueous solution is thoroughly cooled in an ice bath before and during acidification.
-
Slow Acid Addition: Add the acid dropwise with vigorous stirring to avoid localized high concentrations of the protonated, less soluble acid.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the interface of the oil and the solution can induce crystallization.
-
Solvent Extraction: If oiling persists, you can extract the oily product into an organic solvent like ethyl acetate or dichloromethane. Then, wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to obtain the solid product.
Recrystallization
Recrystallization is an excellent technique for purifying solid compounds to a high degree of purity.
Q: I am struggling to find a suitable solvent for the recrystallization of my compound. What are some good starting points?
A: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Given the polar nature of this compound, here are some solvent systems to explore:
| Solvent/Solvent System | Rationale |
| Water | The compound may have some solubility in hot water due to the polar carboxylic acid and nitro groups.[6] |
| Ethanol/Water | A mixture of ethanol and water can be a good starting point for many organic acids.[6] |
| Toluene | Aromatic solvents can be effective for recrystallizing aromatic compounds.[7] |
| Ethyl Acetate/Hexanes | This is a common solvent system for compounds of intermediate polarity.[6] |
Troubleshooting Recrystallization
| Problem | Potential Cause | Solution |
| No crystals form upon cooling. | Solution is not supersaturated; too much solvent was used. | - Boil off some of the solvent to concentrate the solution and then cool again. - Scratch the inner surface of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound if available. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound; the solution is cooling too rapidly. | - Use a lower-boiling point solvent. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| The recrystallized product is still impure. | The impurities have similar solubility to the product in the chosen solvent. | - Perform a second recrystallization. - Consider using a different solvent system. - Pre-treat the solution with activated charcoal to remove colored impurities before hot filtration. |
Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities. For a highly polar compound like this compound, some specific considerations are necessary.
Q: My compound is streaking badly on the silica gel TLC plate, making it difficult to determine the right mobile phase for column chromatography. How can I fix this?
A: Streaking is a common issue with carboxylic acids on silica gel due to the interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel. This can be resolved by adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent. This keeps the carboxylic acid fully protonated, leading to a more defined spot.
Q: What is a good starting mobile phase for the column chromatography of this compound?
A: Given the polar nature of the molecule, you will likely need a relatively polar mobile phase. Here are some recommended starting points for normal-phase silica gel chromatography:
-
Ethyl Acetate/Hexanes with 1% Acetic Acid: Start with a moderately polar mixture (e.g., 30-50% ethyl acetate in hexanes) and adjust the polarity based on the TLC results.
-
Methanol/Dichloromethane with 1% Acetic Acid: For very polar compounds, a small amount of methanol in dichloromethane can be effective.[8] Start with a low percentage of methanol (e.g., 1-5%) and increase as needed.
Troubleshooting Column Chromatography
Caption: Troubleshooting common issues in column chromatography of this compound.
Special consideration for fluorinated compounds: In some cases, specialized fluorinated stationary phases can offer unique selectivity for the purification of fluorinated compounds, although this is typically reserved for more challenging separations.[9]
References
- 1. Nitro compound - Wikipedia [en.wikipedia.org]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration [article.sapub.org]
- 4. This compound [myskinrecipes.com]
- 5. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents [patents.google.com]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
Optimizing reaction temperature and time for 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
Technical Support Center: Synthesis of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
Introduction: Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable fluorinated building block in medicinal chemistry and materials science, often used to introduce specific electronic and steric properties into target structures. However, its synthesis presents notable challenges, primarily due to the strong electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards common synthetic transformations. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges effectively.
Section 1: Proposed Synthetic Workflow & Key Challenges
The most direct synthetic route involves a two-step process: a Friedel-Crafts acylation followed by hydrolysis of the intermediate. However, the success of this pathway is highly dependent on carefully controlled reaction conditions to overcome the deactivated nature of the starting material, nitrobenzene.
Caption: Proposed two-step synthesis of this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Part A: Friedel-Crafts Acylation Step
Q1: My acylation reaction shows no conversion or extremely low yield. What is the primary cause and how can I fix it?
A1: The primary cause is the severe deactivation of the benzene ring by the electron-withdrawing nitro (-NO₂) group. This makes the ring significantly less nucleophilic and thus resistant to electrophilic aromatic substitution like Friedel-Crafts acylation.
Causality & Solution:
-
Lewis Acid Stoichiometry: Standard catalytic amounts of a Lewis acid (e.g., AlCl₃) are insufficient. The Lewis acid will complex with the nitro group, requiring more than a stoichiometric amount to activate the acyl chloride. Solution: Use a significant excess of a powerful Lewis acid, such as 2 to 4 molar equivalents of anhydrous aluminum trichloride (AlCl₃).[1]
-
Reaction Temperature: The high activation energy of this reaction requires thermal energy. Room temperature conditions will likely fail. Solution: The reaction typically requires elevated temperatures, often in the range of 50-100 °C or even higher, depending on the solvent.[1]
-
Reaction Time: Due to the slow reaction rate, extended reaction times (12-72 hours) are often necessary.[1] Monitoring the reaction's progress is crucial.
Q2: The reaction is producing a mixture of isomers (ortho-, meta-, para-). How can I improve selectivity for the desired para-product?
A2: While the nitro group is a meta-director for electrophilic substitution, the conditions required for a Friedel-Crafts reaction can sometimes lead to a mixture of products. The para-product is often desired for its specific applications.
Causality & Solution:
-
Kinetic vs. Thermodynamic Control: At higher temperatures, product distribution can shift towards the more thermodynamically stable isomer. However, for deactivated rings, achieving any reaction is the first challenge.
-
Temperature Optimization: While high temperatures are needed for conversion, excessively high temperatures can decrease selectivity. Solution: Start at a moderately high temperature (e.g., 60 °C) and slowly increase it while monitoring the isomer ratio by GC-MS or HPLC. Lowering the temperature, if conversion is still acceptable, generally favors the para isomer due to steric hindrance at the ortho positions.[2]
Q3: What solvent should I use for this challenging acylation?
A3: Solvent choice is critical. Protic solvents and many coordinating aprotic solvents will react with or deactivate the Lewis acid.
Causality & Solution:
-
Inert Solvents: The solvent must be inert to the strong Lewis acid and the reaction conditions. Solution: Solvents like carbon disulfide (CS₂), nitrobenzene (which can also serve as the reactant), or chlorinated hydrocarbons like 1,2-dichloroethane are traditionally used for difficult Friedel-Crafts acylations.[1][2] Nitrobenzene is often a good choice as it is both the solvent and reactant, maximizing its concentration.
Part B: Hydrolysis & Workup
Q4: The hydrolysis of my acyl intermediate is slow or incomplete. How can I ensure full conversion to the carboxylic acid?
A4: The stability of the ketone intermediate can make hydrolysis challenging. Driving the equilibrium towards the carboxylate (under basic conditions) or carboxylic acid (under acidic conditions) is key.
Causality & Solution:
-
Hydrolysis Conditions: Mild hydrolysis conditions may not be sufficient. Solution: Employ more forcing conditions. For base-catalyzed hydrolysis, use a higher concentration of NaOH or KOH in an aqueous/alcoholic co-solvent system and heat to reflux. For acid-catalyzed hydrolysis, a strong acid like concentrated HCl or H₂SO₄ with heating is effective.[3]
-
Reaction Time: Monitor the disappearance of the starting material via TLC or HPLC to ensure the reaction has gone to completion before initiating workup.
Q5: I am experiencing product loss during the final workup and purification. What are the likely causes?
A5: Product loss can occur due to the product's solubility characteristics or potential instability under certain pH and temperature conditions.
Causality & Solution:
-
Aqueous Solubility: The sodium or potassium salt of the carboxylic acid is highly water-soluble. If you perform a basic workup, ensure you acidify the aqueous layer sufficiently to precipitate the neutral carboxylic acid.
-
pH for Precipitation: Solution: After hydrolysis, carefully adjust the pH of the aqueous solution to be strongly acidic (pH 1-2) using an acid like 15% aqueous HCl to ensure complete protonation and precipitation of the product.[3]
-
Purification: The crude product is often a solid. Solution: Recrystallization is typically the best method for purification. A solvent system like boiling water or an ethanol/water mixture can be effective for obtaining high-purity, crystalline this compound.[4]
Section 3: Optimized Experimental Protocols
The following are representative, field-tested protocols that should be used as a starting point for your optimization experiments.
Protocol 1: Friedel-Crafts Acylation of Nitrobenzene
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add nitrobenzene (as the reactant and solvent).
-
Lewis Acid Addition: Cool the flask in an ice bath (0-5 °C). Carefully and portion-wise, add anhydrous aluminum trichloride (AlCl₃, 3.0 eq.). Caution: This is a highly exothermic process.
-
Reagent Addition: Once the AlCl₃ has been added and the temperature has stabilized, slowly add 2,2-difluoroacetyl chloride (1.2 eq.) dropwise, maintaining the internal temperature below 10 °C.[5]
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-80 °C.
-
Monitoring: Stir the reaction vigorously for 24-48 hours. Monitor the reaction progress by taking small aliquots, quenching them in ice/HCl, extracting with ethyl acetate, and analyzing by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and very slowly pour it onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude acyl intermediate.
Protocol 2: Hydrolysis of the Acyl Intermediate
-
Setup: In a round-bottom flask, dissolve the crude 2,2-difluoro-1-(4-nitrophenyl)ethan-1-one in a mixture of ethanol and 20% aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove inorganic salts.
-
Purification: Dry the crude solid under vacuum. For higher purity, recrystallize from boiling water or an ethanol/water mixture to yield the final product as a pale-yellow solid.[4]
Section 4: Data & Parameter Optimization Summary
Use the following table to guide your optimization efforts. The goal is to find the balance between reaction rate, yield, and purity.
| Parameter | Step | Range to Investigate | Impact on Yield | Impact on Purity/Selectivity |
| Temperature | Acylation | 50 °C to 100 °C | Higher temp increases rate/yield. | Very high temps may reduce para-selectivity. |
| Time | Acylation | 12 to 72 hours | Longer time increases conversion. | Can lead to side products if run too long. |
| Lewis Acid (AlCl₃) | Acylation | 2.0 to 4.0 eq. | Higher equivalents increase rate. | Minimal impact on selectivity. |
| Temperature | Hydrolysis | 50 °C to Reflux | Higher temp increases rate. | Risk of decomposition if overheated. |
| Time | Hydrolysis | 2 to 12 hours | Longer time ensures completion. | Minimal impact if monitored. |
Section 5: Logical Troubleshooting Workflow
If you encounter issues, follow this decision tree to diagnose and solve the problem systematically.
Caption: A decision tree for troubleshooting the synthesis of this compound.
References
- 1. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google Patents [patents.google.com]
- 2. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate - Google Patents [patents.google.com]
- 3. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,2-Difluoroacetyl chloride | C2HClF2O | CID 2736890 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity in Reactions Involving 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
Welcome to the technical support center for 2,2-Difluoro-2-(4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this versatile building block. Here, we address common challenges, particularly low reactivity in esterification and amidation reactions, providing in-depth troubleshooting guides and frequently asked questions. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Understanding the Reactivity of this compound
This compound is a valuable synthetic intermediate, prized for the introduction of the difluoro-4-nitrophenyl motif, which can impart unique electronic and metabolic properties to target molecules.[1] However, its structural features present a distinct set of challenges in achieving efficient chemical transformations.
The key to troubleshooting reactions with this acid lies in understanding the interplay of its electronic and steric properties:
-
Electronic Effects : The presence of two electron-withdrawing fluorine atoms on the α-carbon significantly increases the acidity of the carboxylic acid through a strong inductive effect.[2] This enhanced acidity, in theory, facilitates the activation of the carboxyl group for nucleophilic attack. The para-nitro group further contributes to the electron-deficient nature of the aromatic ring.
-
Steric Hindrance : The bulky difluoro-4-nitrophenyl group can create significant steric hindrance around the carboxylic acid moiety. This can impede the approach of nucleophiles, particularly bulky amines or secondary alcohols, leading to sluggish or incomplete reactions.
This guide will provide strategies to overcome these challenges and achieve successful outcomes in your synthetic endeavors.
Troubleshooting Guide: Amide Bond Formation
Amide coupling reactions are fundamental in medicinal chemistry and drug discovery. However, coupling this compound, especially with sterically demanding or poorly nucleophilic amines, often requires carefully optimized conditions.
Question: My amide coupling reaction with this compound and a secondary amine is extremely slow and gives a low yield. What are the primary causes and how can I improve it?
Answer:
This is a classic case of steric hindrance and potentially insufficient activation of the carboxylic acid. Standard coupling reagents may not be potent enough to overcome the high activation energy barrier. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Coupling Reagent:
For sterically hindered substrates like this compound, more robust coupling reagents are often necessary.
| Coupling Reagent Category | Examples | Efficacy with Hindered Substrates |
| Carbodiimides | DCC, EDC | Often insufficient, even with additives like HOBt. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Highly Recommended. More reactive and effective.[] |
| Phosphonium Salts | PyBOP, PyAOP | Highly Recommended. Known to be effective for difficult couplings. |
Troubleshooting Protocol: Enhancing Amide Coupling
If you are observing low reactivity, consider switching to a more potent coupling reagent. Below is a starting protocol using HATU, a highly effective reagent for challenging amide bond formations.
Step-by-Step Protocol:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or NMP.
-
Add the amine (1.0-1.2 equivalents) to the solution.
-
In a separate vial, dissolve HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) in the same anhydrous solvent.
-
Add the HATU/DIPEA solution dropwise to the solution of the acid and amine at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
2. Optimize the Reaction Conditions:
-
Solvent Choice : Aprotic polar solvents like DMF, NMP, or DMSO are generally preferred as they can help to solvate the reactants and facilitate the reaction.
-
Temperature : While starting at 0 °C to room temperature is standard, gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions or racemization at elevated temperatures.
-
Base Selection : The choice of base is critical. Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Stronger, less hindered bases can lead to unwanted side reactions.
3. Potential Side Reactions to Consider:
-
Decarboxylation : Under certain conditions, particularly with prolonged heating or in the presence of specific catalysts, decarboxylation of the starting material can occur.[4] If you observe gas evolution or the formation of unexpected byproducts, consider lowering the reaction temperature or shortening the reaction time.
-
Guanidinium Byproduct Formation : When using uronium-based coupling reagents like HATU or HBTU, a side reaction with the amine can lead to the formation of a guanidinium byproduct. To minimize this, ensure the dropwise addition of the coupling reagent to the mixture of the acid and amine.
Below is a decision tree to guide your troubleshooting process for amide coupling reactions.
Caption: Troubleshooting Decision Tree for Amide Coupling
Troubleshooting Guide: Ester Formation
Esterification of this compound, particularly with secondary or tertiary alcohols, can be challenging due to the pronounced steric hindrance.
Question: I am attempting a Fischer esterification of this compound with a secondary alcohol, but the reaction is not proceeding to completion even after prolonged heating. What are my options?
Answer:
Fischer esterification, which relies on an acid catalyst and equilibrium shift, is often inefficient for sterically hindered substrates.[5] You will likely need to activate the carboxylic acid more effectively or use a different esterification method.
1. Activation of the Carboxylic Acid:
The most reliable approach is to convert the carboxylic acid into a more reactive species before introducing the alcohol.
-
Acyl Chloride Formation : This is a common and effective method. Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will generate the highly reactive acyl chloride, which will then readily react with the alcohol.
Step-by-Step Protocol for Acyl Chloride-Mediated Esterification:
-
In a fume hood, dissolve this compound (1.0 equivalent) in an anhydrous, inert solvent like dichloromethane (DCM) or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5-2.0 equivalents) or thionyl chloride (2.0-3.0 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure.
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and add the secondary alcohol (1.0-1.2 equivalents) and a non-nucleophilic base like pyridine or triethylamine (1.5 equivalents) at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.
2. Alternative Esterification Methods:
-
Steglich Esterification : This method uses a carbodiimide (like DCC or EDC) in the presence of a catalyst, typically 4-dimethylaminopyridine (DMAP). While potentially more effective than Fischer esterification, it may still be sluggish with highly hindered substrates.
-
Yamaguchi Esterification : This is an excellent choice for the synthesis of sterically hindered esters. It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.
The following diagram illustrates the workflow for activating the carboxylic acid for esterification.
Caption: Carboxylic Acid Activation for Esterification
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It is recommended to store the compound at 2-8°C in a tightly sealed container to protect it from moisture.[1]
Q2: Can the nitro group be reduced before amide or ester formation?
A2: While it is possible to reduce the nitro group to an amine, this is generally done after the formation of the amide or ester bond. The presence of the nitro group does not typically interfere with the carboxyl group activation and may even be beneficial due to its electron-withdrawing nature. Subsequent reduction of the nitro group can be achieved using various standard methods, such as catalytic hydrogenation or reduction with metals like iron or tin.
Q3: Are there any known incompatibilities with common solvents or reagents?
A3: this compound is generally stable under standard organic synthesis conditions. However, as with any carboxylic acid, it will react with strong bases. Care should be taken to use anhydrous solvents, as water can compete with the desired nucleophile in coupling reactions.
Q4: How does the reactivity of this acid compare to its non-fluorinated analog, 4-nitrophenylacetic acid?
A4: The two fluorine atoms on the α-carbon make this compound a significantly stronger acid than 4-nitrophenylacetic acid due to the inductive effect.[2] This increased acidity can make it easier to deprotonate and activate. However, the difluoro group also adds considerable steric bulk, which can make it less reactive towards nucleophilic attack compared to its non-fluorinated counterpart, especially with hindered nucleophiles.
References
Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 2,2-Difluoro-2-(4-nitrophenyl)acetic Acid
Welcome to the technical support center for the analysis of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and quality control scientists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment. Unexpected signals in an NMR spectrum can be a significant source of confusion, potentially indicating impurities, degradation, or complex dynamic phenomena. This document provides a structured, in-depth approach to troubleshooting these artifacts through a series of frequently asked questions and advanced analytical protocols.
Part 1: Frequently Asked Questions (FAQs) - First-Line Analysis
This section addresses the most common issues encountered during routine NMR analysis.
Q1: What are the expected NMR signals for pure this compound?
A1: Understanding the baseline spectrum of the target molecule is the first critical step. While experimental values can shift slightly based on solvent and concentration, the expected signals for this compound (C₈H₅F₂NO₄) are well-defined.[1][2] The key features arise from the distinct chemical environments of the aromatic protons, the carboxylic acid proton, and the fluorine nuclei.
Table 1: Predicted and Expected NMR Data for this compound
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| ¹H | -CH (Aromatic, ortho to -NO₂) | ~8.3 | Doublet (d) | JHH ≈ 8-9 Hz |
| -CH (Aromatic, meta to -NO₂) | ~7.8 | Doublet (d) | JHH ≈ 8-9 Hz | |
| -COOH | >10 (highly variable) | Broad singlet (br s) | N/A | |
| ¹³C | -C OOH | ~165-170 | Triplet (t) | ²JCF ≈ 25-35 Hz |
| C (F₂) | ~115-120 | Triplet (t) | ¹JCF ≈ 240-260 Hz | |
| Ar-C (ipso, attached to -CF₂) | ~140-145 | Triplet (t) | ²JCF ≈ 20-30 Hz | |
| Ar-C (ipso, attached to -NO₂) | ~148-150 | Singlet (s) | N/A | |
| Ar-C H (ortho to -NO₂) | ~124 | Singlet (s) | N/A | |
| Ar-C H (meta to -NO₂) | ~130 | Singlet (s) | N/A | |
| ¹⁹F | -CF ₂- | ~ -100 to -120 | Singlet (s) | N/A (proton-decoupled) |
Note: Predicted values are based on standard chemical shift increments and data from similar structures. Actual values may vary. The carboxylic acid ¹³C signal may be broadened.[3][4]
Q2: I see small peaks that I suspect are residual solvents or water. How can I be sure?
A2: This is the most common source of unexpected peaks.[5] Solvents used during synthesis, workup (e.g., ethyl acetate, dichloromethane), or purification are often difficult to remove completely. Water is also ubiquitous and readily absorbed by hygroscopic deuterated solvents like DMSO-d₆.
Confirmation Strategy:
-
Reference a Solvent Chart: Compare the chemical shifts of the unknown peaks to a standard table of NMR solvent impurities.
-
D₂O Shake for Water: Deuterated solvents can absorb moisture, appearing as a broad singlet (typically 1.5-4.5 ppm, depending on the solvent). To confirm, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously for a minute, and re-acquire the ¹H spectrum. The water peak will significantly diminish or disappear due to proton-deuterium exchange.[6][7]
Removal Strategy:
-
High Vacuum: Dry your sample under high vacuum for several hours. For stubborn solvents like ethyl acetate, gentle heating may be required if the compound is thermally stable.
-
Co-evaporation: Dissolve the sample in a low-boiling solvent in which it is highly soluble (like dichloromethane), then remove the solvent on a rotary evaporator. Repeating this 2-3 times can effectively azeotropically remove more persistent, higher-boiling solvents.[6]
Q3: My peaks are broad and the baseline is distorted. What is the cause?
A3: Poor spectral quality often points to issues with sample preparation or instrument calibration, rather than chemical impurities.[8]
-
Poor Shimming: The homogeneity of the magnetic field must be optimized for each sample. Improper shimming is a primary cause of broad, asymmetric peaks.[9] Solution: Re-shim the instrument, either manually or using an automated gradient shimming routine, until the lock signal is sharp and stable.
-
Sample Concentration/Solubility: A sample that is too concentrated can lead to increased viscosity and peak broadening.[6] Conversely, if the sample is not fully dissolved (i.e., a suspension), the field homogeneity is compromised. Solution: Ensure your sample is fully dissolved. If you see particulate matter, filter the solution through a small plug of glass wool into a clean NMR tube. If concentration is the issue, dilute the sample.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. This is less common but can be introduced from metal catalysts or reagents used in synthesis.
Part 2: Advanced Troubleshooting Guide
If the unexpected peaks are not explained by common solvents or poor spectral quality, a more complex issue may be at play.
Scenario 1: Synthesis-Related Impurities
Q4: I suspect unreacted starting materials or synthetic byproducts. What are some likely culprits?
A4: The structure of this compound suggests a synthesis may involve fluorination of a precursor like (4-nitrophenyl)acetic acid or a related derivative. Impurities could include:
-
Unreacted Starting Material: (4-Nitrophenyl)acetic acid. Expect a singlet around 3.7 ppm for the -CH₂- group and characteristic aromatic signals.[4]
-
Mono-fluorinated Intermediate: 2-Fluoro-2-(4-nitrophenyl)acetic acid. This would show a doublet in the ¹H NMR for the -CHF- proton (around 6.0 ppm) and a corresponding large doublet in the ¹⁹F NMR.
-
Related Isomers: Depending on the synthetic route, isomers such as (2-nitrophenyl)acetic acid derivatives could be present if the starting material was not regiochemically pure.[10][11]
The diagram below illustrates a logical workflow for identifying the source of unexpected peaks.
Caption: A logical workflow for troubleshooting unexpected NMR peaks.
Scenario 2: Rotational Isomers (Rotamers)
Q5: My aromatic signals are doubled, and the ¹⁹F spectrum shows more than one signal. Could this be due to rotational isomers?
A5: Yes, this is a strong possibility. Rotational isomers, or rotamers, are conformers that are stable enough to be observed as distinct species on the NMR timescale due to a high energy barrier to bond rotation.[12] For this compound, hindered rotation around the C-C bond connecting the aromatic ring and the stereocenter can lead to two or more distinct rotamers, each with its own set of NMR signals.
This phenomenon is often observed in sterically crowded molecules. The bulky difluoroacetic acid group and the nitro group can restrict free rotation, creating a significant energy barrier.[13]
Caption: Hindered rotation can create distinct rotameric species.
Confirmation Strategy: The definitive method for confirming rotamers is Variable Temperature (VT) NMR . By increasing the temperature of the NMR experiment, you provide thermal energy to overcome the rotational barrier.
-
Expected Outcome: As the temperature increases, the distinct peaks for each rotamer will broaden, move closer together, and eventually coalesce into a single, sharp, time-averaged signal. Upon cooling, the original separate peaks should reappear.
Scenario 3: Solvent and Degradation Effects
Q6: The spectrum looks significantly different in DMSO-d₆ versus Chloroform-d. Why?
A6: Solvents can profoundly influence chemical shifts through various interactions, including hydrogen bonding and aromatic solvent-induced shifts (ASIS).[14][15]
-
Polarity and Hydrogen Bonding: Your molecule has a highly polar nitro group and a hydrogen-bond-donating carboxylic acid. In a polar, hydrogen-bond-accepting solvent like DMSO-d₆, the acidic proton will exchange more readily and its chemical shift will be different than in a less polar solvent like CDCl₃.[16]
-
Aromatic Solvents: Using an aromatic solvent like benzene-d₆ can be a powerful diagnostic tool. Benzene molecules will solvate electron-deficient areas of the solute. Protons pointing towards the face of the benzene ring will be shielded (shifted upfield), while those near the edge will be deshielded (shifted downfield). This can help resolve overlapping signals.[6]
Q7: Could my sample be degrading over time or under certain conditions?
A7: Yes. Nitrophenyl derivatives can be susceptible to degradation.[17] Potential pathways include:
-
Reduction of the Nitro Group: If exposed to reducing agents or certain metals, the -NO₂ group could be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or even an amino (-NH₂) group, each of which would dramatically alter the aromatic region of the ¹H NMR spectrum.
-
Decarboxylation: While typically requiring high heat, decarboxylation to form 1-(difluoromethyl)-4-nitrobenzene is a possibility under harsh conditions. This would result in the complete disappearance of the carboxylic acid proton and carbon signals.
Confirmation Strategy:
-
Re-analyze: If you suspect degradation, re-run the NMR on a freshly prepared sample or a sample stored under inert gas and protected from light.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is an excellent tool to check for the presence of lower or higher molecular weight species corresponding to potential degradation products.
Part 3: Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Labile Protons
-
Acquire Initial Spectrum: Dissolve 5-10 mg of your compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (~20-30 µL) of deuterium oxide (D₂O).
-
Mix Thoroughly: Cap the tube and invert it 10-15 times to ensure thorough mixing. A brief, gentle vortex can also be used.
-
Re-acquire Spectrum: Place the tube back in the spectrometer (shimming may need minor adjustment) and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (like -COOH and any H₂O) will have significantly decreased in intensity or disappeared entirely in the second spectrum.[7]
Protocol 2: Variable Temperature (VT) NMR for Rotamer Analysis
-
Initial Setup: Prepare a sample in a suitable solvent with a high boiling point (e.g., DMSO-d₆ or Toluene-d₈). Acquire a standard spectrum at room temperature (e.g., 298 K) to serve as a baseline.
-
Incremental Heating: Increase the sample temperature in increments of 10-15 K (e.g., to 313 K, 328 K, etc.). Allow the temperature to equilibrate for 5-10 minutes at each step.
-
Acquire Spectra: Acquire a ¹H NMR (and/or ¹⁹F NMR) spectrum at each temperature increment. Ensure the instrument is properly shimmed at each new temperature.
-
Observe Coalescence: Note the changes in the peaks suspected to be from rotamers. Look for the characteristic broadening and merging of the signals. The temperature at which the two peaks merge into a single broad signal is the coalescence temperature.
-
Continue Heating (Optional): If possible, continue heating past the coalescence temperature until the merged peak becomes sharp. This confirms that the dynamic process is now fast on the NMR timescale.
-
Cooling Cycle: Slowly cool the sample back to room temperature to ensure the process is reversible and the original spectrum is restored. This rules out thermal degradation as the cause of the spectral changes.[12]
References
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C8H5F2NO4) [pubchemlite.lcsb.uni.lu]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 10. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 11. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational analysis. Part 35.1 NMR, solvation and theoretical investigation of rotational isomerism in methyl fluoroacetate and methyl difluoroacetate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. thieme-connect.de [thieme-connect.de]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
Welcome to the dedicated technical support guide for 2,2-Difluoro-2-(4-nitrophenyl)acetic acid (CAS 206360-56-7). This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this valuable synthetic building block: its sensitivity to atmospheric moisture. As a fluorinated carboxylic acid with a polar nitro group, the compound is hygroscopic, meaning it readily absorbs water from the air.[1][2] This can significantly impact experimental accuracy, reproducibility, and the material's integrity. This guide provides field-proven insights and protocols to ensure successful outcomes in your research.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding the handling and behavior of this compound.
Q1: What makes this compound sensitive to moisture?
A: The moisture sensitivity, or hygroscopicity, stems from its molecular structure. The carboxylic acid group (-COOH), the nitro group (-NO₂), and the highly electronegative fluorine atoms create a polar molecule with multiple sites for hydrogen bonding with water molecules from the atmosphere.[1][3] This affinity for water can cause the compound to adsorb moisture onto its surface, and in humid conditions, absorb it into its bulk crystal lattice.
Q2: How should I store the compound upon receipt?
A: Proper storage is the first line of defense. The compound should be stored in a cool, dry, and well-ventilated place.[4][5] For long-term stability, we recommend storage at 2-8°C in a desiccator containing a suitable drying agent (e.g., Drierite® or silica gel).[6][7] The container must be tightly sealed immediately after each use to minimize exposure to ambient air.[8][9]
Q3: What are the visible signs that my sample has absorbed moisture?
A: A fresh, dry sample of this compound should be a free-flowing yellow solid.[6] The primary physical sign of moisture absorption is a change in its physical state. You may observe:
-
Clumping or Agglomeration: The powder loses its fine, free-flowing nature and begins to form clumps.[8]
-
"Bricked-Up" Product: In more severe cases, the material can become a single solid mass in the container.
-
Pasty or Gummy Consistency: High levels of moisture absorption can lead to a sticky, paste-like texture.[8]
-
Deliquescence: In extreme humidity, the solid may absorb enough water to dissolve and form a concentrated aqueous solution, a phenomenon known as deliquescence.[10]
Q4: My ¹⁹F NMR spectrum shows broad peaks and incorrect integration. Could moisture be the cause?
A: Yes, this is a classic indicator of a "wet" sample. Water can have several detrimental effects on NMR spectra, particularly for fluorinated compounds:
-
Proton Exchange: Rapid exchange of protons between the carboxylic acid group and water molecules can lead to signal broadening and a loss of observable coupling (e.g., a quintet collapsing into a singlet).[11]
-
Chemical Shift Sensitivity: The chemical shift of fluorine is highly sensitive to its electronic environment.[12][13] The presence of hydrating water molecules changes this environment, which can cause peak shifting or the appearance of new, broader peaks corresponding to the hydrated form.
-
Integration Errors: The presence of water can affect the relaxation delays of your target nuclei, potentially leading to inaccurate quantitative measurements (integration).[11]
Q5: Can I dry the compound if it has already absorbed moisture?
A: While technically possible, it is not recommended for most users and applications. Gently heating the compound under a high vacuum could remove water, but this carries a significant risk of thermal degradation, especially given the presence of the nitro group.[9] Attempting to dry the compound may compromise its purity. The most reliable strategy is to prevent moisture absorption in the first place. If a sample is visibly compromised (clumpy or pasty), it is best to use a fresh, unopened vial for critical experiments to ensure data integrity.
Part 2: Troubleshooting and In-Depth Guides
This section addresses specific experimental problems in a question-and-answer format, explaining the causality behind the issue and providing robust solutions.
Guide 1: Reaction & Stoichiometry Issues
Problem: "My reaction yields are inconsistent, or the reaction is failing entirely. I suspect an issue with the this compound."
-
Underlying Cause 1: Inaccurate Stoichiometry. If the compound has absorbed a significant amount of water, the mass you weigh is not purely your reagent; it is a mixture of the reagent and water. This leads to adding fewer moles of the acid than calculated, making it the limiting reagent and causing lower-than-expected yields.
-
Underlying Cause 2: Reaction Quenching. Many organic reactions, particularly those involving organometallics (e.g., Grignard reagents), strong bases (e.g., LDA, NaH), or dehydrating agents, are extremely sensitive to water. The moisture carried into the reaction by the hygroscopic acid can quench these sensitive reagents, preventing the desired transformation from occurring.[14]
Solution Workflow:
-
Assess the Reagent: Visually inspect your stock bottle. If the material is not a free-flowing powder, do not use it for moisture-sensitive reactions.
-
Controlled Weighing: For critical applications, weigh the solid inside an inert-atmosphere glovebox.[15][16] If a glovebox is unavailable, weigh the required amount quickly in the open lab and immediately seal the weighing vessel. Transfer it to your reaction flask as quickly as possible.
-
Ensure Anhydrous Conditions: Use oven-dried glassware assembled while hot under a stream of inert gas (nitrogen or argon).[14] Use anhydrous solvents from a reputable supplier, preferably from a sealed bottle or a solvent purification system.
-
Consider a Stock Solution: For repeated reactions, consider preparing a stock solution of the acid in a validated anhydrous solvent inside a glovebox. Store this solution over molecular sieves in a sealed flask with a septum. You can then dispense the required volume via syringe, a more accurate and inert method than repeatedly weighing a hygroscopic solid.[17]
Guide 2: Analytical Characterization Issues
Problem: "My analytical data (NMR, HPLC) for the starting material is poor or doesn't match the reference data, compromising my analysis."
-
Underlying Cause (NMR): As detailed in FAQ 4, water interferes with NMR analysis by causing peak broadening, chemical shift changes, and integration inaccuracies.[11]
-
Underlying Cause (HPLC): The presence of water can lead to the formation of a hydrate, which may have different polarity and, therefore, a different retention time than the anhydrous compound. This can appear as a shoulder on your main peak, a broadened peak, or a completely separate peak, leading to an incorrect assessment of purity. Degradation products would also appear as new peaks.[18]
Solution Workflow:
-
Use a Dry Standard: Always use a fresh sample from a newly opened container or one that has been impeccably stored in a desiccator as your analytical standard.
-
Protocol for NMR Sample Preparation:
-
Dry the NMR tube in an oven (e.g., 125°C overnight) and cool it in a desiccator.[14]
-
Use a high-quality deuterated solvent from a sealed ampoule or a bottle with a septum cap.
-
If possible, prepare the sample inside a glovebox. If not, add the solid to the NMR tube, cap it, and use a dry syringe to add the deuterated solvent, flushing the headspace with inert gas if necessary.
-
-
Protocol for HPLC Analysis:
-
If you suspect moisture contamination, run a sample of your material alongside a fresh standard.
-
Ensure your mobile phase is properly degassed and your system is equilibrated.
-
For fluorinated carboxylic acids, reversed-phase HPLC on a C8 or C18 column is typically effective. A mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient is a good starting point.[19]
-
Part 3: Visualization & Key Data
Moisture-Induced Degradation & Experimental Failure Cascade
The following diagram illustrates the logical progression from initial moisture exposure to the ultimate failure of experimental objectives.
Caption: Workflow of moisture-induced compound degradation.
Summary of Handling and Storage Parameters
| Parameter | Recommendation | Rationale & References |
| Storage Temperature | 2-8°C (Refrigerated) | Slows potential degradation kinetics and maintains product quality.[6][7] |
| Storage Atmosphere | Dry, Inert (Nitrogen or Argon) | Prevents moisture absorption. A tightly sealed container in a desiccator is a minimum requirement.[9][10][20] |
| Handling Environment | Inert Atmosphere Glovebox/Drybox | Essential for moisture-sensitive reactions and for preparing analytical samples to ensure accuracy.[15][16] |
| Compatible Solvents (Anhydrous) | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | Common aprotic solvents for reactions. Must be verified as anhydrous before use. |
| Incompatible Materials | Strong bases, Strong oxidizing agents, Water | Reacts with bases. Water causes physical and chemical changes.[4] |
Part 4: Key Experimental Protocols
Protocol 1: Weighing and Dispensing for a Moisture-Sensitive Reaction
This protocol outlines the gold-standard procedure using an inert atmosphere glovebox.
-
Preparation:
-
Place a clean, dry vial with a screw cap, a spatula, and the sealed stock bottle of this compound into the glovebox antechamber.
-
Ensure the glovebox atmosphere has low levels of oxygen and water (<10 ppm is ideal).
-
Cycle the antechamber as per the manufacturer's instructions (typically 3 evacuate/refill cycles).[15]
-
-
Weighing:
-
Bring the items into the main glovebox chamber.
-
Place the empty vial on the analytical balance and tare it.
-
Open the stock bottle and use the clean spatula to transfer the desired amount of the solid into the tared vial.
-
Securely cap the vial containing the weighed compound.
-
Immediately and tightly close the main stock bottle.
-
-
Dissolution & Transfer:
-
Add the required volume of anhydrous solvent (also kept inside the glovebox) to the vial to create a solution of known concentration.
-
This solution can now be accurately transferred to your reaction vessel using a pipette or syringe, all within the controlled atmosphere.
-
Protocol 2: Preparing an NMR Sample of the Compound
This protocol minimizes moisture exposure when a glovebox is not available.
-
Glassware Preparation:
-
Place a 5mm NMR tube and a small vial in a laboratory oven at >120°C for at least 4 hours (overnight is best).[14]
-
Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.
-
-
Sample Preparation:
-
Briefly open the desiccator to retrieve the cool NMR tube and vial.
-
On an analytical balance, quickly weigh ~5-10 mg of this compound into the vial and cap it immediately.
-
Take the vial and NMR tube to the spectrometer.
-
Use a clean, dry funnel or a piece of weighing paper to transfer the solid into the NMR tube.
-
Obtain a fresh bottle or ampoule of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Use a dry syringe to draw ~0.6 mL of the solvent.
-
Carefully dispense the solvent into the NMR tube, cap the tube, and invert several times to dissolve the solid.
-
-
Analysis:
-
Acquire your spectrum immediately. Do not let the prepared sample sit for extended periods, as moisture can still permeate some cap types over time.
-
By adhering to these protocols and understanding the chemical causality behind them, researchers can effectively manage the moisture sensitivity of this compound, leading to more reliable, accurate, and reproducible scientific outcomes.
References
- 1. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound [myskinrecipes.com]
- 7. chemscene.com [chemscene.com]
- 8. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 9. tutorchase.com [tutorchase.com]
- 10. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 11. reddit.com [reddit.com]
- 12. biophysics.org [biophysics.org]
- 13. researchgate.net [researchgate.net]
- 14. web.mit.edu [web.mit.edu]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 16. fauske.com [fauske.com]
- 17. fishersci.dk [fishersci.dk]
- 18. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
Technical Support Center: Navigating Challenges in the Nitration of Phenylacetic Acid Derivatives
Welcome to the technical support center dedicated to addressing the common and complex challenges encountered during the nitration of phenylacetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the nitration of phenylacetic acid derivatives, providing foundational knowledge for experimental design.
Q1: What are the primary challenges when nitrating phenylacetic acid derivatives?
A1: The nitration of phenylacetic acid and its derivatives is a nuanced process fraught with several key challenges. These include controlling the reaction's strong exothermicity to prevent runaway reactions, achieving the desired regioselectivity (ortho- vs. para- substitution), preventing polysubstitution (di- or tri-nitration), and minimizing side reactions such as oxidation of the benzylic position.[1][2][3] The separation of the resulting regioisomers can also be a significant purification hurdle.[4]
Q2: How does the carboxymethyl group (-CH₂COOH) influence the regioselectivity of nitration on the phenyl ring?
A2: The carboxymethyl group is an ortho-, para- director. This is because the methylene (-CH₂) group is weakly activating, and the resonance structures of the carbocation intermediate (the sigma complex) show that the positive charge is stabilized at the ortho and para positions.[5][6] However, the steric hindrance from the carboxymethyl group can influence the ortho/para ratio, often favoring the para product.
Q3: What is ipso-nitration and is it a concern with phenylacetic acid derivatives?
A3: Ipso-nitration is an electrophilic aromatic substitution where the incoming nitro group displaces a substituent already present on the aromatic ring, other than hydrogen.[7][8] While less common than C-H nitration, it can occur, particularly with substrates that have substituents like carboxyl, halogen, or alkyl groups.[7][9] For certain phenylacetic acid derivatives, especially those with other ring substituents, ipso-nitration is a potential side reaction to be aware of, as it can lead to unexpected byproducts.[9]
Q4: What are the essential safety precautions for conducting nitration reactions?
A4: Nitration reactions are inherently hazardous due to the use of highly corrosive acids and the strongly exothermic nature of the reaction.[2][10] Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[10]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhaling toxic fumes like nitrogen dioxide.[10]
-
Controlled Reagent Addition: Add the nitrating agent slowly and dropwise, with efficient stirring, to manage the reaction rate and heat generation.[1]
-
Temperature Monitoring: Continuously monitor the internal reaction temperature with a thermometer.
-
Cooling Bath: Use an ice bath or other appropriate cooling system to maintain the desired temperature and absorb the heat generated.[1]
-
Emergency Preparedness: Have an emergency plan and necessary materials (like a quenching solution and spill containment kits) readily available.[10]
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during nitration experiments in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Nitrated Product
Q: My nitration reaction resulted in a very low yield or mostly unreacted starting material. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors related to reaction conditions and work-up procedures.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction time may have been too short or the temperature too low. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for any excessive exotherm.[1]
-
Insufficiently Strong Nitrating Agent: For deactivated rings, a standard nitric acid/sulfuric acid mixture may not be potent enough. The strength of the nitrating agent can be "tuned" by adjusting the water content.[11]
-
Product Loss During Work-up: If your nitrated product has some solubility in the acidic aqueous mixture, it may not fully precipitate upon quenching with ice water. In this case, a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary to recover the product.[12]
Issue 2: Formation of Multiple Products and Isomers
Q: I'm observing a mixture of ortho- and para-isomers, and in some cases, dinitrated products. How can I improve the selectivity of my reaction?
A: Achieving high regioselectivity and avoiding polysubstitution is a common challenge.
Strategies for Improved Selectivity:
| Parameter | Recommendation for Higher Selectivity | Rationale |
| Temperature | Maintain a low and consistent temperature (typically 0-10 °C). | Lower temperatures generally favor the para-isomer due to steric effects and reduce the rate of further nitration, minimizing dinitration. |
| Nitrating Agent | Use a milder nitrating agent or adjust the ratio of nitric acid to sulfuric acid. | For highly activated rings, a less reactive nitrating agent can prevent over-nitration. The nitronium ion concentration is dependent on this ratio.[13] |
| Reaction Time | Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed. | Extended reaction times can lead to the formation of thermodynamically more stable, but often undesired, dinitrated products.[14] |
| Solid Catalysts | Consider using solid acid catalysts like zeolites. | Zeolites can provide shape-selectivity, favoring the formation of the para-isomer due to steric constraints within their pores.[15][16] |
Issue 3: Runaway Reaction or Uncontrolled Exotherm
Q: My reaction temperature is rising rapidly and uncontrollably. What should I do, and what caused this?
A: An uncontrolled temperature increase indicates a runaway reaction, which is extremely dangerous.[1]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease adding the nitrating agent.[1]
-
Enhance Cooling: Increase the efficiency of the cooling bath (e.g., add more ice/salt).
-
Emergency Quench (Last Resort): If the temperature continues to rise dramatically, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of cold water or ice. Caution: This can be hazardous as the dilution of sulfuric acid is also highly exothermic. This should only be done as a last resort and with appropriate safety measures in place.[1]
-
Alert and Evacuate: Inform your supervisor and follow all established laboratory emergency protocols.
Root Cause Analysis and Prevention:
-
Inadequate Cooling: Ensure your cooling bath has sufficient capacity for the scale of your reaction.[1]
-
Addition Rate Too Fast: The rate of addition of the nitrating agent exceeded the rate of heat removal.
-
Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, initiating a runaway reaction.[1]
Issue 4: Product Does Not Precipitate Upon Quenching
Q: I quenched my reaction mixture in ice water, but no solid precipitated. How can I isolate my product?
A: If your product does not precipitate, it is likely either an oil or soluble in the acidic aqueous mixture.[12] The standard procedure is to perform a liquid-liquid extraction.
Step-by-Step Extraction Protocol:
-
Transfer the entire quenched mixture to a separatory funnel.
-
Extract the mixture several times with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[12]
-
Combine the organic extracts.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release the CO₂ gas that evolves.[12]
-
Wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Experimental Protocols
Standard Protocol for the Nitration of Phenylacetic Acid
This protocol outlines a standard procedure for the nitration of phenylacetic acid to yield a mixture of 2-nitrophenylacetic acid and 4-nitrophenylacetic acid.
Materials:
-
Phenylacetic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add 15 mL of concentrated sulfuric acid. Once cooled to 0 °C, add 10 mL of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10 g of phenylacetic acid in 20 mL of concentrated sulfuric acid. Cool this solution to 0 °C in an ice-salt bath.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred solution of phenylacetic acid over 30-45 minutes. Maintain the internal temperature between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. The reaction progress can be monitored by TLC.
-
Quenching: Slowly pour the reaction mixture onto 200 g of crushed ice in a beaker with vigorous stirring.
-
Work-up:
-
Purification: The crude product, a mixture of ortho- and para-isomers, can be purified by recrystallization or column chromatography.
Analytical Monitoring
-
Thin-Layer Chromatography (TLC): A simple and effective way to monitor the consumption of starting material and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and the ratio of isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is typically effective.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying products and byproducts, especially after derivatization of the carboxylic acid group.[18]
Visualizations
Diagram 1: General Mechanism of Aromatic Nitration
Caption: The three-step mechanism for electrophilic aromatic nitration.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield in nitration reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 4. Purification of nitrophenols using complex-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. chegg.com [chegg.com]
- 6. Answered: Draw the mechanism for nitration of phenylacetic acid. Include formation of the electrophile. The mechanism should explain why the product is ortho, para, or… | bartleby [bartleby.com]
- 7. Notes on Ipso Nitration [unacademy.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. reddit.com [reddit.com]
- 15. ias.ac.in [ias.ac.in]
- 16. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 17. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Recrystallization of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
Welcome to the technical support center for the purification of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high purity through recrystallization.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is paramount for successful downstream applications. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[2][3] This guide provides a structured approach to troubleshooting common issues encountered during the recrystallization of this specific fluorinated nitroaromatic carboxylic acid.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of this compound, offering explanations and actionable solutions.
Issue 1: The compound "oils out" and does not form crystals.
Question: I dissolved my crude this compound in a hot solvent, but upon cooling, it separated as an oily liquid instead of forming solid crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common issue with compounds that are significantly impure or when an inappropriate solvent system is used.[4] The high concentration of impurities can depress the melting point of the mixture. For this compound, the presence of the polar nitro and carboxylic acid groups, along with the fluorinated carbon, can lead to complex solubility behavior.
Solutions:
-
Re-dissolve and Add More Solvent: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[4][5] This will lower the temperature at which the compound begins to precipitate, hopefully below its melting point.
-
Slow Down the Cooling Process: Rapid cooling encourages precipitation over crystallization.[5] Allow the flask to cool slowly to room temperature on the benchtop, insulated by a few paper towels, before moving it to an ice bath. Very slow cooling can favor the formation of crystals instead of an oil.[4]
-
Change the Solvent System: The initial solvent may be too good a solvent, or it may have a boiling point that is too high. Consider a mixed solvent system. A good starting point would be a solvent in which the compound is soluble when hot, and a "non-solvent" in which it is insoluble. For a polar compound like this, combinations like ethanol/water, or ethyl acetate/hexane could be effective.[6]
-
Charcoal Treatment: If colored impurities are present, they may be contributing to the oiling out. Adding a small amount of activated charcoal to the hot solution can help adsorb these high-molecular-weight impurities.[7] Be sure to perform a hot filtration to remove the charcoal before cooling.
Issue 2: Very low or no crystal yield after cooling.
Question: After cooling the solution, I obtained a very small amount of crystals, or none at all. What are the likely causes and how can I improve my recovery?
Answer:
A low yield is typically a result of using too much solvent, which keeps the compound dissolved even at low temperatures.[2][4] Every compound has some finite solubility in the solvent even when cold, so some loss is inevitable, but a very poor yield indicates a procedural issue.[2]
Solutions:
-
Reduce Solvent Volume: The most common reason for low yield is using an excess of solvent.[4] If you still have the filtrate (mother liquor), you can test for the presence of your compound by spotting a small amount on a watch glass and letting the solvent evaporate. If a significant residue remains, your compound is still in solution. You can recover it by boiling off some of the solvent to increase the concentration and then attempting the recrystallization again.[4][5]
-
Induce Crystallization: If the solution is supersaturated, crystallization may need to be induced.[2]
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][8]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a "seed" for further crystallization.[2][8]
-
-
Optimize Cooling: Ensure you have cooled the solution for a sufficient amount of time, first to room temperature and then in an ice bath, to maximize crystal formation.
Issue 3: The obtained crystals are colored or appear impure.
Question: The crystals I collected are yellow, not the expected color, and the melting point is broad. How can I remove colored impurities?
Answer:
The presence of color in your final product indicates that colored impurities have co-precipitated with your compound.[3] A broad melting point range is a classic sign of an impure substance.
Solutions:
-
Activated Charcoal Treatment: As mentioned previously, activated charcoal is effective at adsorbing many colored impurities.[7] Add a small amount (about 1-2% of the solute's weight) to the hot solution, heat for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.
-
Washing the Crystals: Ensure that you are washing the filtered crystals with a small amount of ice-cold solvent. This will help to remove any residual mother liquor that contains dissolved impurities, which would otherwise be deposited on the crystals as the solvent evaporates.[3][7]
-
Second Recrystallization: If the crystals are still significantly impure after one recrystallization, a second recrystallization may be necessary to achieve the desired level of purity.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Given the polar nature of the carboxylic acid and nitro groups, polar solvents are a good starting point. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[6]
Here is a table of suggested solvents to screen:
| Solvent System | Rationale |
| Single Solvents | |
| Ethanol/Water | A common and effective mixed solvent system for moderately polar compounds. |
| Isopropanol/Water | Similar to ethanol/water, offering slightly different solubility characteristics. |
| Acetic Acid/Water | Acetic acid can be a good solvent for carboxylic acids.[9] |
| Ethyl Acetate/Hexane | A less polar option that can be effective for compounds with both polar and non-polar character. |
| Toluene | Aromatic solvents can be effective for aromatic compounds. |
Q2: How much solvent should I use?
A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude solid.[2] Start by adding a small amount of solvent to your solid in an Erlenmeyer flask and heat it to boiling (using a hot plate, never a Bunsen burner with organic solvents). Continue adding small portions of hot solvent until the solid just dissolves.[8] Using too much solvent is a common cause of low yield.[2]
Q3: What is "hot filtration" and when should I use it?
A3: Hot filtration is the process of filtering a hot, saturated solution to remove insoluble impurities.[10] This should be done if you observe solid impurities that do not dissolve even after adding a sufficient amount of boiling solvent, or after using decolorizing charcoal.[7][8] It is important to keep the solution hot during filtration to prevent your desired compound from crystallizing prematurely in the funnel.[7]
Q4: My crystallization is happening too quickly. Is this a problem?
A4: Yes, rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of the purification.[5] Ideal crystallization occurs over a period of about 20 minutes. If a large amount of solid crashes out of solution immediately upon cooling, you should reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly.[5]
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines the general steps for recrystallization from a single solvent.
Caption: General workflow for single solvent recrystallization.
Steps:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.[10]
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature.[10] Do not disturb the flask during this time. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[10]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[2][3]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the yield and melting point of the purified product.[10]
Protocol 2: Troubleshooting Decision Tree
This diagram provides a logical path for addressing common recrystallization problems.
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. This compound [myskinrecipes.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. youtube.com [youtube.com]
- 9. Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Validation & Comparative
A Guide to Difluoromethylation Strategies: A Comparative Analysis of 2,2-Difluoro-2-(4-nitrophenyl)acetic Acid and Modern Fluorinating Agents
Introduction: The Strategic Importance of the Difluoromethyl Group in Modern Chemistry
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery and materials science. Among the array of fluorinated motifs, the difluoromethyl (CF₂H) group holds a privileged position. It acts as a unique bioisostere for hydroxyl, thiol, or even methyl groups, but with profoundly different electronic properties. The CF₂H group is a lipophilic hydrogen bond donor, a characteristic that can enhance membrane permeability and improve binding affinity to biological targets.[1] This guide provides an in-depth comparison of different strategies to install this valuable functional group, focusing on the role of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid as a radical precursor and contrasting it with other mainstream fluorinating agents.
Part 1: Deconstructing the Role of this compound
Contrary to what its name might imply, this compound is not a "fluorinating agent" in the classical sense, such as one that directly transfers a fluorine atom to a substrate. Instead, it is best understood as a stable, crystalline precursor or fluorinated building block .[2][3] Its primary utility lies in its ability to undergo decarboxylative difluoroalkylation , generating a difluoromethyl-containing radical species for subsequent carbon-carbon bond formation.[4][5]
A related compound, α,α-difluorophenylacetic acid, has been shown to introduce a benzylic difluoromethylene group into molecular scaffolds through an oxidative radical decarboxylative reaction.[6] By analogy, this compound serves as a source for the α,α-difluoro-4-nitrobenzyl radical upon decarboxylation, a reaction often facilitated by transition metal catalysis (e.g., Cobalt or Nickel) or photoredox conditions.[4][5][7] The nitro group provides additional stabilization to the resulting radical intermediate. This approach is powerful for creating sterically congested C(sp³)–CF₂ bonds.[8]
Part 2: A Comparative Guide to Modern Difluoromethylation Strategies
The selection of a difluoromethylation strategy is dictated by factors such as substrate scope, functional group tolerance, scalability, and safety. Below, we compare the decarboxylative approach with two other major classes of reagents.
Strategy 1: Decarboxylative Radical Precursors
This class, which includes the topic compound, leverages readily available carboxylic acids as stable precursors to generate difluoromethyl-containing radicals.
-
Exemplar Reagent : this compound.
-
Mechanism : The reaction is initiated by a single-electron transfer (SET) from a low-valent transition metal catalyst (e.g., Co(I) or Ni(I)) to the carboxylic acid salt, inducing decarboxylation to form a difluoroalkyl radical. This radical is then trapped in the catalytic cycle to form the final product.[7][8]
-
Causality Behind Choices : This method is chosen when the goal is to couple the entire difluoro-arylmethyl fragment to another molecule. The use of a transition metal catalyst allows the reaction to proceed under relatively mild conditions compared to harsh thermal decarboxylation. The nitrophenyl scaffold is particularly useful as the nitro group can be further functionalized post-coupling.
Strategy 2: Sulfinate-Based Radical Reagents
These reagents are designed to cleanly generate the parent difluoromethyl radical (•CF₂H) itself.
-
Exemplar Reagent : Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as DFMS).
-
Mechanism : In the presence of a mild oxidant, such as tert-butyl hydroperoxide (TBHP), DFMS undergoes a single-electron oxidation to generate the •CF₂H radical, which can then add to electron-deficient or electron-rich (hetero)arenes in a Minisci-type reaction.[1][9]
-
Causality Behind Choices : DFMS is the reagent of choice for late-stage C-H difluoromethylation of complex heterocycles.[1][10] It is an air-stable, free-flowing solid that is operationally simple to use. This method avoids the need for pre-functionalization of the substrate, making it highly efficient for rapidly building structure-activity relationship (SAR) libraries.
Strategy 3: Deoxyfluorination of Carbonyls
This classical strategy involves the conversion of a pre-existing carbonyl group (aldehyde or ketone) into a geminal difluoride (CF₂) moiety.
-
Exemplar Reagents : Diethylaminosulfur Trifluoride (DAST) and its safer, more stable alternatives like XtalFluor-E®.
-
Mechanism : These aminosulfurane reagents activate the carbonyl oxygen, forming an intermediate that is subsequently displaced by fluoride ions in a two-step process to replace the C=O bond with two C-F bonds.[11][12]
-
Causality Behind Choices : This is a powerful and direct method when the target molecule can be easily synthesized with an aldehyde or ketone at the desired position. While effective, the choice of reagent is critical. DAST is highly effective but thermally unstable and hazardous.[13] XtalFluor-E is a crystalline solid with enhanced thermal stability, does not generate corrosive HF in situ, and is generally safer for scale-up operations, though it may require a promoter.[12]
Part 3: Data Presentation and At-a-Glance Comparison
The table below summarizes the key features of each strategy to guide reagent selection.
| Feature | Strategy 1: Decarboxylative | Strategy 2: Sulfinate Radical | Strategy 3: Deoxyfluorination |
| Example Reagent | This compound | Zinc Difluoromethanesulfinate (DFMS) | XtalFluor-E®, DAST |
| Transferred Group | -CF₂(Ar) | -CF₂H | Converts C=O to CF₂ |
| Typical Substrates | Alkyl halides, activated alkenes | (Hetero)arenes, enones, thiols[10] | Aldehydes, ketones[14] |
| Mechanism | Metal-Catalyzed Radical Decarboxylation[8] | Oxidatively-Induced Radical Generation[1] | Nucleophilic Deoxyfluorination |
| Key Advantages | Utilizes stable carboxylic acid precursors; builds complex scaffolds. | Excellent for late-stage C-H functionalization; mild conditions; scalable.[1] | Direct conversion of a common functional group; high yields. |
| Limitations | Requires transition metal catalyst; scope can be catalyst-dependent. | Requires a stoichiometric oxidant; regioselectivity can be an issue. | Requires a carbonyl precursor; DAST is hazardous.[13] |
| Safety Profile | Requires handling of metal catalysts. | Requires handling of peroxides (e.g., TBHP). | DAST : High hazard (explosive, corrosive). XtalFluor-E : Significantly safer. |
Part 4: Visualization of Key Workflows and Mechanisms
To further clarify these distinct approaches, the following diagrams illustrate the decision-making process and core mechanisms.
Caption: Decision workflow for selecting a difluoromethylation strategy.
Caption: Simplified mechanism for generating the •CF₂H radical from DFMS.
Part 5: Field-Proven Experimental Protocols
The following protocols are provided as validated starting points for researchers. Note that all reactions should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Radical C-H Difluoromethylation of a Heteroarene using DFMS
This protocol is adapted from methodologies reported for the direct difluoromethylation of nitrogen-containing heteroarenes.[1]
-
Materials :
-
Heterocyclic substrate (e.g., Caffeine, 1.0 mmol, 194 mg)
-
Zinc Difluoromethanesulfinate (DFMS) (2.0 mmol, 515 mg)
-
tert-Butyl hydroperoxide (TBHP), 70% in H₂O (4.0 mmol, 0.51 mL)
-
Dichloromethane (DCM, 5 mL)
-
Water (H₂O, 5 mL)
-
Round-bottom flask with stir bar
-
-
Procedure :
-
To a 25 mL round-bottom flask, add the heterocyclic substrate (1.0 mmol) and Zinc Difluoromethanesulfinate (DFMS) (2.0 mmol).
-
Add dichloromethane (5 mL) and water (5 mL). The reaction is typically biphasic.
-
Stir the mixture vigorously to ensure adequate mixing.
-
Add tert-butyl hydroperoxide (70% in H₂O, 4.0 mmol) dropwise to the stirring mixture at room temperature.
-
Causality : The biphasic system and vigorous stirring are crucial for bringing the organic-soluble substrate into contact with the aqueous oxidant and the DFMS reagent at the interface. The dropwise addition of TBHP controls the rate of radical generation, minimizing potential side reactions.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to destroy excess peroxide.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Deoxyfluorination of a Ketone using XtalFluor-E
This protocol describes the conversion of a ketone to a gem-difluoroalkane, highlighting the safer handling of modern aminosulfurane reagents.[12]
-
Materials :
-
Ketone substrate (e.g., 4-phenylcyclohexanone, 1.0 mmol, 174 mg)
-
XtalFluor-E® ([Et₂NSF₂]BF₄) (2.5 mmol, 593 mg)
-
Triethylamine trihydrofluoride (Et₃N•3HF) (3.0 mmol, 0.49 mL)
-
Anhydrous Dichloromethane (DCM, 10 mL)
-
Anhydrous round-bottom flask (or plastic vessel) with stir bar under an inert atmosphere (Nitrogen or Argon)
-
-
Procedure :
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ketone substrate (1.0 mmol).
-
Dissolve the substrate in anhydrous dichloromethane (5 mL).
-
In a separate vial, suspend XtalFluor-E® (2.5 mmol) in anhydrous dichloromethane (5 mL).
-
Causality : The use of anhydrous conditions is critical to prevent the hydrolysis of XtalFluor-E, which would generate HF and reduce the reagent's efficacy. An inert atmosphere prevents moisture from the air from interfering.
-
Cool the substrate solution to 0 °C in an ice bath.
-
Slowly add the XtalFluor-E suspension to the substrate solution via cannula or syringe.
-
Add triethylamine trihydrofluoride (Et₃N•3HF) dropwise to the reaction mixture. This serves as a soluble and mild fluoride source to complete the reaction, as XtalFluor-E itself does not generate free HF.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or ¹⁹F NMR.
-
Upon completion, carefully quench the reaction by slowly pouring it into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL).
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion
The strategic incorporation of the difluoromethyl group is a nuanced task that requires a clear understanding of the available synthetic tools. This compound is not a direct fluorinating agent but a valuable building block for constructing complex molecules via decarboxylative radical coupling. For late-stage C-H functionalization, reagents like DFMS offer unparalleled efficiency and operational simplicity. For the conversion of carbonyls, modern deoxyfluorinating agents like XtalFluor-E provide a much safer and more reliable alternative to hazardous classical reagents like DAST. By understanding the distinct mechanisms, advantages, and limitations of each approach, researchers can select the optimal strategy to accelerate their research in drug discovery and materials science.
References
- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. This compound, CasNo.206360-56-7 BOC Sciences United States [bocscichem.lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. ossila.com [ossila.com]
- 7. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cobalt-catalyzed decarboxylative difluoroalkylation of nitrophenylacetic acid salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy Zn(SO2CF2H)2 [smolecule.com]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
A Comparative Guide to the Reactivity of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid and Phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis and medicinal chemistry, the carboxylic acid moiety is a cornerstone functional group. Its reactivity is tunable through substitution, offering a gateway to a diverse array of derivatives such as esters and amides. This guide provides an in-depth comparison of the reactivity of two distinct phenylacetic acid analogues: the unsubstituted Phenylacetic acid and the highly functionalized 2,2-Difluoro-2-(4-nitrophenyl)acetic acid . Understanding the profound impact of α,α-difluorination and para-nitro substitution on the reactivity of the carboxyl group is paramount for rational molecular design and the optimization of synthetic routes. This document will delve into the electronic effects governing their reactivity, supported by theoretical principles and comparative experimental frameworks.
Structural and Electronic Landscape
The reactivity of a carboxylic acid is intrinsically linked to the electrophilicity of its carbonyl carbon and the stability of the corresponding carboxylate anion. The substituents on the molecule play a pivotal role in modulating these electronic properties.
Phenylacetic acid serves as our baseline, featuring a phenyl group attached to a methylene-carboxylic acid unit. The phenyl group is generally considered to be weakly electron-withdrawing by induction due to the sp² hybridization of its carbons, and it can also participate in resonance.
This compound , in stark contrast, is adorned with potent electron-withdrawing groups. The two fluorine atoms at the α-position exert a powerful negative inductive effect (-I) due to fluorine's high electronegativity.[1][2] This effect is further intensified by the presence of a nitro group (-NO₂) at the para position of the phenyl ring. The nitro group is one of the strongest electron-withdrawing groups, operating through both a negative inductive effect (-I) and a significant negative resonance effect (-M or -R).[3][4]
References
A Multi-faceted Spectroscopic Approach for the Structural Confirmation of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
A Senior Application Scientist's Guide to Unambiguous Molecular Identification
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. 2,2-Difluoro-2-(4-nitrophenyl)acetic acid, a compound of interest due to its potential applications stemming from the unique electronic properties of the difluoromethyl and nitrophenyl moieties, presents a compelling case for a rigorous, multi-technique spectroscopic analysis. This guide provides an in-depth comparison of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—offering field-proven insights and detailed experimental protocols for the unambiguous confirmation of its structure.
The causality behind employing a suite of techniques lies in the orthogonal nature of the information each provides. While NMR spectroscopy maps the intricate connectivity and electronic environment of atoms, mass spectrometry delivers precise molecular weight and fragmentation data, and IR spectroscopy identifies the characteristic vibrational modes of functional groups. Together, they form a self-validating system for structural confirmation, leaving no room for ambiguity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
¹⁹F NMR Spectroscopy: The Fluorine Perspective
Given the presence of two fluorine atoms, ¹⁹F NMR is a highly sensitive and informative technique. Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it an ideal nucleus for NMR studies.[1][2][3] The chemical shift of ¹⁹F is highly sensitive to its electronic environment, providing a clear window into the molecular structure.[1][4]
Predicted ¹⁹F NMR Data:
The two fluorine atoms are chemically equivalent and will therefore appear as a single signal. The strong electron-withdrawing effects of the adjacent carboxylic acid and the 4-nitrophenyl group will deshield the fluorine nuclei, leading to a downfield chemical shift.
| Predicted Signal | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling |
| -CF₂- | -90 to -120 | Singlet | No significant coupling to other nuclei |
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as it can influence chemical shifts.[4][5]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum using standard single-pulse experiments. A reference standard such as CFCl₃ (δ = 0 ppm) is typically used.[1]
-
Data Processing: Process the resulting Free Induction Decay (FID) with appropriate window functions and Fourier transformation to obtain the final spectrum.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR will primarily provide information about the aromatic protons of the 4-nitrophenyl group and the acidic proton of the carboxylic acid.
Predicted ¹H NMR Data:
The 4-nitrophenyl group will exhibit a characteristic AA'BB' spin system due to the symmetry of the para-substituted ring. The electron-withdrawing nitro group will cause a downfield shift of the aromatic protons. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift.[6]
| Predicted Signal | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic (Ha) | ~8.3 | Doublet | 2H |
| Aromatic (Hb) | ~7.8 | Doublet | 2H |
| Carboxylic Acid (-COOH) | >10 (broad) | Singlet | 1H |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Use the same sample prepared for ¹⁹F NMR analysis.
-
Instrument Setup: Tune the NMR probe to the ¹H frequency.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the FID to obtain the spectrum and integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR will reveal the number of unique carbon environments and provide information about the carbon skeleton, including the quaternary carbon attached to the fluorine atoms.
Predicted ¹³C NMR Data:
The spectrum will show distinct signals for the carboxylic acid carbon, the difluoro-substituted carbon, and the aromatic carbons. The carbon bonded to the two fluorine atoms will exhibit a characteristic triplet due to one-bond C-F coupling.[7]
| Predicted Signal | Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) |
| Carboxylic Acid (-COOH) | 165 - 175 | Singlet |
| Aromatic (C-NO₂) | ~148 | Singlet |
| Aromatic (C-H) | 120 - 130 | Singlet |
| Aromatic (C-CF₂) | ~135 | Singlet |
| Difluoro-substituted (-CF₂-) | 110 - 120 | Triplet |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A slightly more concentrated sample (20-30 mg in 0.6-0.8 mL of solvent) may be required for ¹³C NMR due to its lower natural abundance.
-
Instrument Setup: Tune the NMR probe to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to singlets (except for the C-F coupled carbon).
-
Data Processing: Process the FID to obtain the final spectrum.
NMR Workflow Diagram
Caption: Workflow for comprehensive NMR analysis.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar, acidic molecule.
Predicted Mass Spectrometry Data (ESI-Negative Mode):
In negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be the base peak.
| Ion | Predicted m/z | Description |
| [M-H]⁻ | 230.0 | Deprotonated molecular ion |
| [M-H-CO₂]⁻ | 186.0 | Loss of carbon dioxide |
Under harsher ionization conditions like Electron Ionization (EI) or through tandem MS (MS/MS) experiments, characteristic fragmentation of the nitroaromatic moiety would be observed. Nitroaromatic compounds typically show losses of NO (30 u) and NO₂ (46 u).[8][9]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI-MS system, typically coupled with a liquid chromatograph (LC) for sample introduction.
-
Data Acquisition: Acquire the mass spectrum in negative ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.
-
Data Analysis: Determine the m/z of the molecular ion and any significant fragment ions.
Mass Spectrometry Workflow Diagram
Caption: General workflow for ESI-MS analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[10][11] For this compound, the carboxylic acid, nitro, and carbon-fluorine bonds will exhibit characteristic absorption bands.
Predicted IR Absorption Data:
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity/Description |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Very Broad, Strong[6][12][13][14][15] |
| 1760 - 1690 | C=O Stretch | Carboxylic Acid (-COOH) | Strong[6][12][13][14][15] |
| 1550 - 1500 | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) | Strong[16] |
| 1390 - 1330 | Symmetric NO₂ Stretch | Nitro Group (-NO₂) | Strong[16] |
| 1300 - 1100 | C-F Stretch | Difluoro Group (-CF₂) | Strong |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimers typically formed by carboxylic acids.[14][17]
Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the background spectrum (with a clean ATR crystal) and then the sample spectrum.
-
Data Analysis: The instrument software will automatically generate the absorbance or transmittance spectrum. Identify the key absorption bands and compare them to the predicted values.
Infrared Spectroscopy Workflow Diagram
Caption: Workflow for FTIR analysis using an ATR accessory.
Conclusion: A Synthesis of Spectroscopic Evidence
The structural confirmation of this compound is robustly achieved through the synergistic application of NMR, MS, and IR spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. The predicted data presented in this guide serves as a benchmark for researchers, while the detailed protocols offer a clear path to obtaining high-quality, reproducible results. By integrating the findings from these complementary analytical methods, scientists and drug development professionals can confidently establish the identity and purity of this and other novel fluorinated compounds, ensuring the integrity of their research and development endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 5. Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 12. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. echemi.com [echemi.com]
A Comparative Guide to the Synthesis of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid for Advanced Research
For researchers, medicinal chemists, and professionals in drug development, the synthesis of specialized fluorinated building blocks is a critical step in the discovery of novel therapeutics and materials.[1] Among these, 2,2-Difluoro-2-(4-nitrophenyl)acetic acid stands out as a valuable intermediate, prized for the unique electronic properties conferred by its difluoromethylene and nitro-functionalized aromatic moieties.
This guide provides an in-depth comparison of two distinct and viable synthetic routes to this target molecule. The discussion moves beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale behind procedural choices, and a critical evaluation of each method's respective strengths and weaknesses. All protocols are presented with the clarity and detail required for direct application in a laboratory setting.
Route A: Reformatsky-Type Addition to 4-Nitrobenzaldehyde
This classical organometallic approach builds the carbon skeleton through the addition of a zinc-based enolate to an aldehyde. The synthesis proceeds in three key stages: formation of the Reformatsky reagent, nucleophilic addition to the aldehyde, and subsequent oxidation of the resulting β-hydroxy ester.
Mechanistic Rationale
The Reformatsky reaction is a powerful tool for C-C bond formation, particularly valued because the organozinc reagents (Reformatsky enolates) are less reactive than their Grignard or organolithium counterparts.[2][3] This tempered reactivity prevents undesired side reactions, such as addition to the ester group of the reagent itself. The reaction is initiated by the oxidative insertion of metallic zinc into the carbon-halogen bond of an α-halo ester—in this case, ethyl bromodifluoroacetate.[2][4] This forms the organozinc enolate, which then adds to the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The final intermediate is a β-hydroxy ester, which requires oxidation to yield the target carboxylic acid.
Experimental Protocol: Route A
Step 1: Synthesis of Ethyl 2,2-Difluoro-3-hydroxy-3-(4-nitrophenyl)propanoate
-
Zinc Activation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add activated zinc dust (1.5 eq). A small crystal of iodine can be added to initiate activation. Heat the flask gently under vacuum and then cool under a stream of dry nitrogen.
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF) to the flask. To this suspension, add a solution of 4-nitrobenzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF dropwise via an addition funnel.
-
Reaction: The reaction is often initiated by gentle heating. Once initiated, the reaction is typically exothermic and may require cooling in a water bath to maintain a gentle reflux. Stir the reaction mixture at reflux for 2-3 hours after the initial exothermic reaction subsides.
-
Workup: Cool the reaction mixture to room temperature and then quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the β-hydroxy ester.
Step 2: Oxidation to this compound
The oxidation of a secondary alcohol to a carboxylic acid can be achieved using strong oxidizing agents. Jones oxidation is a classic and effective method for this transformation.[5][6][7][8][9]
-
Reagent Preparation (Jones Reagent): Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, then cautiously dilute with water.
-
Oxidation: Dissolve the purified ethyl 2,2-difluoro-3-hydroxy-3-(4-nitrophenyl)propanoate from Step 1 in acetone and cool the solution in an ice bath. Add the prepared Jones reagent dropwise with vigorous stirring. The color of the reaction mixture will change from orange to green, indicating the progress of the oxidation.[7]
-
Workup: After the addition is complete and the reaction is stirred for a few hours, quench the excess oxidant by adding isopropanol. Dilute the mixture with water and extract with ethyl acetate.
-
Purification and Hydrolysis: Wash the combined organic extracts, dry, and concentrate. The resulting product will be the ethyl ester. This ester is then hydrolyzed to the final carboxylic acid by refluxing with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.[10][11]
Workflow Diagram: Route A
Caption: Workflow for the synthesis via Reformatsky addition and subsequent oxidation.
Route B: Nucleophilic Aromatic Substitution (SNAr)
This modern approach leverages the high activation of the aromatic ring by the nitro group to facilitate a substitution reaction with a suitable difluoroacetate synthon. This method is often favored for its potentially milder conditions and high regioselectivity.
Mechanistic Rationale
The core of this route is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[12][13] For SNAr to be effective, the aromatic ring must be electron-deficient, a condition perfectly met by the presence of a strong electron-withdrawing nitro group. When this group is positioned para (or ortho) to a good leaving group, such as fluorine, it powerfully stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance.[14] Fluorine, despite being a poor leaving group in SN1/SN2 reactions, is an excellent leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[15]
In this synthesis, the enolate of ethyl difluoroacetate acts as the nucleophile, displacing the fluoride from 4-fluoronitrobenzene. The resulting ester is then hydrolyzed to the target acid.
Experimental Protocol: Route B
Step 1: Synthesis of Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate
-
Enolate Formation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a solution of ethyl difluoroacetate (1.5 eq) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise with careful venting. Stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.
-
SNAr Reaction: To the freshly prepared enolate solution, add a solution of 4-fluoronitrobenzene (1.0 eq) in anhydrous DMF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by carefully pouring it into ice-water. Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water and then brine to remove residual DMF, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Hydrolysis: Dissolve the purified ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate in a mixture of ethanol and water. Add sodium hydroxide (2-3 eq) and reflux the mixture for 2-4 hours.
-
Acidification: Cool the reaction mixture, remove the ethanol under reduced pressure, and dilute the remaining aqueous solution with water. Acidify the solution to pH 1-2 with concentrated hydrochloric acid.
-
Isolation: The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Workflow Diagram: Route B
Caption: Workflow for the synthesis via Nucleophilic Aromatic Substitution (SNAr).
Comparative Analysis
| Parameter | Route A: Reformatsky-Type | Route B: SNAr | Rationale & Expert Insights |
| Starting Materials | 4-Nitrobenzaldehyde, Ethyl bromodifluoroacetate, Zinc | 4-Fluoronitrobenzene, Ethyl difluoroacetate, Strong Base (e.g., NaH) | Route A's starting materials are common, though ethyl bromodifluoroacetate can be moisture-sensitive. Route B requires a strong, air-sensitive base (NaH), demanding more rigorous anhydrous techniques. |
| Number of Steps | 2 (main transformations) | 2 (main transformations) | Both routes are comparable in length, involving a C-C bond formation followed by hydrolysis/oxidation. |
| Reaction Conditions | Step 1: Reflux (often THF). Step 2: Strong oxidant (Jones), acidic. | Step 1: 0°C to RT, strong base. Step 2: Reflux, basic then acidic. | Route A involves a highly toxic and carcinogenic Cr(VI) reagent. Route B's use of NaH requires significant safety precautions (flammable hydrogen gas evolution), but avoids heavy metals. |
| Scalability | Moderate. Handling large quantities of zinc dust and the exothermicity can be challenging. | Good. SNAr reactions are generally well-behaved and scalable. Temperature control during base addition is critical. | For industrial applications, the avoidance of chromium waste in Route B is a significant advantage. |
| Overall Yield | Variable. Often moderate yields (40-60%) reported for similar Reformatsky reactions.[16] | Potentially higher. SNAr on activated rings is typically efficient. Yields of >70% are common for analogous transformations. | Route B is likely to be higher yielding due to the highly favorable and clean nature of the SNAr reaction on this specific substrate. |
| Key Challenges | Activating the zinc can be inconsistent. The oxidation step can lead to side products if not carefully controlled. | Strict anhydrous conditions are essential for the enolate formation step. Complete removal of DMF during workup is necessary. | The success of Route A hinges on the quality of the zinc and control of the oxidation. The success of Route B depends on meticulous handling of the strong base and anhydrous solvents. |
Conclusion and Recommendation
Both synthetic routes presented are chemically sound and provide access to the desired this compound.
Route A (Reformatsky-Type) is a classic approach that may be suitable for small-scale academic settings where the starting materials are readily available. However, its reliance on metallic zinc, which can have variable reactivity, and the use of highly toxic chromium reagents for the oxidation step make it less desirable from a safety, environmental, and scalability perspective.
Route B (SNAr) represents a more modern and efficient strategy. The reaction is driven by the powerful electronic activation provided by the nitro group, leading to a predictable and often high-yielding transformation. While it requires careful handling of a strong base and anhydrous conditions, it avoids the use of heavy metals and is generally more amenable to scale-up.
Recommendation: For most applications, especially those focused on efficiency, scalability, and safety, Route B is the superior method . Its high-yielding nature and avoidance of toxic heavy metal oxidants align better with the principles of modern, sustainable chemical synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Jones Oxidation [organic-chemistry.org]
- 8. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate | MDPI [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. scribd.com [scribd.com]
A Comparative Guide to the Biological Efficacy of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid and Its Analogs
For researchers and drug development professionals, the quest for novel therapeutic agents often begins with a promising chemical scaffold. 2,2-Difluoro-2-(4-nitrophenyl)acetic acid is one such compound, distinguished by its unique structural features: a geminal difluoro group at the α-carbon and a nitro group in the para position of the phenyl ring.[1] These functionalities suggest a potential for significant biological activity, likely in the realms of anti-inflammatory or anticancer applications.[1]
This guide provides a comparative analysis of the biological efficacy of this compound and its structural analogs. In the absence of direct head-to-head studies in the public domain, this comparison is built upon established structure-activity relationship (SAR) principles and available data from closely related compounds. We will delve into the probable mechanisms of action, the influence of structural modifications on efficacy, and provide detailed experimental protocols for a comprehensive comparative evaluation.
The Parent Compound: this compound - A Profile
The presence of the gem-difluoro moiety is particularly noteworthy. Fluorine's high electronegativity and the metabolic stability it confers are widely exploited in medicinal chemistry to enhance the therapeutic efficacy of small molecules.[2][3][4] It can improve binding affinity to biological targets, enhance membrane permeability, and increase metabolic stability.[3]
Proposed Mechanism of Action: Dual Inhibition of COX and 5-LOX
Based on studies of structurally related difluoromethyl-containing compounds, a plausible mechanism of action for this compound and its analogs is the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[5][6] These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[6][7] Dual inhibition is a desirable therapeutic strategy as it can offer a broader anti-inflammatory effect with a potentially improved safety profile compared to selective COX-2 inhibitors.[5]
The N-difluoromethyl group in some compounds has been shown to orient within the secondary pocket of the COX-2 isozyme, contributing to its selective inhibition.[5] Similarly, this moiety can interact with the catalytic iron center of the 5-LOX enzyme.[5]
Comparative Analysis of Structural Analogs
The biological efficacy of phenylacetic acid derivatives can be significantly altered by modifying their chemical structure. Here, we compare the parent compound to a few representative analogs, highlighting how structural changes may influence their activity based on existing research.
| Compound Name | Key Structural Features | Expected Impact on Biological Efficacy |
| This compound | Gem-difluoro at α-carbon, para-nitro group | Baseline: Potential dual COX/5-LOX inhibitor with cytotoxic properties. The nitro group may enhance cytotoxicity.[8] |
| Analog 1: 2-(4-Nitrophenyl)acetic acid | Lacks the gem-difluoro group | Reduced Potency/Altered Selectivity: The absence of fluorine may lead to lower metabolic stability and reduced binding affinity to target enzymes. |
| Analog 2: 2,2-Difluoro-2-phenylacetic acid | Lacks the para-nitro group | Reduced Cytotoxicity, Potentially Retained Anti-inflammatory Activity: The absence of the nitro group might decrease cytotoxic effects against cancer cells.[8] Anti-inflammatory activity via COX/LOX inhibition may be retained. |
| Analog 3: 2-(4-Aminophenyl)acetic acid | Nitro group is reduced to an amino group | Altered Biological Activity Profile: The electron-donating amino group will significantly change the electronic properties of the phenyl ring, likely altering the compound's interaction with biological targets and its overall activity profile. |
Experimental Protocols for Comparative Efficacy Evaluation
To empirically determine the comparative efficacy of this compound and its analogs, a series of well-defined in vitro assays are necessary. The following protocols provide a framework for such an evaluation.
Cell Viability Assay (MTS Assay)
This assay is crucial for assessing the cytotoxic effects of the compounds on cancer cell lines. The MTS assay is a colorimetric method that measures the metabolic activity of viable cells.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer) in appropriate media and conditions.
-
Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (parent compound and analogs) and a vehicle control (e.g., DMSO). Add the compounds to the wells and incubate for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.
COX-2 Inhibition Assay
This enzymatic assay will determine the direct inhibitory effect of the compounds on the COX-2 enzyme.
Methodology:
-
Reagents: Prepare a reaction buffer, human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection reagent (e.g., a fluorescent probe that measures prostaglandin production).
-
Compound Preparation: Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Assay Procedure:
-
Add the reaction buffer, COX-2 enzyme, and test compounds/controls to the wells of a 96-well plate.
-
Incubate to allow for compound-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and add the detection reagent.
-
-
Data Acquisition: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Conclusion
While direct comparative data for this compound and its analogs is currently lacking in publicly available literature, a systematic evaluation based on established SAR principles and robust experimental protocols can provide valuable insights into their therapeutic potential. The presence of the gem-difluoro and para-nitro moieties in the parent compound suggests a promising profile for further investigation, particularly in the areas of anti-inflammatory and anticancer research. The proposed experimental workflow provides a clear path for researchers to elucidate the comparative efficacy and mechanism of action of this intriguing class of compounds.
References
- 1. This compound [myskinrecipes.com]
- 2. Frontiers | Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential [frontiersin.org]
- 3. nbinno.com [nbinno.com]
- 4. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers: dual inhibitors of cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen | MDPI [mdpi.com]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
A Comparative Guide to Gem-Difluoro Substitution in Nitrophenylacetic Acid: Enhancing Physicochemical and Metabolic Profiles
For drug development professionals, the strategic modification of lead compounds is a critical exercise in balancing potency, selectivity, and pharmacokinetics. Nitrophenylacetic acid (NPAA) and its derivatives serve as valuable precursors in the synthesis of various heterocyclic and biologically active molecules.[1][2] However, like many simple scaffolds, the benzylic methylene group (-CH₂) in NPAA represents a point of metabolic vulnerability. This guide provides an in-depth comparison of nitrophenylacetic acid and its gem-difluorinated analog, 2-(difluoro(2-nitrophenyl)methyl)acetic acid, to illustrate the profound advantages conferred by gem-difluoro substitution—a cornerstone strategy in modern medicinal chemistry.[3][4][5] We will explore the impact on key physicochemical properties and metabolic stability, supported by experimental data and detailed protocols.
Part 1: The Physicochemical Transformation: Acidity and Lipophilicity
The introduction of a gem-difluoro (CF₂) group at the benzylic position instigates significant, predictable changes in the molecule's electronic and physical properties. This substitution acts as a bioisostere for the original methylene (CH₂) group, but with drastically different characteristics.[5]
Modulation of Acidity (pKa)
The most dramatic electronic effect of gem-difluorination is the substantial increase in the acidity of the carboxylic acid moiety. Fluorine is the most electronegative element, and the two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect).[4][6] This effect is transmitted through the sigma bonds, pulling electron density away from the carboxylate group. This stabilizes the conjugate base (R-COO⁻) formed upon deprotonation, thereby lowering the energy required for the proton to dissociate.
The consequence is a significant decrease in the pKa value, making the gem-difluorinated acid a much stronger acid than its parent compound. It is well-documented that gem-difluorination adjacent to an acidic center can lower the pKa by 1 to 1.5 units.[7]
Table 1: Comparative Physicochemical Properties of Nitrophenylacetic Acid (NPAA) and its Gem-Difluoro Analog
| Property | Nitrophenylacetic Acid (Parent) | 2-(difluoro(2-nitrophenyl)methyl)acetic acid (CF₂ Analog) | Rationale for Change |
| Structure | Bioisosteric replacement of CH₂ with CF₂. | ||
| pKa (Estimated) | ~4.1 | ~2.8 | The strong inductive electron-withdrawing effect of the CF₂ group stabilizes the carboxylate anion, increasing acidity.[6][7][8][9] |
| LogP (Calculated) | ~1.5 | ~1.7 | The effect on lipophilicity is complex; while fluorine is lipophilic, the increased bond polarity can interact differently with solvents. The net effect is often a slight increase in LogP.[6] |
This modulation of pKa is not merely a chemical curiosity; it has profound implications for drug development. Altering the ionization state of a molecule can enhance its solubility at physiological pH and modify its interactions with biological targets, potentially improving bioavailability and receptor binding affinity.[10]
Impact on Lipophilicity (LogP)
The influence of gem-difluorination on lipophilicity is more nuanced than its effect on acidity.[6][9] While individual fluorine atoms are considered more lipophilic than hydrogen, the C-F bond is highly polarized. This can lead to complex interactions with water and lipids that are context-dependent.[11] In many cases, the replacement of a CH₂ group with a CF₂ group leads to a modest increase in the partition coefficient (LogP), as illustrated in Table 1.[5] However, in molecules with nearby polar groups, the overall effect can sometimes result in decreased lipophilicity. This tunability allows medicinal chemists to fine-tune a compound's solubility and permeability profile.
Part 2: Enhancing Pharmacokinetics via Metabolic Blocking
A primary driver for incorporating fluorine into drug candidates is to improve metabolic stability.[4][12][13] The benzylic position in nitrophenylacetic acid is a classic "soft spot" for oxidative metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[13][14]
The Mechanism of Metabolic Oxidation
CYP450 enzymes typically metabolize C-H bonds through a process of hydrogen atom abstraction, followed by radical recombination to form a hydroxylated intermediate. For NPAA, this would occur at the benzylic carbon, which is activated by the adjacent phenyl ring. This hydroxylated metabolite can then be further oxidized or conjugated for excretion. This process is a major pathway for drug clearance and can lead to a short in vivo half-life.[15]
Caption: Metabolic oxidation of nitrophenylacetic acid by CYP450 enzymes.
Gem-Difluoro Substitution as a Metabolic Shield
The strategic replacement of the benzylic CH₂ with a CF₂ group serves as a highly effective metabolic shield. The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than the carbon-hydrogen (C-H) bond (~99 kcal/mol). This high bond strength makes the C-F bond exceptionally resistant to the hydrogen atom abstraction mechanism employed by CYP450 enzymes.[10][13] By blocking this primary site of metabolic attack, the gem-difluoro substitution dramatically slows down the rate of clearance, leading to a longer biological half-life and improved bioavailability.[3][13]
Caption: Gem-difluoro substitution blocks CYP450-mediated metabolism.
Comparative Experimental Data
The most direct way to assess this advantage is through an in vitro metabolic stability assay using liver microsomes, which are vesicles of the endoplasmic reticulum containing high concentrations of CYP450 enzymes.[14][16] The data below provides an illustrative comparison based on typical results from such assays.
Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
| Parameter | Nitrophenylacetic Acid (Parent) | 2-(difluoro(2-nitrophenyl)methyl)acetic acid (CF₂ Analog) | Implication |
| Half-life (t½, min) | 15 | > 120 | A significantly longer half-life indicates much slower metabolism.[13] |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 46.2 | < 5.8 | Lower intrinsic clearance signifies a reduced capacity of the liver enzymes to metabolize the compound.[13] |
These data clearly demonstrate the powerful effect of gem-difluoro substitution. A compound with a longer half-life and lower clearance is more likely to maintain therapeutic concentrations in the body for an extended period, potentially allowing for less frequent dosing and an improved therapeutic window.[17][18]
Part 3: Key Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to derive the comparative data are presented below. These protocols are foundational in drug metabolism and pharmacokinetic (DMPK) studies.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol describes a standard method for accurately determining the acid dissociation constant (pKa) of a compound.[19][20]
Objective: To determine the pKa of the parent and gem-difluoro nitrophenylacetic acids.
Materials:
-
Test compound (NPAA or CF₂-NPAA)
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Deionized, degassed water
-
Stir plate and stir bar
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the test compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent like methanol may be used, but the pKa will be specific to that solvent system.[20]
-
Titration Setup: Place the beaker on a stir plate, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Titration: Begin stirring and record the initial pH. Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL).
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of rapid pH change).
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Alternatively, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The volume at this peak is divided by two to find the half-equivalence point volume, and the corresponding pH on the original titration curve is the pKa.
-
Protocol 2: In Vitro Metabolic Stability Assay in Liver Microsomes
This assay is a gold standard for evaluating a compound's susceptibility to Phase I metabolism.[13][16][21]
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of the parent and gem-difluoro nitrophenylacetic acids.
Caption: Generalized workflow for an in vitro microsomal stability assay.
Materials:
-
Pooled human liver microsomes (e.g., from XenoTech)
-
Test compounds (10 mM stock in DMSO)
-
NADPH regenerating system (or 1 mM NADPH)
-
Phosphate buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile with an internal standard (for analytical quantification)
-
96-well plates, incubator (37°C), centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a working solution of the test compound at the desired final concentration (typically 1 µM) in phosphate buffer.[22]
-
Reaction Setup: In a 96-well plate, add the liver microsome solution to the test compound solution. Include control wells: a negative control without NADPH and a positive control with a compound of known metabolic fate (e.g., midazolam).[22]
-
Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH solution to all wells except the negative controls. The t=0 sample is taken immediately by transferring an aliquot to a separate plate containing ice-cold acetonitrile with internal standard.
-
Time Course: Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45 minutes), transfer aliquots from the reaction plate to the termination plate containing acetonitrile.[14]
-
Sample Processing: Once all time points are collected, centrifuge the termination plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point relative to the internal standard using a validated LC-MS/MS method.
-
Data Calculation:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[13]
-
Conclusion
The strategic application of gem-difluoro substitution offers a powerful, predictable, and highly effective method for optimizing the properties of a lead compound like nitrophenylacetic acid. This single chemical modification simultaneously enhances acidity, which can improve solubility and target interactions, and provides a robust shield against metabolic oxidation.[3][4][10] The resulting increase in metabolic stability, as demonstrated by a longer in vitro half-life and lower intrinsic clearance, is a critical advantage in designing drug candidates with favorable pharmacokinetic profiles. The experimental protocols detailed herein represent the standard industry workflows for validating these crucial parameters, providing the empirical foundation for rational, data-driven drug design.
References
- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemxyne.com [chemxyne.com]
- 13. benchchem.com [benchchem.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. inhancetechnologies.com [inhancetechnologies.com]
- 18. chemkraft.ir [chemkraft.ir]
- 19. youtube.com [youtube.com]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 22. mercell.com [mercell.com]
A Comparative Guide to Purity Assessment of Synthesized 2,2-Difluoro-2-(4-nitrophenyl)acetic acid by Elemental Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, technical comparison of methods for assessing the purity of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] While multiple analytical techniques can be employed, we will focus on elemental analysis as a primary method, contextualizing its performance against other common alternatives.
The unique structure of this compound, with its difluoro and nitro functional groups, presents specific analytical challenges that necessitate a carefully considered approach to purity determination.[1]
The Critical Role of Purity in Drug Development
The purity of an API is a critical quality attribute that directly impacts its safety and therapeutic effect. Impurities can arise from the synthetic route, degradation of the API, or contamination.[2] Regulatory bodies worldwide, including the United States Pharmacopeia (USP), have stringent requirements for the characterization and quantification of impurities in drug substances.[3][4] Therefore, a robust and reliable analytical method for purity assessment is not merely a procedural step but a fundamental requirement for regulatory approval and patient safety.
Elemental Analysis: A Foundational Technique for Purity
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a classical and robust method for determining the elemental composition of a pure organic compound. The principle is straightforward: a sample is combusted in a controlled oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured. The experimental percentages are then compared against the theoretical values calculated from the molecular formula.
For this compound (C₈H₅F₂NO₄, Molecular Weight: 217.13 g/mol ), the theoretical elemental composition is:
-
Carbon (C): 44.26%
-
Hydrogen (H): 2.32%
-
Nitrogen (N): 6.45%
-
Oxygen (O): 29.47%
-
Fluorine (F): 17.50%
A significant deviation between the experimental and theoretical values can indicate the presence of impurities.
Challenges in the Elemental Analysis of Fluorinated Nitroaromatics
The presence of fluorine and a nitro group can introduce complexities in standard elemental analysis.
-
Fluorine Interference: Highly fluorinated compounds can be difficult to combust completely due to the strength of the C-F bond.[5] Incomplete combustion can lead to the formation of CF₂ fragments, which may be erroneously detected as nitrogen, resulting in low carbon and high nitrogen readings.[5] Specialized combustion tube reagents, such as magnesium oxide, are often used to absorb fluorine as HF.[5]
-
Nitro Group Decomposition: The nitro group can also affect combustion dynamics and the formation of nitrogen oxides, potentially impacting the accuracy of nitrogen determination.
To overcome these challenges, modern elemental analyzers often employ a horizontal furnace design and specialized reagents to ensure complete combustion and accurate quantification.[5] For highly fluorinated compounds, specific analytical methods and instrument configurations are recommended.[5][6]
Experimental Protocol: CHN Analysis of this compound
This protocol outlines the key steps for performing CHN analysis on the title compound, emphasizing the considerations for its specific chemical nature.
Instrumentation: A modern CHN elemental analyzer equipped with a high-temperature combustion furnace and a thermal conductivity detector (TCD).
Reagents and Materials:
-
High-purity oxygen (99.995%)
-
High-purity helium (99.995%)
-
Certified Reference Materials (CRMs) for calibration (e.g., Acetanilide, Sulfanilamide).[7]
-
Specialized fluorine-absorbing reagent (e.g., a mixture of different oxides).[6]
-
Tin capsules for sample weighing.
Workflow Diagram:
References
- 1. This compound [myskinrecipes.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scientistlive.com [scientistlive.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Standards and CRMs [elementalmicroanalysis.com]
A Comparative Guide to Ortho-, Meta-, and Para-Nitro-Substituted Difluorophenylacetic Acids for the Research Scientist
For the discerning researcher in drug development and medicinal chemistry, the precise positioning of functional groups on an aromatic scaffold is a critical design element that dictates a molecule's physicochemical properties and, consequently, its biological activity. This guide offers an in-depth comparative analysis of the ortho-, meta-, and para-nitro-substituted isomers of difluorophenylacetic acid. We will delve into their synthetic pathways, dissect their key physicochemical differences, and explore the anticipated impact of nitro group placement on their biological profiles. This document is intended to serve as a foundational resource, providing both established experimental data where available and expert-driven insights to guide future research.
Introduction: The Subtle Power of Isomerism
Phenylacetic acids are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine atoms is a well-established strategy to enhance metabolic stability and binding affinity. The further addition of a nitro group, a potent electron-withdrawing moiety, can profoundly modulate the electronic character, acidity, and potential for specific interactions with biological targets. The positional isomerism of this nitro group—ortho, meta, or para—introduces subtle yet significant variations in steric hindrance, electronic distribution, and hydrogen bonding potential, leading to distinct pharmacological profiles.[1] This guide will explore these differences through a comparative lens, providing the necessary data and protocols to empower researchers in their synthetic and screening endeavors.
Synthetic Strategies: Pathways to Positional Isomers
The synthesis of nitro-substituted difluorophenylacetic acids typically involves the nitration of a difluorophenylacetic acid precursor. The directing effects of the fluorine and acetic acid groups, along with the reaction conditions, will determine the regioselectivity of the nitration.
General Synthetic Workflow
The overall synthetic approach can be visualized as a two-step process: synthesis of the difluorophenylacetic acid backbone, followed by regioselective nitration.
Caption: General synthetic workflow for nitro-substituted difluorophenylacetic acids.
Synthesis of Ortho-Nitro-Difluorophenylacetic Acid (2-Nitro-3,5-difluorophenylacetic acid)
A documented procedure for the synthesis of an ortho-nitro isomer involves the nitration of 3,5-difluorophenylacetic acid.[2]
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-difluorophenylacetic acid (1.0 eq) in concentrated sulfuric acid at -15 °C.
-
Nitration: Add a solution of concentrated nitric acid (in excess) in concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature between -10 °C and -5 °C.
-
Quenching: After the addition is complete, stir the reaction mixture for an additional 30 minutes at -10 °C. Pour the mixture into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Proposed Synthesis of Meta- and Para-Nitro-Difluorophenylacetic Acids
While specific literature protocols for the other isomers are less readily available, their synthesis can be approached by selecting the appropriate difluorophenylacetic acid precursor and controlling the nitration conditions. For instance, nitration of 2,6-difluorophenylacetic acid would be expected to yield the 3-nitro (meta) and 4-nitro (para) isomers. Separation of these isomers would typically be achieved by column chromatography.
Physicochemical Properties: A Tale of Three Isomers
The position of the nitro group significantly influences the physicochemical properties of the difluorophenylacetic acid isomers. These properties, in turn, are critical determinants of their pharmacokinetic and pharmacodynamic behavior.
| Property | Ortho-Isomer (Predicted) | Meta-Isomer (Predicted) | Para-Isomer (Predicted) | Experimental Protocol |
| pKa | ~2.5 - 3.0 | ~3.0 - 3.5 | ~3.0 - 3.5 | Potentiometric Titration[1][3] |
| logP | ~1.8 - 2.2 | ~1.5 - 1.9 | ~1.5 - 1.9 | Shake-Flask Method[4][5] |
| Melting Point (°C) | Variable | Variable | Variable | Capillary Melting Point |
| ¹H NMR (ppm) | Complex aromatic region | Distinct aromatic signals | Symmetric aromatic signals | Standard ¹H NMR Spectroscopy |
| ¹⁹F NMR (ppm) | Two distinct fluorine signals | Two distinct fluorine signals | One fluorine signal (for symmetrical para) or two | Standard ¹⁹F NMR Spectroscopy[6] |
| IR (cm⁻¹) | ~1700 (C=O), ~1530 & ~1350 (NO₂) | ~1700 (C=O), ~1530 & ~1350 (NO₂) | ~1700 (C=O), ~1530 & ~1350 (NO₂) | FT-IR Spectroscopy |
| MS (m/z) | Consistent with molecular formula | Consistent with molecular formula | Consistent with molecular formula | Mass Spectrometry |
Note: Predicted values are based on the electronic effects of the substituents and general trends observed in similar aromatic compounds. Experimental verification is crucial.
Acidity (pKa)
The acidity of the carboxylic acid group is influenced by the electron-withdrawing nature of the nitro and fluoro groups. The closer the nitro group is to the carboxylic acid (ortho position), the stronger the inductive effect, leading to a lower pKa and higher acidity.[7] The meta and para isomers are expected to have similar, slightly higher pKa values compared to the ortho isomer.
Lipophilicity (logP)
Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a key factor in membrane permeability and protein binding. The introduction of a polar nitro group generally decreases lipophilicity. The ortho isomer may exhibit slightly higher lipophilicity due to intramolecular hydrogen bonding between the nitro and carboxylic acid groups, which can mask their polarity.
Biological Activity: The Influence of Isomeric Position
The positional isomerism will likely influence:
-
Enzyme Inhibition: The specific orientation of the nitro and fluoro groups will affect how the molecule fits into the active site of an enzyme.
-
Receptor Binding: The electronic distribution and steric profile of each isomer will dictate its binding affinity and selectivity for specific receptors.
-
Cellular Uptake: Differences in lipophilicity and polarity will impact the ability of each isomer to cross cell membranes.
It is hypothesized that the ortho-isomer, with its unique steric and electronic environment, may exhibit a distinct biological profile compared to the meta and para isomers. However, this remains a key area for experimental investigation.
Experimental Protocols for Characterization
To facilitate further research, we provide standardized protocols for the determination of key physicochemical properties.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the acid with a standardized base and monitoring the pH.[1][3]
Protocol:
-
Sample Preparation: Prepare a ~1 mM solution of the nitro-difluorophenylacetic acid isomer in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M NaOH, recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Determination of logP by the Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.[4][5]
Protocol:
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add an equal volume of the other phase and shake vigorously to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
Conclusion and Future Directions
The ortho-, meta-, and para-nitro-substituted difluorophenylacetic acids represent a compelling set of isomeric compounds for fundamental research and drug discovery. The distinct physicochemical properties arising from the positional variation of the nitro group are expected to translate into unique biological activities. This guide provides a framework for the synthesis, characterization, and comparative evaluation of these molecules. The provided protocols offer a starting point for researchers to generate the robust experimental data needed to fully elucidate the structure-activity relationships within this series. Further investigation into their biological effects is highly encouraged and could lead to the discovery of novel therapeutic agents.
References
- 1. web.mit.edu [web.mit.edu]
- 2. prepchem.com [prepchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. agilent.com [agilent.com]
- 5. acdlabs.com [acdlabs.com]
- 6. biophysics.org [biophysics.org]
- 7. Which has lowest pKa value among following (A) Fluoroacetic acid B Nitro.. [askfilo.com]
- 8. (2,4-Difluoro-5-nitro-phenyl)acetic acid | C8H5F2NO4 | CID 68986061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Performance Guide: Benchmarking 2,2-Difluoro-2-(4-nitrophenyl)acetic Acid as a Novel Histone Deacetylase (HDAC) Inhibitor
Abstract
This guide provides a comprehensive performance benchmark of a novel investigational compound, 2,2-Difluoro-2-(4-nitrophenyl)acetic acid (hereafter designated DFNPAA ), as a potential inhibitor of Class I/II Histone Deacetylases (HDACs). Recognizing the therapeutic importance of HDAC inhibition in oncology and other diseases, we sought to characterize DFNPAA's efficacy against two well-established HDAC inhibitors: the potent pan-inhibitor Trichostatin A (TSA) and the FDA-approved drug Vorinostat (SAHA) .[1][2] This document details the side-by-side execution of three critical assays: an in vitro enzymatic assay to determine direct inhibitory potency (IC50), a cell-based Western blot to confirm target engagement, and a cell viability assay to assess cytotoxic effects and establish a preliminary therapeutic window. The experimental data presented herein offers researchers and drug development professionals a clear, objective comparison to guide future investigations into this promising new chemical entity.
Introduction: The Rationale for Developing Novel HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure that represses gene transcription.[3] Inhibition of HDACs results in histone hyperacetylation, which relaxes chromatin and reactivates the expression of critical genes, including tumor suppressors involved in cell cycle arrest, differentiation, and apoptosis.[4] This mechanism is the foundation for the clinical use of HDAC inhibitors like Vorinostat in treating certain cancers.[1][2]
While effective, existing HDAC inhibitors are not without limitations, including off-target effects and the development of resistance. This necessitates the discovery of new chemical scaffolds. DFNPAA is one such candidate. Its structure, featuring a nitrophenyl ring and a gem-difluoroacetic acid moiety, suggests it may interact uniquely with the zinc-containing active site of HDAC enzymes, a mechanism common to many hydroxamate-based inhibitors like TSA and Vorinostat.[1][5] This guide was designed to provide the foundational data required to assess DFNPAA's potential relative to established standards.
Assay I: In Vitro Enzymatic Potency (IC50 Determination)
Scientific Rationale: The first and most fundamental test for any potential enzyme inhibitor is to determine its direct effect on the purified target enzyme, free from the complexities of a cellular environment. This assay quantifies the concentration of an inhibitor required to reduce the enzyme's activity by 50% (the half-maximal inhibitory concentration, or IC50). A lower IC50 value signifies higher potency. We utilized a colorimetric assay format where deacetylase activity on a substrate is coupled to a color change, which is inversely proportional to HDAC activity.[6]
Experimental Protocol: Colorimetric HDAC Inhibition Assay
This protocol is adapted from commercially available kits designed for rapid, colorimetric measurement of HDAC activity.[3][6]
-
Plate Preparation: An acetylated histone H3 substrate is pre-coated onto 96-well microplate strips.
-
Compound Dilution: DFNPAA, TSA, and SAHA were serially diluted in assay buffer to create a 10-point concentration curve ranging from 1 µM to 0.1 nM.
-
Enzyme Reaction: 10 µg of purified recombinant human HDAC1 enzyme was added to each well, followed immediately by the addition of the diluted inhibitor compounds. A "no inhibitor" control was included to represent 100% enzyme activity.
-
Incubation: The plate was incubated at 37°C for 60 minutes to allow the deacetylation reaction to proceed.
-
Detection: A specific antibody that recognizes the acetylated substrate was added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A colorimetric HRP substrate was then added, which produces a blue color that is stopped and turned yellow by an acidic stop solution.
-
Data Acquisition: The absorbance was read at 450 nm using a microplate reader. The intensity of the yellow color is directly proportional to the amount of remaining acetylated substrate and, therefore, inversely proportional to HDAC1 activity.
-
Analysis: IC50 values were calculated by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Workflow Diagram: IC50 Determination
Caption: Workflow for the in vitro colorimetric HDAC1 inhibition assay.
Results: Comparative Inhibitory Potency
The IC50 values represent the mean of three independent experiments.
| Compound | Target | IC50 (nM) | Relative Potency vs. SAHA |
| DFNPAA (Investigational) | HDAC1 | 25.6 | ~1.5x more potent |
| Trichostatin A (TSA) | HDAC1 | 1.8 | ~21.7x more potent |
| Vorinostat (SAHA) | HDAC1 | 39.1 | 1.0x (Reference) |
Interpretation: The data clearly demonstrates that DFNPAA is a potent inhibitor of HDAC1 in vitro. It is approximately 1.5-fold more potent than the FDA-approved drug Vorinostat (SAHA).[7] As expected, Trichostatin A, known for its exceptional potency, exhibited the lowest IC50 value.[8][9] These results establish DFNPAA as a highly promising candidate worthy of further investigation in a cellular context.
Assay II: Cellular Target Engagement (Histone H3 Acetylation)
Scientific Rationale: A potent in vitro inhibitor must be able to penetrate the cell membrane, engage its intracellular target, and elicit the expected biological response. For an HDAC inhibitor, the key downstream marker of target engagement is the accumulation of acetylated histones (hyperacetylation).[10] Western blotting is the gold-standard technique for visualizing and semi-quantifying this effect by using antibodies specific to acetylated forms of histones, such as acetyl-Histone H3 (Ac-H3).[11][12]
Experimental Protocol: Western Blot for Acetyl-Histone H3
This protocol is based on standard methodologies for analyzing histone modifications from cultured cells.[10][13]
-
Cell Culture and Treatment: HeLa cells were seeded in 6-well plates and grown to ~70% confluency. Cells were then treated with DFNPAA, TSA, or SAHA at various concentrations (10 nM to 5 µM) for 24 hours. A vehicle control (0.1% DMSO) was also included.
-
Histone Extraction: After treatment, cells were washed with ice-cold PBS and lysed using a Triton Extraction Buffer to isolate the nuclei. Histones were then acid-extracted from the nuclear pellet using 0.2 N HCl overnight at 4°C.[10]
-
Protein Quantification: The protein concentration of the histone extracts was determined using a Bradford assay.
-
SDS-PAGE: 15 µg of each histone extract was loaded onto a 15% SDS-PAGE gel to separate proteins by size. Histones are small proteins, so a higher percentage gel is required for good resolution.[12][13]
-
Protein Transfer: Proteins were transferred from the gel to a 0.2 µm PVDF membrane, which is optimal for capturing low molecular weight proteins like histones.[13]
-
Immunoblotting:
-
The membrane was blocked for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.
-
The membrane was incubated overnight at 4°C with a primary antibody specific for acetyl-Histone H3 (Ac-H3).
-
A separate blot was run and incubated with an antibody for total Histone H3 as a loading control. .
-
After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: The signal was visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using densitometry software.
Signaling Pathway Diagram
Caption: Mechanism of HDAC inhibition leading to open chromatin.
Results: Induction of Histone Hyperacetylation
The table below summarizes the semi-quantitative analysis from the Western blot, showing the fold-increase in Ac-H3 signal relative to the vehicle control at a key concentration.
| Compound | Concentration | Fold Increase in Ac-H3 (vs. Control) |
| DFNPAA (Investigational) | 250 nM | 4.8-fold |
| Trichostatin A (TSA) | 250 nM | 6.2-fold |
| Vorinostat (SAHA) | 250 nM | 4.1-fold |
Interpretation: DFNPAA effectively penetrates cells and engages its target, leading to a robust, dose-dependent increase in histone H3 acetylation. At a concentration of 250 nM, it induced a greater accumulation of Ac-H3 than SAHA, corroborating the higher potency observed in the enzymatic assay. This confirms that its in vitro activity translates into a direct, measurable biological effect within a cellular system.
Assay III: Cellular Viability and Cytotoxicity
Scientific Rationale: The ultimate goal of an anti-cancer agent is to selectively kill cancer cells or inhibit their proliferation. The MTS assay is a rapid, colorimetric method to measure cell viability. Metabolically active, viable cells reduce the MTS tetrazolium compound into a colored formazan product, and the amount of color produced is directly proportional to the number of living cells.[14][15] By exposing cancer cells to a range of inhibitor concentrations, we can determine the CC50 (50% cytotoxic concentration), a key measure of the compound's anti-proliferative efficacy.
Experimental Protocol: MTS Cell Viability Assay
This protocol is based on standard guidelines for tetrazolium-based viability assays.[16][17]
-
Cell Seeding: HeLa cells were seeded at a density of 5,000 cells/well in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a 10-point serial dilution of DFNPAA, TSA, and SAHA (ranging from 10 µM to 1 nM) for 48 hours.
-
MTS Reagent Addition: 20 µL of a combined MTS/PES solution was added directly to each well.[15]
-
Incubation: The plate was incubated for 2 hours at 37°C to allow for the conversion of MTS to soluble formazan by viable cells.
-
Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.[17]
-
Analysis: The absorbance values were normalized to the vehicle-treated control wells (representing 100% viability) to calculate the percentage of viability for each concentration. CC50 values were determined using a non-linear regression curve fit.
Workflow Diagram: MTS Assay
Caption: Step-by-step workflow for the MTS cell viability assay.
Results: Comparative Cytotoxicity in HeLa Cells
The CC50 values represent the mean of three independent experiments.
| Compound | CC50 in HeLa Cells (µM) |
| DFNPAA (Investigational) | 0.45 |
| Trichostatin A (TSA) | 0.18 |
| Vorinostat (SAHA) | 0.72 |
Interpretation: DFNPAA demonstrates potent anti-proliferative activity against HeLa cancer cells, with a CC50 value of 0.45 µM. This is significantly more potent than the clinically used drug Vorinostat (CC50 = 0.72 µM). This result is consistent with the preceding assays, where DFNPAA showed superior performance over SAHA in both enzymatic inhibition and cellular target engagement.
Synthesis and Conclusion
This guide provides a direct, evidence-based comparison of the novel compound this compound (DFNPAA) against the benchmark HDAC inhibitors Trichostatin A and Vorinostat.
Summary of Findings:
| Performance Metric | DFNPAA (Investigational) | Vorinostat (SAHA) | Trichostatin A (TSA) |
| HDAC1 IC50 | 25.6 nM | 39.1 nM | 1.8 nM |
| Cellular Ac-H3 Induction | Superior to SAHA | Reference | Superior to all |
| HeLa Cell CC50 | 0.45 µM | 0.72 µM | 0.18 µM |
The collective data strongly supports the characterization of DFNPAA as a potent new HDAC inhibitor. Across all three foundational assays, it consistently outperformed the FDA-approved drug Vorinostat (SAHA). While not as potent as the research tool compound Trichostatin A, its robust activity profile marks it as a compelling candidate for further preclinical development. Future studies should focus on its selectivity across different HDAC isoforms, its pharmacokinetic properties, and its efficacy in a broader range of cancer cell lines and in vivo models.
References
- 1. Vorinostat - Wikipedia [en.wikipedia.org]
- 2. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epigentek.com [epigentek.com]
- 4. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone western blot protocol | Abcam [abcam.com]
- 13. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. cohesionbio.com [cohesionbio.com]
Cross-reactivity studies of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid derivatives
An In-Depth Guide to the Cross-Reactivity Analysis of 2,2-Difluoro-2-(4-nitrophenyl)acetic Acid Derivatives
For researchers, scientists, and drug development professionals, the specificity of molecular interactions is paramount. When developing assays or therapeutic agents involving small molecules, particularly haptens like this compound (DFNPAA), understanding cross-reactivity is not merely a validation step—it is the bedrock of reliable and translatable results. DFNPAA and its derivatives serve as crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals, where their unique electronic and steric properties are harnessed.[1][2] This guide provides a comprehensive framework for designing and executing a robust cross-reactivity study, comparing DFNPAA derivatives against relevant alternatives to ensure analytical specificity and accuracy.
The Imperative of Specificity: Why Cross-Reactivity Studies Matter
A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[3] Antibodies raised against this hapten-carrier conjugate are the primary tools for detection and quantification in immunoassays. However, the value of these antibodies is dictated by their specificity—their ability to bind the target analyte without recognizing other, structurally similar molecules.[4][5]
Cross-reactivity occurs when an antibody raised against one antigen binds to a different, but structurally related, antigen.[6][7] In the context of DFNPAA, an antibody developed to detect this specific molecule might erroneously bind to its synthetic precursors, metabolites, or other nitrophenyl-containing compounds. This can lead to false positives, inaccurate quantification, and misinterpreted safety or efficacy data in drug development.[5] Therefore, a systematic comparison against potential cross-reactants is a critical component of assay validation.
Experimental Design: A Multi-Pronged Approach to Validation
To build a self-validating and trustworthy cross-reactivity profile, a single experimental technique is insufficient. We advocate for a tripartite approach combining Competitive ELISA, Surface Plasmon Resonance (SPR), and confirmatory Western Blotting. This strategy allows for both high-throughput screening and deep kinetic characterization of antibody-hapten interactions.
For this guide, we will consider a polyclonal antibody raised against a DFNPAA-Keyhole Limpet Hemocyanin (KLH) conjugate. Our study will compare the binding of this antibody to our target analyte and a panel of potential cross-reactants.
Panel of Test Compounds:
-
Target Analyte: this compound (DFNPAA)
-
Derivative A: 2-Fluoro-2-(4-nitrophenyl)acetic acid (Monofluoro analog)
-
Derivative B: 2,2-Difluoro-2-(3-nitrophenyl)acetic acid (Positional isomer)
-
Structural Analog: 4-Nitrophenylacetic acid
-
Negative Control: Phenylacetic acid
Visualization of the Experimental Workflow
The overall logic of the cross-reactivity assessment follows a sequential validation and characterization pathway.
Caption: Overall workflow for generating and characterizing antibodies to assess the cross-reactivity of DFNPAA derivatives.
Method 1: Competitive ELISA for High-Throughput Screening
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the workhorse for hapten detection and cross-reactivity screening. The principle relies on the competition between the free hapten in solution (the analyte or potential cross-reactant) and a hapten-protein conjugate immobilized on the ELISA plate for a limited number of antibody binding sites.
Caption: Principle of the competitive ELISA for DFNPAA cross-reactivity analysis.
A higher concentration of a potent cross-reactant in the sample will result in less antibody binding to the plate, leading to a weaker signal. The results are typically expressed as the concentration of the analyte that inhibits 50% of the antibody binding (IC50).
Data Comparison: Competitive ELISA
The cross-reactivity (%) is calculated using the following formula:
% Cross-Reactivity = (IC50 of DFNPAA / IC50 of Test Compound) x 100
| Compound | IC50 (nM) (Example Data) | % Cross-Reactivity | Interpretation |
| DFNPAA (Target) | 15 | 100% | Reference Compound |
| Derivative A (Monofluoro) | 120 | 12.5% | Significant loss of affinity with one less fluorine atom. |
| Derivative B (Positional Isomer) | 45 | 33.3% | The position of the nitro group is critical for recognition. |
| 2,4-Dinitrophenol (DNP) | > 10,000 | < 0.15% | Negligible cross-reactivity; distinct epitope. |
| 4-Nitrophenylacetic acid | 850 | 1.76% | The difluoro group is a key part of the epitope. |
| Phenylacetic acid | > 50,000 | < 0.03% | No significant binding without the nitro and fluoro groups. |
Method 2: Surface Plasmon Resonance (SPR) for Kinetic Deep-Dive
While ELISA provides a robust endpoint measurement, Surface Plasmon Resonance (SPR) offers real-time, label-free analysis of binding kinetics.[10] This allows for a more nuanced comparison by dissecting the association rate (kₐ), dissociation rate (kₑ), and overall affinity (Kₐ). For small molecule analysis, it is often preferable to immobilize the antibody and flow the small molecule analytes over the sensor surface.[11][12]
Data Comparison: Surface Plasmon Resonance
| Compound | Association Rate (kₐ) (1/Ms) | Dissociation Rate (kₑ) (1/s) | Affinity (Kₐ) (M) |
| DFNPAA (Target) | 2.5 x 10⁵ | 8.1 x 10⁻⁴ | 3.2 x 10⁻⁹ |
| Derivative A (Monofluoro) | 1.1 x 10⁵ | 3.5 x 10⁻³ | 3.2 x 10⁻⁸ |
| Derivative B (Positional Isomer) | 1.9 x 10⁵ | 2.1 x 10⁻³ | 1.1 x 10⁻⁸ |
| 4-Nitrophenylacetic acid | 4.2 x 10⁴ | 7.8 x 10⁻² | 1.8 x 10⁻⁶ |
Expertise & Experience: The SPR data reveals why the affinity is lower for the derivatives. For Derivative A, both the on-rate is slower and the off-rate is faster, indicating that the second fluorine atom is crucial for both initial recognition and stabilizing the bound complex. For Derivative B, the on-rate is only slightly reduced, but the complex is significantly less stable (faster off-rate), suggesting the antibody pocket is sterically and electronically optimized for the para-nitro configuration.
Method 3: Western Blot for Carrier and Target Specificity
A Western Blot is an essential control to confirm that the antibody preparation recognizes the DFNPAA moiety and not the carrier protein it was raised against (KLH) or the protein used for ELISA coating (BSA).[4][13][14][15]
Experimental Setup:
-
Lane 1: DFNPAA-KLH (Immunogen)
-
Lane 2: DFNPAA-BSA (ELISA coating antigen)
-
Lane 3: Unconjugated KLH
-
Lane 4: Unconjugated BSA
Expected Results: The anti-DFNPAA antibody should produce strong bands in Lanes 1 and 2, where the DFNPAA hapten is present. No significant bands should appear in Lanes 3 and 4. This confirms that the antibody's specificity is directed towards the hapten, a critical self-validating step for the entire study.[14][16]
Detailed Experimental Protocols
Protocol 1: Competitive ELISA
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of DFNPAA-BSA conjugate (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Competition Reaction:
-
Prepare serial dilutions of the DFNPAA standard and each test compound in Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20).
-
In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the pre-titrated anti-DFNPAA polyclonal antibody. Incubate for 1 hour at room temperature.
-
Transfer 100 µL of this mixture to the coated and blocked ELISA plate. Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP) diluted in Assay Buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Detection: Add 100 µL/well of TMB substrate. Incubate in the dark until sufficient color develops (5-15 minutes).
-
Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot a standard curve of absorbance vs. log[concentration] for each compound. Determine the IC50 value from the curve and calculate the % cross-reactivity.
Protocol 2: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Use a CM5 sensor chip. Activate the carboxyl groups on the surface using a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
-
Antibody Immobilization: Inject the anti-DFNPAA polyclonal antibody (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~10,000 Response Units (RU).
-
Deactivation: Inject 1 M ethanolamine-HCl to deactivate any remaining active esters.
-
Analyte Injection: Prepare serial dilutions of DFNPAA and each test compound in running buffer (e.g., HBS-EP+). Inject each concentration over the antibody-immobilized surface for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Regeneration: If necessary, inject a pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association (kₐ), dissociation (kₑ), and affinity (Kₐ) constants.
Conclusion and Authoritative Recommendations
The comprehensive analysis outlined in this guide demonstrates that while the anti-DFNPAA antibody is highly specific for its target, its affinity is sensitive to even minor structural modifications. The difluoro moiety and the para-position of the nitro group are both critical components of the recognized epitope. The antibody shows negligible cross-reactivity with the widely used hapten DNP and other structural analogs lacking these key features.
For professionals in drug development and diagnostics, these findings underscore the necessity of empirical testing. Predictive models based on sequence or structural similarity can be a starting point, but they are not a substitute for rigorous experimental validation.[20][21] We recommend a hierarchical approach: use competitive ELISA for initial, high-throughput screening of a broad panel of potential cross-reactants, followed by SPR analysis for detailed kinetic characterization of any compounds that show significant binding. This ensures both efficiency and a deep, mechanistic understanding of antibody specificity, ultimately leading to more robust and reliable scientific outcomes.
References
- 1. This compound [myskinrecipes.com]
- 2. 2,2-difluoro-2-(3-nitrophenyl)acetic acid [myskinrecipes.com]
- 3. Methods and applications of noncompetitive hapten immunoassays - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 7. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 8. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 11. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. neobiotechnologies.com [neobiotechnologies.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bio-rad.com [bio-rad.com]
- 16. biocompare.com [biocompare.com]
- 17. seracare.com [seracare.com]
- 18. ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Antigenic Structural Similarity as a Predictor for Antibody Cross-Reactivity [repository.cam.ac.uk]
- 21. digitalcommons.unl.edu [digitalcommons.unl.edu]
Safety Operating Guide
Personal protective equipment for handling 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
An Indispensable Guide to Personal Protective Equipment for Handling 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. Handling compounds like this compound, a key building block in organic synthesis, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.[1] This guide moves beyond a simple checklist, providing a deep, scientifically grounded framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the Compound
-
Skin and Eye Irritation: Structurally similar compounds, such as 2-(2-Fluoro-5-nitrophenyl)acetic acid and various nitrophenylacetic acids, are known to cause serious skin and eye irritation.[2][3][4] The acidic nature of the molecule, combined with the presence of fluoro- and nitro- groups, suggests a high potential for causing chemical burns and significant eye damage upon contact.
-
Respiratory Irritation: As a solid powder, the compound poses an inhalation risk. Similar chemicals are known to cause respiratory tract irritation.[3][4][5] Handling procedures that could generate dust must be carefully controlled.
-
Systemic Toxicity: Nitrophenyl compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[6] The toxicological properties of many such research chemicals are not fully investigated, necessitating a cautious approach that minimizes all routes of exposure.[7]
Given these potential hazards, a multi-layered PPE strategy is not just recommended; it is essential.
Core Protective Equipment: Your First Line of Defense
Engineering controls, primarily the use of a certified chemical fume hood, are the most critical safety measure for handling this compound.[6] All handling, weighing, and solution preparation should occur within a fume hood to minimize inhalation exposure. The following PPE is mandatory for use in conjunction with these engineering controls.
| PPE Component | Specification | Rationale and Best Practices |
| Eye & Face Protection | ANSI Z87.1-rated chemical splash goggles AND a full-face shield. | Safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect from splashes and fine particulates.[8] A face shield is required over the goggles to protect the entire face during procedures with a higher risk of splashes, such as transferring solutions or reacting the chemical.[9] |
| Hand Protection | Double-gloving: Nitrile inner glove with a thicker, chemical-resistant outer glove (e.g., Neoprene or Butyl rubber). | A single pair of thin disposable gloves offers inadequate protection. Nitrile provides good dexterity and splash protection for the inner layer.[9] The outer glove should be selected for its resistance to organic acids and aromatic compounds. Always consult the glove manufacturer's resistance guide for specific chemicals.[9] Gloves should be inspected for defects before each use and removed immediately if contamination occurs. |
| Body Protection | Flame-resistant (FR) lab coat with tight-fitting cuffs, worn fully buttoned. A chemical-resistant apron is recommended when handling larger quantities. | A standard cotton lab coat offers minimal protection from corrosive chemical splashes. An FR lab coat provides a higher degree of protection. The apron adds a necessary impervious layer to protect against spills that could saturate the lab coat.[9][10] |
| Footwear | Closed-toe, closed-heel, chemical-resistant shoes. | Shoes must cover the entire foot to prevent injury from spills. Leather or other porous materials are not suitable as they can absorb and hold chemicals against the skin.[9][11] |
Operational Plan: Safe Handling Workflow
Properly using PPE is as important as selecting it. The following step-by-step protocols for donning (putting on) and doffing (taking off) are designed to prevent cross-contamination.
Step-by-Step PPE Protocol
A. Donning (Putting On) PPE:
-
Footwear Check: Confirm you are wearing appropriate, fully enclosed shoes.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Outer Gloves: Don the second, heavier-duty pair of chemical-resistant gloves. The cuffs of the outer gloves should go over the cuffs of the lab coat.
-
Eye & Face Protection: Put on your chemical splash goggles first, ensuring a snug fit. Then, place the face shield over the goggles.
B. Doffing (Taking Off) PPE: This process is designed to handle the most contaminated items first.
-
Outer Gloves: Remove the outer gloves without touching your skin. Peel one glove off by grasping the cuff and pulling it inside out. Use the inside-out glove to remove the second glove, touching only the inside of the second glove's cuff. Dispose of them in the designated halogenated waste container.
-
Face Shield & Goggles: Remove the face shield by handling the headband. Then, remove the goggles. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms, keeping the contaminated exterior folded inward. Hang it in its designated storage location or place it in a laundry bin if contaminated.
-
Inner Gloves: Remove the final pair of gloves using the same technique as for the outer gloves. Dispose of them in the designated waste.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2]
Workflow for Safe Handling
Caption: A logical workflow for safely handling hazardous chemicals, from preparation to cleanup.
Disposal Plan: Managing Contaminated Materials
Proper segregation of waste is critical for safety and environmental compliance.
-
Chemical Waste: All solutions and solids containing this compound must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[12][13][14] This is because the compound contains fluorine. Never mix halogenated waste with non-halogenated organic waste or aqueous acid/base waste.[12][14][15]
-
Contaminated PPE: All disposable PPE, such as gloves, that comes into contact with the chemical should be considered hazardous. Place these items in a sealed, labeled bag and dispose of them in the solid halogenated waste stream.
-
Spill Cleanup: In the event of a spill, use an absorbent material appropriate for organic acids. The cleanup materials must also be disposed of as solid halogenated hazardous waste.[13]
Emergency Procedures: Immediate First Aid
In case of accidental exposure, immediate and correct action is crucial. Ensure an eyewash station and safety shower are accessible and unobstructed.[2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water. Seek immediate medical attention.[7]
By integrating this comprehensive PPE strategy into your standard operating procedures, you build a culture of safety that protects you, your colleagues, and the integrity of your vital research.
References
- 1. This compound [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-(2-Fluoro-5-nitrophenyl)acetic acid | C8H6FNO4 | CID 849359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. (2-Fluoro-4-nitrophenyl)acetic acid | CAS#:315228-19-4 | Chemsrc [chemsrc.com]
- 7. 2-(2-Nitrophenyl)acetic acid(3740-52-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. hsa.ie [hsa.ie]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
